Product packaging for Dnp-Pro-OH(Cat. No.:CAS No. 1655-55-6)

Dnp-Pro-OH

Cat. No.: B555908
CAS No.: 1655-55-6
M. Wt: 281.22 g/mol
InChI Key: MVZXUWLTGGBNHL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,4-dinitrophenyl)-L-proline is the L-stereoisomer of N-(2,4-dinitrophenyl)proline, a proline derivative having a 2,4-dinitrophenyl substituent on nitrogen. It is a member of pyrrolidines, a C-nitro compound, a L-proline derivative and a non-proteinogenic L-alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O6 B555908 Dnp-Pro-OH CAS No. 1655-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXUWLTGGBNHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303696
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-55-6
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dinitrophenyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dinitrophenyl)-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(2,4-dinitrophenyl)-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of N-(2,4-dinitrophenyl)-L-proline (DNP-proline), a compound frequently utilized as a chiral building block and analytical reagent. The core of this synthesis is the nucleophilic aromatic substitution reaction between L-proline and 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. This guide details the experimental protocol, presents key quantitative data, and illustrates the workflow for this established chemical transformation.

Introduction

N-(2,4-dinitrophenyl)-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the pyrrolidine ring. This modification is significant for several applications in scientific research and development. The dinitrophenyl group acts as a chromophore, facilitating the detection and quantification of the molecule. Furthermore, the chirality of the parent L-proline molecule is retained, making DNP-proline a valuable tool in stereoselective synthesis and chiral separations. The synthesis is a straightforward and robust procedure, first established in principle by Frederick Sanger's work on protein sequencing.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The secondary amine of the L-proline ring acts as a nucleophile, attacking the electron-deficient carbon atom of the 1-fluoro-2,4-dinitrobenzene that bears the fluorine atom. The reaction is typically carried out under mildly alkaline conditions to ensure the deprotonation of the proline's carboxylic acid and to facilitate the nucleophilic attack of the amine group.

Figure 1: Chemical reaction for the synthesis of DNP-proline.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of DNP-amino acids.

Materials:

  • L-proline

  • 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (95%)

  • Diethyl Ether

  • 6 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Dissolution of Reactants: In a suitable reaction vessel, dissolve L-proline (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in distilled water.

  • Addition of Sanger's Reagent: To the aqueous solution of L-proline, add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in ethanol.

  • Reaction: Stir the resulting mixture vigorously at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up - Removal of Ethanol: After the reaction is complete, remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Extract the remaining aqueous solution three times with equal volumes of diethyl ether to remove any unreacted 1-fluoro-2,4-dinitrobenzene. The DNP-proline will remain in the aqueous layer as its sodium salt.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to approximately pH 1 by the dropwise addition of 6 M hydrochloric acid. The DNP-proline will precipitate out of the solution as a pale-yellow solid.

  • Isolation: Collect the precipitated DNP-proline by vacuum filtration and wash the solid with cold distilled water.

  • Purification: Recrystallize the crude DNP-proline from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure product.

  • Drying: Dry the purified N-(2,4-dinitrophenyl)-L-proline in a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data for N-(2,4-dinitrophenyl)-L-proline.

ParameterValueCitations
Molecular Formula C₁₁H₁₁N₃O₆[1]
Molecular Weight 281.22 g/mol [1]
Appearance Pale yellow to yellow-orange solid[2][3]
Melting Point Approximately 140 °C[2]
Purity (by HPLC) >98.0%[2][3]
Typical Reaction Yield High (specific yield is dependent on reaction scale and purification efficiency)

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for N-(2,4-dinitrophenyl)-L-proline.

SynthesisWorkflow Reactants Reactants L-Proline FDNB (Sanger's Reagent) NaHCO3 Reaction Reaction Aqueous Ethanol Room Temperature, 2h Reactants->Reaction Mixing Evaporation Solvent Removal Rotary Evaporation Reaction->Evaporation Extraction Work-up Diethyl Ether Extraction Evaporation->Extraction Precipitation Acidification Precipitation with HCl Extraction->Precipitation Aqueous Layer Isolation Isolation Vacuum Filtration Precipitation->Isolation Purification Purification Recrystallization Isolation->Purification Product Final Product N-(2,4-dinitrophenyl)-L-proline Purification->Product

Synthesis and Purification Workflow

Conclusion

The synthesis of N-(2,4-dinitrophenyl)-L-proline is a well-established and reliable procedure that is fundamental in various areas of chemical and biological research. The protocol outlined in this guide provides a clear and detailed methodology for obtaining this valuable compound with high purity. The straightforward nature of the reaction, coupled with the distinct physical properties of the product, makes this synthesis accessible and reproducible for researchers and professionals in the field of drug development and chemical synthesis.

References

DNP-Pro-OH chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Applications of DNP-Pro-OH Derivatives

Introduction

The term "this compound" designates a molecular structure featuring a 2,4-dinitrophenyl (DNP) group attached to a proline (Pro) residue with a C-terminal hydroxyl (-OH) group. It is important to note that this is not a single, defined compound but rather a core component of various larger molecules, predominantly peptides. In the majority of research and commercial applications, this compound forms the basis of enzyme substrates, where the DNP moiety functions as a quencher in fluorescence-based assays.

This guide provides a comprehensive overview of the core chemical properties of the 2,4-dinitrophenyl group and its application within the context of this compound peptides. Furthermore, it delves into the well-established biological activity of the standalone 2,4-dinitrophenol molecule as a mitochondrial uncoupling agent, a fundamental aspect of its toxicological and potential therapeutic profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Chemical Properties of the 2,4-Dinitrophenol (DNP) Core

The 2,4-dinitrophenol (DNP) moiety is the defining feature of this class of compounds. Its chemical and physical properties are central to its function in various applications.

Physicochemical Properties of 2,4-Dinitrophenol

The key physicochemical properties of 2,4-dinitrophenol are summarized in the table below.[1][2][3][4]

PropertyValue
Molecular Formula C₆H₄N₂O₅[1][2]
Molecular Weight 184.11 g/mol [1][2][3]
Appearance Yellow crystalline solid with a sweet, musty odor.[1][2]
Melting Point 113-115.5 °C[1][4]
Solubility Slightly soluble in water (2.79 g/L at 20°C); soluble in ethanol, ether, benzene, and aqueous alkaline solutions.[1][2]
Acidity (pKa) 4.09[1]
log P 1.67 - 1.91[1][3]
Vapor Pressure 1.42 x 10⁻⁴ mm Hg at 25 °C[3]
Spectroscopic Data for the DNP Moiety

Spectroscopic analysis is crucial for the identification and characterization of DNP-containing compounds.

Spectroscopy TypeKey Features and Expected Chemical Shifts
¹H NMR In DNP-amino acid derivatives, the protons on the dinitrophenyl ring typically appear as distinct signals in the aromatic region of the spectrum. For example, in N-(2,4-dinitrophenyl)-L-phenylalanine in DMSO-d6, signals are observed around 8.86 ppm, 8.26 ppm, and 7.19 ppm.[5][6] The specific shifts can vary depending on the solvent and the rest of the molecule.
¹³C NMR The carbon atoms of the DNP ring will show characteristic peaks in the downfield region of the ¹³C NMR spectrum, typically between 120 and 150 ppm, due to the electron-withdrawing effects of the nitro groups.
FTIR The infrared spectrum of DNP shows characteristic peaks for the hydroxyl group (broad band around 3419 cm⁻¹), C-H stretching (around 2928 cm⁻¹), and nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[7]
UV-Vis 2,4-Dinitrophenol exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption (λmax) around 360 nm. This property is fundamental to its function as a fluorescence quencher.[7][8]

This compound Peptides as Fluorogenic Enzyme Substrates

A primary application of the this compound motif is in the design of fluorogenic substrates for proteases, particularly matrix metalloproteinases (MMPs).[8]

General Structure and Principle of FRET-Based Assays

These substrates are typically synthetic peptides that contain a fluorophore and a quencher moiety. The 2,4-dinitrophenyl group serves as an efficient quencher for various fluorophores, such as tryptophan or 7-methoxycoumarin-4-yl)acetyl (Mca), through a mechanism known as Förster Resonance Energy Transfer (FRET).[8][9]

In the intact peptide substrate, the fluorophore and the DNP quencher are in close proximity. When the fluorophore is excited, it transfers its energy non-radiatively to the DNP group, thus quenching the fluorescence emission. Upon cleavage of the peptide bond between the fluorophore and the quencher by a specific protease, the two moieties are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[9]

FRET_Assay_Workflow cluster_before Before Cleavage cluster_after After Cleavage Intact Substrate Fluorophore-Peptide(Pro)-DNP No Fluorescence Quenched (No Signal) Intact Substrate->No Fluorescence FRET Protease Protease Intact Substrate->Protease Binding Excitation Excitation Light Excitation->Intact Substrate hv Cleaved Products Fluorophore-Peptide + Peptide(Pro)-DNP Fluorescence Fluorescent Signal Cleaved Products->Fluorescence Emission Excitation2 Excitation Light Excitation2->Cleaved Products hv Protease->Cleaved Products Cleavage

Workflow of a FRET-based protease assay using a DNP-quenched substrate.
Synthesis of DNP-Peptides

DNP-functionalized peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[10][11] The synthesis involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. To incorporate a DNP-protected amino acid, a derivative such as Nα-Boc-Nτ-(2,4-dinitrophenyl)-D-histidine (Boc-D-His(DNP)-OH) can be used.[11] The DNP group is stable to the acidic conditions used for the removal of the Nα-Boc protecting group (e.g., trifluoroacetic acid, TFA) but can be selectively removed under mild, orthogonal conditions, such as thiolysis with 2-mercaptoethanol or thiophenol, before the final cleavage of the peptide from the resin.[11][12]

Experimental Protocols

Protocol: Matrix Metalloproteinase (MMP) Activity Assay

This protocol provides a representative method for measuring the activity of MMP-2 or MMP-9 using a DNP-quenched fluorogenic substrate.

Materials:

  • MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, where Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)

  • Recombinant active MMP-2 or MMP-9

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • MMP Inhibitor (e.g., Ilomostat) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP substrate in DMSO.

    • Dilute the substrate in Assay Buffer to the desired final concentration (typically 1-10 µM).

    • Dilute the active MMP enzyme in Assay Buffer to the desired concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted substrate solution.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. For the negative control, add 50 µL of Assay Buffer without the enzyme.

  • Measurement:

    • Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction (v₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated by comparing the reaction rates of the samples to a standard curve of the free fluorophore.

Protocol: Assessment of Mitochondrial Uncoupling by DNP

This protocol describes how to measure changes in mitochondrial membrane potential (MMP) in cultured cells treated with 2,4-dinitrophenol using the JC-1 fluorescent dye.[13][14]

Materials:

  • Cultured cells (e.g., HepG2)

  • 2,4-Dinitrophenol (DNP)

  • JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial uncoupling)

  • Cell culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence microscope or plate reader with filters for green (~535 nm) and red (~590 nm) fluorescence.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of DNP for the desired time (e.g., 1-24 hours). Include a vehicle-only negative control and a positive control treated with FCCP or CCCP (e.g., 10 µM for 30 minutes).[13]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 µg/mL).

    • Remove the treatment medium from the cells and add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.[13]

  • Measurement:

    • After incubation, wash the cells with an appropriate buffer (e.g., PBS).

    • Measure the fluorescence intensity using a plate reader. Read the fluorescence of JC-1 monomers (green) at Ex/Em ≈ 485/535 nm and J-aggregates (red) at Ex/Em ≈ 540/590 nm.[13][14]

  • Data Analysis:

    • The ratio of red to green fluorescence is calculated for each well.

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization (uncoupling). Healthy, polarized mitochondria will have a high red/green ratio, while uncoupled mitochondria will have a low ratio.

Biological Activity and Signaling Pathways of 2,4-Dinitrophenol

Beyond its use as a chemical tool in peptide substrates, DNP itself has profound biological effects as a mitochondrial uncoupler.

Mechanism of Mitochondrial Uncoupling

DNP is a classic protonophore, an agent that can transport protons across biological membranes.[15] In the context of mitochondria, DNP disrupts the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain.

Normally, this proton-motive force drives the synthesis of ATP via ATP synthase. DNP, being a lipophilic weak acid, picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the more alkaline mitochondrial matrix. This "short-circuits" the proton flow, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat instead of being used for ATP production.[15]

Mitochondrial_Uncoupling Mechanism of DNP-induced Mitochondrial Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) ETC Electron Transport Chain (ETC) H_plus_IMS H⁺ ETC->H_plus_IMS Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_plus_IMS->ATP_Synthase Normal Proton Flow DNP_minus DNP⁻ H_plus_IMS->DNP_minus Protonation H_plus_Matrix H⁺ Heat Heat H_plus_Matrix->Heat Energy dissipated as DNP_H DNP-H DNP_H->H_plus_Matrix Proton Release DNP_H->DNP_minus Deprotonation DNP_H->DNP_minus Shuttles H⁺ across membrane

DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane.
Downstream Cellular Signaling

Mild mitochondrial uncoupling induced by low doses of DNP can trigger adaptive stress responses in cells, particularly in neurons.[16][17] This is not a direct interaction of DNP with signaling proteins, but rather a consequence of the altered metabolic state. Key affected pathways include:

  • Activation of the CREB Pathway: DNP treatment has been shown to increase intracellular Ca²⁺ levels, which can lead to the activation of Ca²⁺-dependent signaling cascades that converge on the transcription factor CREB (cAMP response element-binding protein).[17][18] Activated CREB promotes the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[17]

  • Inhibition of mTOR Signaling: DNP treatment can lead to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[16][18] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is often associated with pro-survival processes like autophagy.

  • Induction of Autophagy: By altering the cellular energy status and inhibiting mTOR, DNP can stimulate autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[16][17]

DNP_Signaling Downstream Signaling Effects of DNP DNP 2,4-Dinitrophenol (DNP) Mito Mitochondrial Uncoupling DNP->Mito Ca ↑ Intracellular [Ca²⁺] Mito->Ca mTOR mTOR Pathway Mito->mTOR Inhibits (-) CREB CREB Pathway Ca->CREB Activates (+) Autophagy Autophagy mTOR->Autophagy Inhibits (-) BDNF BDNF Expression CREB->BDNF Promotes (+) Neuroprotection Neuroprotection & Synaptic Plasticity Autophagy->Neuroprotection BDNF->Neuroprotection

Cellular signaling pathways modulated by DNP-induced mitochondrial uncoupling.

Conclusion

The "this compound" core structure is a versatile chemical motif with significant applications in biochemical research and potential implications in cell biology. As a component of fluorogenic peptides, its properties as a fluorescence quencher are paramount, enabling sensitive and continuous monitoring of enzyme activity. As a standalone molecule, 2,4-dinitrophenol's potent ability to uncouple mitochondrial respiration highlights its importance as both a toxicant and a tool for studying cellular metabolism and stress response pathways. A thorough understanding of these dual roles is essential for professionals in drug development and life sciences research.

References

The Biological Activity of DNP-Containing Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with molecules containing the 2,4-dinitrophenyl (DNP) moiety, with a particular focus on two distinct classes of compounds: fluorogenic peptide substrates for matrix metalloproteinases (MMPs) and the potent metabolic regulator, 2,4-dinitrophenol (DNP) itself. This document delineates their mechanisms of action, presents quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected.

DNP-Pro-OH as a Fluorogenic Substrate for Matrix Metalloproteinases

The "this compound" motif is found in several synthetic peptides designed as fluorogenic substrates for various matrix metalloproteinases (MMPs). In these molecules, the 2,4-dinitrophenyl (DNP) group functions as a quencher for a fluorescent amino acid, such as tryptophan, within the peptide sequence. The biological activity of these substrates is realized upon enzymatic cleavage by an MMP, which separates the DNP quencher from the fluorophore, resulting in a quantifiable increase in fluorescence. This principle is widely used in assays to determine the activity of specific MMPs.

Quantitative Data: MMP Substrate Kinetics

The efficiency of these substrates is characterized by their kinetic parameters, such as the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity.

Substrate SequenceTarget Enzyme(s)ParameterValue
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OHMMP-1Km26.61 µM[1]
Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OHMMP-2 / MMP-9-Fluorogenic Substrate[2]
Experimental Protocol: MMP-2/MMP-9 Activity Assay

This protocol outlines the measurement of MMP-2 and MMP-9 activity using a fluorogenic substrate like Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH.

Materials:

  • MMP-2/MMP-9 fluorogenic substrate

  • Purified active MMP-2 or MMP-9 enzyme (as a positive control)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35)

  • Biological sample containing MMP-2/MMP-9

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Prepare dilutions of the positive control enzyme and biological samples in Assay Buffer.

  • Assay Setup:

    • Add 90 µl of each enzyme standard and sample to the designated wells of the 96-well plate.

    • Include wells with Assay Buffer only as a background control.

  • Initiation of Reaction:

    • Add 10 µl of the diluted substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 2-6 hours, protected from light. The optimal incubation time may vary depending on the enzyme concentration and activity in the samples.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 280 nm and an emission wavelength of 360 nm for tryptophan-containing substrates. For other fluorophores, use the appropriate wavelengths (e.g., Ex/Em = 340/440 nm for other common fluorogenic MMP substrates).[3]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the enzyme activity by calculating the rate of fluorescence increase over time.

Visualization: MMP Fluorogenic Assay Workflow

MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Substrate, Enzyme, and Samples Plate Add Reagents to 96-well Plate Reagents->Plate Dispense Incubate Incubate at 37°C Plate->Incubate Time Measure Measure Fluorescence (Ex: 280nm, Em: 360nm) Incubate->Measure Read Analyze Calculate Enzyme Activity Measure->Analyze

MMP Fluorogenic Assay Workflow Diagram

2,4-Dinitrophenol (DNP): A Potent Mitochondrial Uncoupler

While the "-Pro-OH" suffix is not typically associated with it, the core biological activity of DNP as a standalone molecule is profound and warrants detailed discussion. DNP is a well-characterized mitochondrial uncoupler. In living cells, DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[4] This dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[4] Consequently, the energy from the electron transport chain is released as heat instead of being used to produce ATP.[4]

Quantitative Data: Biological Effects of DNP

Precise IC50 and EC50 values for DNP are highly dependent on the cell type and the specific endpoint being measured. The following table summarizes effective concentrations reported in various studies.

Biological EffectSystemConcentrationReference
Inhibition of Mitochondrial RespirationIsolated mitochondria> 5 µMResearchGate
Reduction of ATP ContentAnoxic guinea-pig ventricular muscle10 µM[5][6]
Decrease in ATP ProductionL6 myoblasts50 µMResearchGate
Decrease in Cellular ATPCell culture0.1 mM (reversible)ResearchGate
Decrease in Cellular ATPCell culture5 mM (irreversible)ResearchGate
Neuroprotection in vivoRats5 mg/kg (intraperitoneal)[7]
Mechanism of Action: Mitochondrial Uncoupling

DNP's primary mechanism involves the disruption of the electrochemical proton gradient across the inner mitochondrial membrane. This uncouples the process of electron transport from ATP synthesis.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Produces ProtonGradient->ATPSynthase Drives DNP DNP ProtonGradient->DNP Carries H+ across DNP->ATPSynthase Bypasses Heat Heat DNP->Heat Energy released as

Mechanism of DNP as a Mitochondrial Uncoupler
Impact on Cellular Signaling Pathways

The metabolic shift induced by DNP has significant downstream effects on major cellular signaling pathways. Mild mitochondrial uncoupling can trigger adaptive stress responses.[8][9]

  • mTOR and Insulin Signaling: DNP treatment has been shown to suppress the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[1] This is evidenced by reduced expression of key genes within these pathways, such as Mapk1, PI3k, and Akt.[1]

  • CREB Signaling: Conversely, DNP up-regulates the Ca²⁺-calmodulin-CREB (cAMP response element-binding protein) signaling pathway.[1] This is associated with neuroprotective effects and enhanced synaptic plasticity.[1][9]

DNP_Signaling cluster_down Down-regulated Pathways cluster_up Up-regulated Pathways DNP DNP Mito Mitochondrial Uncoupling DNP->Mito Insulin Insulin-PI3K-MAPK Signaling Mito->Insulin Suppresses mTOR mTOR Signaling Mito->mTOR Suppresses Ca Intracellular Ca²⁺ Mito->Ca Increases Autophagy Autophagy Mito->Autophagy Induces CREB CREB Signaling Ca->CREB Activates Neuroprotection Neuroprotection CREB->Neuroprotection StressResponse StressResponse Autophagy->StressResponse Adaptive Stress Response

References

The Discovery and History of DNP-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism, and application of 2,4-Dinitrophenyl-Proline-OH (DNP-Pro-OH) cored peptides in biochemical research and drug development.

Introduction

In the landscape of modern biochemical research and drug discovery, the ability to accurately measure enzyme activity is paramount. Among the tools developed for this purpose, fluorogenic peptide substrates have emerged as a cornerstone for the sensitive and continuous monitoring of protease activity. Central to many of these substrates is the 2,4-dinitrophenyl (DNP) group, a versatile moiety with a rich history in protein chemistry. When coupled with a proline (Pro) residue and a C-terminal hydroxyl group (-OH), the this compound core forms the basis of a powerful class of reagents for studying a variety of proteases, most notably the matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of this compound containing peptides for researchers, scientists, and drug development professionals.

A Historical Perspective: From Peptide Sequencing to Enzyme Kinetics

The journey of the dinitrophenyl group in biochemical research began in 1945 when Frederick Sanger introduced 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent.[1] This compound reacts with the N-terminal amino acid of a polypeptide chain, creating a DNP-amino acid derivative that is stable to acid hydrolysis.[1] This pivotal development allowed for the first successful sequencing of a protein, insulin, and laid the groundwork for decades of advancements in protein chemistry.[1]

The application of the DNP group evolved from a tool for endpoint analysis in sequencing to a dynamic component in real-time enzyme assays. The development of Förster Resonance Energy Transfer (FRET) technology in biological systems provided the necessary framework for this transition.[2][3][4] Researchers recognized that the DNP group could function as an effective quencher for various fluorophores. This led to the design of FRET-based peptide substrates where a fluorophore and a DNP quencher are held in close proximity. In this state, the fluorescence of the donor molecule is suppressed. However, upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[5]

A significant milestone in this field was the development of the first fluorogenic MMP substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, by Stack and Gray. This pioneering work demonstrated the utility of incorporating the DNP-Proline motif into peptide sequences to create sensitive tools for studying protease activity.

The Core of the Matter: The this compound Motif

The this compound core serves as a versatile scaffold for the design of a wide array of protease substrates. The key components of this motif are:

  • 2,4-Dinitrophenyl (DNP) Group: This aromatic moiety functions as an efficient quencher for a variety of fluorophores, including Tryptophan (Trp), (7-methoxycoumarin-4-yl)acetyl (Mca), and 2-Aminobenzoyl (Abz).[6] Its relatively small size and ease of incorporation into peptides make it a popular choice for FRET-based substrate design.[7]

  • Proline (Pro) Residue: The cyclic structure of proline introduces a conformational rigidity to the peptide backbone. This can be advantageous in substrate design by influencing the binding affinity and specificity of the peptide for the target protease.

  • C-terminal Hydroxyl Group (-OH): The free carboxyl group at the C-terminus of the peptide provides a site for further modification or can be left unmodified, depending on the specific application.

The general structure of a this compound containing FRET peptide substrate is depicted below:

Fluorophore - Peptide Sequence - this compound

Quantitative Data on this compound Substrates

The utility of this compound cored peptides as protease substrates is underscored by their kinetic parameters. The Michaelis constant (Km) and catalytic rate constant (kcat) provide valuable insights into the efficiency and specificity of a substrate for a particular enzyme. Below is a summary of quantitative data for select this compound containing peptide substrates.

Peptide SequenceTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OHMMP-126.61--MedchemExpress

Experimental Protocols

The synthesis and use of this compound containing peptides in protease assays follow well-established methodologies.

Synthesis of this compound Peptides

The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS). A simplified workflow is as follows:

Diagram 1: General workflow for the solid-phase synthesis of this compound peptides.

The DNP group is typically introduced in the final coupling step using a commercially available Dnp-Proline-OH building block. The synthesis of Dnp-amino acids can be achieved by reacting the amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB).[8]

Protease Activity Assay Using a this compound FRET Substrate

The following is a generalized protocol for measuring protease activity using a this compound based FRET peptide substrate. Specific parameters such as buffer composition, substrate concentration, and enzyme concentration should be optimized for each specific protease and substrate pair.

Materials:

  • Purified protease of interest

  • This compound FRET peptide substrate

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the this compound FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare a solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the Assay:

    • Pipette the substrate working solution into the wells of the 96-well black microplate.

    • Include appropriate controls:

      • No-enzyme control: Substrate solution with assay buffer instead of enzyme solution to measure background fluorescence.

      • Inhibitor control: Substrate solution with pre-incubated enzyme and a known inhibitor to confirm the specificity of the assay.

  • Initiate the Reaction:

    • Add the enzyme solution to the wells containing the substrate solution to initiate the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore in the FRET peptide.

    • Monitor the increase in fluorescence intensity over time. Data is typically collected at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to establish a linear rate of substrate cleavage.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the change in fluorescence units per unit of time. To convert this to molar concentrations, a standard curve of the free fluorophore can be generated.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Substrate Prepare Substrate Stock and Working Solutions Add_Substrate Pipette Substrate into 96-well Plate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Initiate Prep_Enzyme->Add_Enzyme Add_Controls Add Controls (No Enzyme, Inhibitor) Add_Substrate->Add_Controls Add_Controls->Add_Enzyme Measure_Fluorescence Measure Fluorescence Kinetically Add_Enzyme->Measure_Fluorescence Subtract_Background Subtract Background Measure_Fluorescence->Subtract_Background Calculate_Velocity Calculate Initial Velocity (V₀) Subtract_Background->Calculate_Velocity

Diagram 2: Experimental workflow for a protease assay using a this compound FRET substrate.

Signaling Pathways and Biological Context

This compound containing peptides are frequently employed to study proteases involved in critical signaling pathways and disease processes. A prominent example is the study of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[9][10] This process is essential for normal physiological events such as tissue remodeling, wound healing, and angiogenesis.[11][12] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cardiovascular disease, and cancer metastasis.[7][9][12]

The activity of MMPs is tightly regulated at multiple levels, including transcription, activation of zymogens (pro-MMPs), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[9][11] this compound based substrates provide a means to investigate the enzymatic activity of MMPs in vitro and to screen for potential inhibitors that could serve as therapeutic agents.

G Stimuli Growth Factors, Cytokines, etc. Cell Cell Stimuli->Cell Signal Transduction ProMMP pro-MMP (inactive zymogen) Cell->ProMMP Transcription & Translation ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by other proteases) ECM Extracellular Matrix (e.g., Collagen) ActiveMMP->ECM Cleavage TIMP TIMP (Inhibitor) ActiveMMP->TIMP Inhibition Degradation ECM Degradation ECM->Degradation Biological_Effects Cell Migration, Invasion, Angiogenesis Degradation->Biological_Effects

Diagram 3: Simplified signaling pathway showing the role of MMPs in ECM degradation.

Conclusion

The this compound core has proven to be a remarkably effective and versatile component in the design of fluorogenic peptide substrates for a wide range of proteases. From its historical roots in protein sequencing to its current widespread use in high-throughput screening and detailed kinetic analysis, the dinitrophenyl group has remained a vital tool for biochemists and drug discovery scientists. The ability to synthesize custom peptide sequences incorporating the this compound motif allows for the development of highly specific and sensitive assays for virtually any protease of interest. As our understanding of the roles of proteases in health and disease continues to expand, the application of these powerful chemical tools will undoubtedly continue to be a driving force in advancing biological and biomedical research.

References

DNP-Pro-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-(2,4-dinitrophenyl)-L-proline (DNP-Pro-OH). Due to the limited availability of specific quantitative data in peer-reviewed literature and publicly accessible databases, this document summarizes the available information and furnishes detailed, generalized experimental protocols for researchers to determine these properties in their own laboratory settings.

Core Properties of this compound

N-(2,4-dinitrophenyl)-L-proline is a chiral compound frequently used in biochemical applications, including as a building block in pharmaceutical synthesis and as a derivatizing agent in analytical chemistry.[1] Understanding its solubility and stability is critical for its effective use, storage, and the interpretation of experimental results.

Physical and Chemical Properties

A summary of the basic physical and chemical properties of this compound is provided in the table below. This information has been aggregated from various chemical suppliers.

PropertyValueSource
CAS Number 1655-55-6[2][3][4]
Molecular Formula C₁₁H₁₁N₃O₆[2][3][4]
Molecular Weight 281.22 g/mol [2][3][4]
Appearance Pale yellow to yellow-orange solid/powder[3]
Melting Point 140 °C[2][3][5]
Storage Temperature -20°C[2]

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative information and the physicochemical properties of the molecule allow for informed solvent selection for experimental determination.

Qualitative Solubility

This compound has been noted to be soluble in ethanol.[2] The presence of the polar carboxylic acid group and the largely nonpolar dinitrophenyl ring suggests that its solubility will be dependent on both the polarity and the pH of the solvent.

Recommended Solvents for Solubility Testing

Based on the structure of this compound, the following solvents are recommended for comprehensive solubility testing:

  • Polar Protic Solvents: Water, Ethanol, Methanol

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

  • Aqueous Buffers: A range of buffers from acidic to basic pH (e.g., pH 2, 7.4, 9) should be tested to understand the impact of ionization on solubility.

The table below can be populated by the user upon experimental determination of solubility.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Ethanol25
Methanol25
DMSO25
DMF25
Acetonitrile25
PBS (pH 7.4)25
0.1 N HCl (pH ~1)25
0.1 N NaOH (pH ~13)25

Stability Profile

Potential Degradation Pathways
  • Photodecomposition: Dinitrophenyl derivatives can be susceptible to degradation upon exposure to light. It is recommended to handle and store this compound in a manner that protects it from light.

  • Base-Catalyzed Cyclization: Under basic conditions, N-(2,4-dinitrophenyl)amino acids can undergo cyclization to form benzimidazole-N-oxide derivatives.[6][7] This reaction is a potential degradation pathway for this compound in basic solutions.

Storage and Handling Recommendations
  • Storage: Store this compound at -20°C in a tightly sealed container.[2]

  • Handling: Protect from light. For solution-based applications, freshly prepared solutions are recommended. If storage of solutions is necessary, they should be stored at low temperatures and protected from light. The stability in the intended solvent system should be experimentally verified.

The following table can be used to record experimentally determined stability data.

ConditionSolventTemperature (°C)Half-life (t₁/₂)Degradation Products
Light ExposureEthanol25
DarkEthanol25
pH 2Aqueous Buffer25
pH 7.4Aqueous Buffer25
pH 9Aqueous Buffer25

Experimental Protocols and Workflows

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of this compound in the supernatant and calculate the solubility.

G Workflow for Shake-Flask Solubility Assay A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute supernatant D->E F Quantify concentration via HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Assessment: HPLC-Based Method

This protocol outlines a method to assess the stability of this compound under various conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in the desired solvents and under the specified conditions (e.g., different pH buffers, with and without light exposure).

  • Incubation: Store the solutions under the defined conditions (e.g., controlled temperature, light exposure).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze each aliquot by a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate and calculate the half-life.

G Workflow for HPLC-Based Stability Assessment cluster_conditions Incubation Conditions C1 pH 2 Buffer D Withdraw aliquots at time points (t=0, 2, 4, 8, 24h...) C2 pH 7.4 Buffer C3 pH 9 Buffer C4 Organic Solvent (Light) C5 Organic Solvent (Dark) A Prepare this compound solutions B Incubate under various conditions A->B B->D E Analyze by stability-indicating HPLC D->E F Plot concentration vs. time E->F G Determine degradation rate and half-life F->G

Caption: Workflow for HPLC-Based Stability Assessment.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block and not directly involved in signaling pathways, its parent compound, 2,4-dinitrophenol (DNP), is a well-known uncoupler of oxidative phosphorylation. The potential degradation of this compound could release DNP, which would have biological consequences.

Potential Degradation and Biological Interaction

The diagram below illustrates the potential degradation of this compound and the subsequent interaction of the released 2,4-dinitrophenol with the mitochondrial electron transport chain.

G Potential Degradation of this compound and Biological Interaction of DNP cluster_degradation Degradation cluster_biological Biological Interaction A This compound B Degradation (e.g., hydrolysis) A->B C 2,4-Dinitrophenol (DNP) B->C D Proline B->D E Mitochondrial Inner Membrane C->E Transports protons across membrane F Proton Gradient (Δp) E->F Dissipates G ATP Synthase F->G Uncouples from I Heat Generation F->I Energy released as H ATP Production G->H Inhibits

Caption: Potential Degradation of this compound and Biological Interaction of DNP.

References

Spectroscopic Characterization of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH), a vital derivative of the amino acid proline. The inclusion of the 2,4-dinitrophenyl (DNP) group significantly alters the molecule's spectroscopic properties, making it a valuable tool in various biochemical and pharmaceutical applications, including peptide synthesis and as a hapten for antibody production. This document outlines the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While a complete set of publicly available experimental data for this compound is limited, this guide presents a combination of reported data for closely related DNP-amino acids and predicted values based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The electron-withdrawing nature of the DNP group causes a significant downfield shift of the signals of nearby protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for DNP-Proline [1]

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-3 (DNP)8.73d-
H-5 (DNP)~8.3-8.4dd-
H-6 (DNP)~7.2-7.3d-
H-α (Pro)4.74t7.0
H-β (Pro)~2.15m-
H-γ (Pro)~2.15m-
H-δ (Pro)~3.32, ~3.56m-

Note: Data obtained from a study on various DNP-amino acids. The exact solvent and concentration can influence chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ) in ppm
C=O (Carboxyl)~175
C-1 (DNP)~148
C-2 (DNP)~130
C-3 (DNP)~123
C-4 (DNP)~145
C-5 (DNP)~128
C-6 (DNP)~117
C-α (Pro)~60
C-β (Pro)~30
C-γ (Pro)~24
C-δ (Pro)~47

Note: These are predicted values based on the analysis of similar compounds. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₁N₃O₆
Molecular Weight281.22 g/mol
Predicted m/z for [M-H]⁻ 280.06
Predicted m/z for [M+H]⁺ 282.07
Predicted m/z for [M+Na]⁺ 304.05

Note: The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses of the nitro groups (NO₂) and the carboxylic acid group (COOH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Table 4: Key IR Absorption Bands for DNP-Amino Acids [2]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)3000-2850Medium
C=O stretch (Carboxylic acid)~1710Strong
N-O stretch (Nitro group)1587 and 1345Strong
C=C stretch (Aromatic ring)1600-1450Medium

Note: Spectra are typically acquired using KBr pellets or as a mull.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Temperature: 25°C.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Temperature: 25°C.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

Data Acquisition (ESI-MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.) and compare the observed m/z values with the theoretical values. For tandem MS (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition (FT-IR):

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample This compound Sample Prep Sample Preparation Sample->Prep Dissolution/Pelletizing NMR_Acq NMR Data Acquisition (1H, 13C) Prep->NMR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) Prep->MS_Acq IR_Acq IR Data Acquisition (FT-IR) Prep->IR_Acq NMR_Proc NMR Data Processing & Analysis NMR_Acq->NMR_Proc FID MS_Proc MS Data Processing & Analysis MS_Acq->MS_Proc Raw Data IR_Proc IR Data Processing & Analysis IR_Acq->IR_Proc Interferogram Structure Structural Elucidation & Characterization NMR_Proc->Structure Spectral Data MS_Proc->Structure m/z Values IR_Proc->Structure Wavenumbers

Caption: Workflow for spectroscopic analysis of this compound.

References

Unlocking New Research Avenues: A Technical Guide to DNP-Pro-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the burgeoning research potential of peptides incorporating the 2,4-dinitrophenyl-proline (DNP-Pro-OH) motif. This in-depth resource, tailored for researchers, scientists, and drug development professionals, illuminates two primary areas of application: as powerful tools for studying protease activity and as innovative agents in cancer immunotherapy. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The core utility of this compound containing peptides lies in their application as fluorogenic substrates for a variety of proteases, most notably the Matrix Metalloproteinases (MMPs), a family of enzymes implicated in numerous physiological and pathological processes, including cancer metastasis and inflammation. In this context, the DNP group functions as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) based assays. When the peptide substrate is intact, the DNP moiety quenches the fluorescence of a nearby fluorophore. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that allows for the real-time monitoring of enzyme activity.

A second, and rapidly emerging, area of research is the use of DNP-functionalized peptides in cancer immunotherapy. In this novel approach, the DNP group acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a tumor-associated peptide. This strategy aims to recruit and activate the body's own immune system to target and destroy cancer cells.

This technical guide provides a detailed exploration of these research areas, complete with the necessary data and protocols to empower further investigation.

Quantitative Data Summary: Kinetic Parameters of this compound Containing Fluorogenic Substrates for MMPs

The following table summarizes the kinetic constants for the hydrolysis of various this compound containing peptide substrates by different Matrix Metalloproteinases. This data is crucial for selecting the appropriate substrate for a given MMP and for the quantitative analysis of enzyme activity.

SubstrateEnzymengcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
KmK_mKm​
(μM)
kcatk{cat}kcat​
(s⁻¹)
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
kcatk{cat}kcat​
/ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
KmK_mKm​
(M⁻¹s⁻¹)
Reference
DNP-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂MMP-126.61--[1]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMP-135.2--
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMP-127.5--[2]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMP-147.9--[2]
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂MMP-1---[1]
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂MMP-2---[1]
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂MMP-3---[1]

Experimental Protocols

Synthesis of DNP-Labeled Peptides

The synthesis of peptides incorporating a DNP group can be achieved through solid-phase peptide synthesis (SPPS). The DNP group is typically introduced by using a DNP-protected amino acid derivative, such as Fmoc-Lys(DNP)-OH, during the synthesis cycle.

Materials:

  • Fmoc-protected amino acids

  • DNP-protected amino acid (e.g., Fmoc-Lys(DNP)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of DNP: At the desired position, use the DNP-protected amino acid (e.g., Fmoc-Lys(DNP)-OH) in the coupling step.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Fluorometric MMP Assay using a this compound Containing FRET Substrate

This protocol outlines a general procedure for a continuous kinetic assay in a 96-well plate format to measure MMP activity.

Materials:

  • Recombinant active MMP enzyme

  • This compound containing fluorogenic substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

  • DMSO for substrate stock solution

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~325 nm, Em: ~393 nm for Mca/Dnp pair)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).

    • Dilute the activated MMP enzyme to a working concentration in cold assay buffer.

  • Assay Setup:

    • Add assay buffer to the wells of the 96-well plate.

    • Add the substrate working solution to each well. A typical starting concentration is 10 µM.

    • Include controls:

      • No-enzyme control: Substrate in assay buffer.

      • No-substrate control: Enzyme in assay buffer.

  • Initiate Reaction: Add the enzyme working solution to the wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and record the fluorescence intensity over time.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For kinetic analysis, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      KmK_mKm​
      and
      VmaxV{max}Vmax​
      .

Mandatory Visualizations

Signaling Pathways

The expression and activity of MMPs are regulated by complex intracellular signaling pathways. Understanding these pathways is critical for developing targeted therapies for diseases where MMPs are implicated, such as cancer.

MMP13_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR EGF EGF EGFR EGFR EGF->EGFR HGF HGF c-Met c-Met HGF->c-Met SMADs SMADs TGF-βR->SMADs Ras Ras EGFR->Ras PI3K PI3K c-Met->PI3K AP-1 AP-1 SMADs->AP-1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->AP-1 Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MMP-13 Gene MMP-13 Gene AP-1->MMP-13 Gene NF-κB->MMP-13 Gene

Caption: Key signaling pathways regulating MMP-13 expression in cancer.

Experimental Workflows

FRET_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Dispense Reagents Dispense Reagents Prepare Assay Buffer->Dispense Reagents Prepare Substrate Stock Prepare Substrate Stock Prepare Substrate Stock->Dispense Reagents Prepare Enzyme Solution Prepare Enzyme Solution Initiate Reaction Initiate Reaction Prepare Enzyme Solution->Initiate Reaction Dispense Reagents->Initiate Reaction Monitor Fluorescence Monitor Fluorescence Initiate Reaction->Monitor Fluorescence Plot Fluorescence vs. Time Plot Fluorescence vs. Time Monitor Fluorescence->Plot Fluorescence vs. Time Calculate Initial Velocity Calculate Initial Velocity Plot Fluorescence vs. Time->Calculate Initial Velocity Determine Kinetic Parameters Determine Kinetic Parameters Calculate Initial Velocity->Determine Kinetic Parameters

Caption: Workflow for a fluorometric MMP assay using a FRET substrate.

Logical Relationships

DNP_Hapten_Immunotherapy Tumor Cell Tumor Cell DNP-Peptide Conjugate DNP-Peptide Conjugate Tumor Cell->DNP-Peptide Conjugate Haptenation Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) DNP-Peptide Conjugate->Antigen Presenting Cell (APC) Uptake & Processing T-Cell T-Cell Antigen Presenting Cell (APC)->T-Cell Antigen Presentation Anti-Tumor Immune Response Anti-Tumor Immune Response T-Cell->Anti-Tumor Immune Response Activation & Proliferation Anti-Tumor Immune Response->Tumor Cell Tumor Cell Killing

Caption: Mechanism of DNP-hapten based cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-dinitrophenyl)-L-proline (DNP-Pro-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-dinitrophenyl)-L-proline (DNP-Pro-OH) is a derivative of the amino acid L-proline, where the secondary amine of the pyrrolidine ring is substituted with a 2,4-dinitrophenyl (DNP) group. This modification is significant in various biochemical and pharmaceutical applications. The DNP group is a well-known hapten, and DNP-amino acids are crucial reagents in immunological studies, particularly in the investigation of antibody-hapten interactions. Furthermore, this compound serves as a valuable building block in synthetic organic chemistry and peptide synthesis.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical principles of dinitrophenylation of amino acids.

Physicochemical Data

A summary of the key quantitative data for N-(2,4-Dinitrophenyl)-L-proline is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁N₃O₆[4][5]
Molecular Weight 281.22 g/mol [2][4]
Appearance Light yellow to yellow-orange powder/crystal[4]
Melting Point 138.0 to 141.0 °C
Purity (by HPLC) >98.0%[4]
Specific Rotation [α]D -675.0 to -690.0 deg (c=0.5, AcOH)
CAS Number 1655-55-6[2][3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of N-(2,4-dinitrophenyl)-L-proline via the nucleophilic aromatic substitution of 2,4-dinitrofluorobenzene (DNFB) with L-proline.

Materials and Reagents
  • L-proline

  • 2,4-dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase (e.g., ethyl acetate/hexane mixture)

Instrumentation
  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Condenser

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Synthetic Procedure
  • Dissolution of L-proline:

    • In a 250 mL round bottom flask, dissolve L-proline (1 equivalent) in a solution of sodium bicarbonate (2 equivalents) in distilled water. The volume of water should be sufficient to fully dissolve the L-proline.

    • Stir the solution at room temperature until all solids have dissolved. The solution should be basic.

  • Addition of DNFB:

    • In a separate beaker, dissolve 2,4-dinitrofluorobenzene (DNFB) (1 equivalent) in a minimal amount of ethanol.

    • Add the DNFB solution dropwise to the stirring L-proline solution at room temperature. The reaction is typically exothermic.

    • Protect the reaction mixture from light, as DNP derivatives can be light-sensitive.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 4-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (L-proline and DNFB) and the appearance of a new, typically yellow, spot corresponding to the this compound product indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete, as indicated by TLC, remove the ethanol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted DNFB. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

    • A yellow precipitate of this compound should form upon acidification.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold distilled water.

  • Purification:

    • The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a pure, crystalline yellow solid.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point and compare it to the literature value.

    • Confirm the purity of the final product by HPLC analysis.

    • Further structural confirmation can be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

DNP_Pro_OH_Synthesis cluster_dissolution Step 1: Dissolution cluster_reaction Step 2 & 3: Reaction cluster_workup Step 4: Work-up cluster_purification Step 5 & 6: Purification & Characterization L_Proline L-Proline Dissolution Dissolution (Stirring) L_Proline->Dissolution NaHCO3_sol NaHCO3 Solution NaHCO3_sol->Dissolution L_Proline_sol Aqueous L-proline Solution Dissolution->L_Proline_sol Reaction Reaction (4-8h, RT) L_Proline_sol->Reaction DNFB DNFB in Ethanol DNFB->Reaction Crude_mixture Crude Reaction Mixture Reaction->Crude_mixture Rotovap Rotary Evaporation Crude_mixture->Rotovap Ether_wash Diethyl Ether Wash Rotovap->Ether_wash Acidification Acidification (HCl) Ether_wash->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (MP, HPLC) Drying->Characterization Final_Product Pure this compound Characterization->Final_Product Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products L_Proline L-Proline DNFB 2,4-Dinitrofluorobenzene (DNFB) Conditions NaHCO3 Ethanol/Water Room Temperature DNP_Pro_OH N-(2,4-dinitrophenyl)-L-proline (this compound) Conditions->DNP_Pro_OH + Byproducts NaF + H2O + CO2 Conditions->Byproducts +

References

Application Notes and Protocols for the Purification of N-(2,4-Dinitrophenyl)-L-prolinol (DNP-Pro-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-(2,4-Dinitrophenyl)-L-prolinol (DNP-Pro-OH), a valuable chiral building block and intermediate in pharmaceutical and chemical synthesis.[1] The purity of this compound is critical for its successful application in the synthesis of complex molecules and for ensuring the stereochemical integrity of final products.[1] The following sections detail common purification methodologies, including column chromatography and recrystallization, along with methods for assessing purity.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, such as L-prolinol and 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene, as well as any side products. The purification strategy often employs a combination of chromatographic and recrystallization techniques to achieve high purity. The choice of method will depend on the scale of the synthesis and the nature of the impurities.

A general workflow for the purification of this compound is presented below. This multi-step process is designed to maximize the purity and yield of the final product.

Purification_Workflow cluster_0 Purification Workflow Crude Crude this compound Chromatography Column Chromatography Crude->Chromatography Primary Purification Evaporation1 Solvent Evaporation Chromatography->Evaporation1 Fraction Collection Recrystallization Recrystallization Evaporation1->Recrystallization Further Purification Drying Drying Recrystallization->Drying Isolation Pure Pure this compound Drying->Pure Purity_Analysis Purity Assessment (TLC, HPLC) Pure->Purity_Analysis Quality Control

Caption: General workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

Column chromatography is a primary and effective method for separating this compound from less polar impurities, such as excess dinitrofluorobenzene, and more polar impurities. Silica gel is a commonly used stationary phase for the separation of DNP-amino acids.[2]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. The column size should be appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For DNP-amino acids, solvent systems containing ethyl acetate and hexane are common. The progress of the separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions of the eluate. The yellow-colored band corresponding to this compound should be collected.

  • Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified this compound.

Recrystallization

Recrystallization is a powerful technique for further purifying the this compound obtained after column chromatography. The choice of solvent is crucial for successful recrystallization. For DNP derivatives, various organic solvents can be effective.[3]

Protocol:

  • Solvent Selection: Select a suitable solvent or solvent pair. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature or below. Alcohols such as ethanol or methanol, or mixtures with dichloromethane or ethyl acetate, can be good starting points.[3] Small-scale trials are recommended to find the optimal solvent.

  • Dissolution: Dissolve the partially purified this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution. The cooling can be continued in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment by Thin Layer Chromatography (TLC)

TLC is a simple and rapid method for monitoring the progress of the purification and assessing the purity of the final product.[4]

Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate. It is also advisable to spot the crude material and the starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., ethyl acetate/hexane mixture). Allow the solvent front to move up the plate.

  • Visualization: this compound is a colored compound, so the spot will be visible. The plate can also be visualized under UV light.

  • Rf Value Calculation: Calculate the retention factor (Rf) for the spot. A single spot for the purified product indicates a high degree of purity.

Data Presentation

The following table summarizes the key parameters for the purification of this compound. Note that these are starting points and may require optimization for specific experimental conditions.

Parameter Column Chromatography Recrystallization TLC Analysis
Stationary Phase Silica Gel (60-120 mesh)Not ApplicableSilica Gel Plate
Mobile Phase/Solvent Ethyl Acetate/Hexane gradientEthanol, Methanol, or Ethyl Acetate/DichloromethaneEthyl Acetate/Hexane (e.g., 1:1 v/v)
Monitoring TLC of collected fractionsVisual observation of crystal formationUV light (254 nm) and visible light
Expected Outcome Yellow solid after solvent removalYellow crystalline solidSingle yellow spot

Signaling Pathways and Logical Relationships

The purification process follows a logical sequence of steps to achieve the desired purity of this compound. The following diagram illustrates the decision-making process based on the purity assessment at each stage.

decision_tree cluster_1 Purification Decision Tree Start Crude this compound TLC1 TLC Analysis of Crude Start->TLC1 ColumnChrom Perform Column Chromatography TLC1->ColumnChrom Multiple Spots TLC2 TLC Analysis of Fractions ColumnChrom->TLC2 Recrystal Perform Recrystallization TLC2->Recrystal Pure Fractions Combined TLC3 Final Purity Check (TLC/HPLC) Recrystal->TLC3 PureProduct Pure this compound TLC3->PureProduct Single Spot Repurify Re-purify (Chromatography or Recrystallization) TLC3->Repurify Impurities Present Repurify->ColumnChrom

Caption: Decision tree for the purification of this compound.

References

Application Notes and Protocols: The Use of 2,4-Dinitrophenyl (DNP) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dinitrophenyl (DNP) group is a valuable tool in solid-phase peptide synthesis (SPPS), primarily utilized for the protection of the imidazole side chain of histidine. Its robust, electron-withdrawing nature offers significant advantages in preventing common side reactions and preserving the stereochemical integrity of the peptide. While the query specifically mentioned "DNP-Pro-OH," it is important to clarify that the DNP group is not a standard protecting group for the amino acid proline. In the context of peptides containing the "DNP-Pro..." sequence, DNP often serves as a component of chromogenic or fluorogenic substrates for enzyme assays rather than a protecting group for the proline residue.[1][2]

This document will provide a comprehensive overview of the application of the DNP group in peptide synthesis, with a focus on its well-established role in protecting histidine residues.

Core Advantages of DNP Protection for Histidine

The use of a DNP protecting group for the imidazole nitrogen of histidine offers several key benefits, particularly within the tert-butyloxycarbonyl (Boc) solid-phase synthesis strategy:

  • Suppression of Racemization: The electron-withdrawing properties of the DNP group significantly decrease the basicity of the imidazole ring. This mitigates the risk of the imidazole nitrogen acting as an intramolecular base catalyst during the activation of the carboxylic acid, a common cause of histidine racemization.[3][4]

  • Prevention of Side Reactions: The DNP group effectively prevents undesirable side reactions such as N-acylation on the imidazole ring.[5]

  • Orthogonality to Boc Group: The DNP group is stable under the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the removal of the Nα-Boc group, making it highly compatible with the Boc-SPPS workflow.[4][5]

  • Selective Cleavage: The DNP group can be removed under mild, orthogonal conditions using thiolysis, which does not affect other protecting groups or the peptide-resin linkage.[3][6][7]

Data Presentation: Comparison of Histidine Protecting Groups

The selection of a suitable protecting group for histidine is critical for the success of peptide synthesis. The following table provides a qualitative comparison of DNP with other common protecting groups used in Boc-SPPS.

FeatureDinitrophenyl (Dnp)Tosyl (Tos)Benzyloxymethyl (Bom)
Primary Application Boc-SPPSBoc-SPPSBoc-SPPS
Stability to TFA Stable[4]Partially labileAcid-labile
Cleavage Conditions Thiolysis (e.g., thiophenol)[4]Strong acids (e.g., HF)Strong acids (e.g., HF, TFMSA)
Racemization Suppression Excellent[4]ModerateGood
Advantages High stability, excellent racemization suppression, orthogonal cleavage.[3][4]Cost-effective, generally stable.Good protection.
Disadvantages Requires a separate deprotection step, potential for partial lability to piperidine.[3][6]Potential for side reactions with HOBt, risk of modification.[8]Can be difficult to cleave completely.

Experimental Protocols

Incorporation of Boc-His(DNP)-OH in SPPS

This protocol outlines the manual coupling of Boc-His(DNP)-OH onto a solid support.

Materials:

  • Boc-His(DNP)-OH

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Nα-Boc group from the resin-bound peptide using 50% TFA in DCM.

  • Washing: Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.

  • Coupling:

    • Pre-activate a solution of Boc-His(DNP)-OH (2-4 equivalents) and HBTU/HOBt (2-4 equivalents) in DMF with DIEA (4-8 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the ninhydrin test. A negative result (no color change) indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

Deprotection of the DNP Group

The DNP group is typically removed after the peptide chain has been fully assembled and before the final cleavage from the resin.

Materials:

  • DNP-protected peptide-resin

  • DMF

  • Thiophenol

  • DIEA or Triethylamine (TEA)

  • DCM

  • Methanol

Procedure:

  • Resin Swelling: Swell the DNP-protected peptide-resin in DMF for 30 minutes.

  • Thiolysis:

    • Prepare a deprotection solution of 20% thiophenol and 10% DIEA in DMF.

    • Add the solution to the resin and agitate for 1-2 hours at room temperature. The solution will typically turn yellow.[8]

    • Drain the deprotection solution.

    • Repeat the thiolysis step to ensure complete removal.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove the cleaved DNP group and excess reagents.[4]

  • Drying: Dry the resin under vacuum.

Final Cleavage and Peptide Precipitation

Materials:

  • Deprotected peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)[5]

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried resin and stir for 2-4 hours at room temperature.[5]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Mandatory Visualizations

Experimental_Workflow start Start: Peptide-Resin swell_resin 1. Resin Swelling (DMF) start->swell_resin boc_deprotection 2. Nα-Boc Deprotection (TFA/DCM) swell_resin->boc_deprotection coupling 3. Coupling (Boc-His(DNP)-OH, HBTU/DIEA) boc_deprotection->coupling repeat Repeat Steps 2-3 for each amino acid coupling->repeat repeat->boc_deprotection Next cycle dnp_deprotection 4. DNP Deprotection (Thiophenol/DIEA) repeat->dnp_deprotection Final cycle final_cleavage 5. Final Cleavage (TFA Cocktail) dnp_deprotection->final_cleavage purification 6. Purification (e.g., HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-His(DNP)-OH.

DNP_Cleavage_Mechanism dnp_his DNP-Histidine-Peptide-Resin Imidazole-DNP intermediate { Thiolate Attack |  Nucleophilic Aromatic Substitution} dnp_his->intermediate Reaction reagents Thiophenol (PhSH) Base (e.g., DIEA) reagents->intermediate products Deprotected Histidine-Peptide-Resin DNP-Thiophenol Adduct intermediate->products Cleavage

Caption: Logical relationship of DNP group cleavage by thiolysis.

References

Application Notes & Protocols: DNP-Based Moieties as Versatile Components in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,4-dinitrophenyl (DNP) group is a versatile and widely utilized component in the design of fluorescent probes for biological applications. Rather than being a standalone fluorophore, the DNP moiety typically serves one of two primary roles: a highly effective fluorescence quencher in Förster Resonance Energy Transfer (FRET) based probes or as a specific recognition site for certain analytes. Probes incorporating a DNP group are often designed as "turn-on" sensors. In their native state, the probe is non-fluorescent (quenched). Upon interaction with the target analyte—be it an enzyme or a small molecule—the DNP group is cleaved or chemically modified, leading to the release and activation of a fluorophore, resulting in a detectable fluorescent signal.

These application notes provide an overview of the principles, quantitative data, and detailed experimental protocols for three major classes of fluorescent probes that utilize a DNP or a related nitroaromatic group as the core functional unit.

Application I: Enzyme Activity Assays using DNP as a Quencher

Principle of Detection

DNP is commonly paired with a fluorophore, such as 7-methoxycoumarin-4-yl-acetyl (Mca) or 7-amino-4-carbamoylmethylcoumarin (ACC), in internally quenched fluorescent (IQF) peptide substrates.[1][2] The DNP group acts as an efficient energy acceptor (quencher) for the fluorescent donor due to the overlap of the fluorophore's emission spectrum and the DNP's absorption spectrum.[1][3] The peptide sequence linking the fluorophore and the DNP quencher is designed as a specific substrate for a target protease, such as a Matrix Metalloproteinase (MMP).[4][5] In the intact substrate, the close proximity of the donor and quencher results in efficient FRET, and the fluorescence is quenched.[2] Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, disrupting FRET and leading to a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2]

Quantitative Data Summary

Probe/Substrate ExampleTarget EnzymeFluorophore/QuencherEx/Em (nm)Typical Substrate Conc.Ref.
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂MMPsMca/Dnp~325 / ~3931-10 µM[4]
ACC-GDEVDGVK(DNP)DCaspasesACC/Dnp~380 / ~4601-10 µM[1]
Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂MMP-1, MMP-3Trp/Dnp~280 / ~360N/A[3]
Mca-Y-V-A-D-A-P-K(Dnp)-OHEndopeptidasesMca/DnpN/AN/A[5]

Signaling Pathway Diagram

FRET_Probe_Cleavage cluster_0 Intact Probe (Quenched) cluster_1 Cleaved Probe (Fluorescent) Fluorophore Fluorophore (e.g., Mca) Peptide Peptide Linker Fluorophore->Peptide FRET FRET DNP Quencher (DNP) Protease Protease (e.g., MMP-1) Peptide->DNP FRET->DNP Fluorophore_C Fluorophore Fluorescence Fluorescence Signal Fluorophore_C->Fluorescence Emission DNP_C Quencher Peptide_Fragments Peptide Fragments Protease->Peptide_Fragments Cleavage

Caption: FRET-based detection of protease activity.

Experimental Protocol: General MMP Activity Assay

This protocol provides a framework for measuring MMP activity using a FRET-based peptide substrate.[4][6]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Substrate Stock Solution: Dissolve the Mca-Dnp peptide substrate in DMSO to a stock concentration of 1-10 mM. Store at -20°C in aliquots.

    • Enzyme Solution: Reconstitute the MMP enzyme in assay buffer to a desired stock concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Inhibitor Control (Optional): Prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., GM6001) in DMSO.

  • Assay Procedure:

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10 µM).

    • Add assay buffer to the wells of a black 96-well microplate.

    • For inhibitor controls, pre-incubate the diluted enzyme with the inhibitor for 15-30 minutes at 37°C.

    • Add the diluted enzyme solution to the appropriate wells.

    • Initiate the reaction by adding the substrate working solution to all wells. The final volume should be consistent (e.g., 100-200 µL).

  • Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 325/393 nm for Mca).

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Enzyme activity is expressed as the change in RFU per minute. For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited enzyme control.

Experimental Workflow Diagram

MMP_Assay_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Add Reagents to 96-Well Plate A->B C Pre-incubate (if using inhibitor) B->C Optional D Initiate Reaction (Add Substrate) B->D C->D E Measure Fluorescence Over Time (37°C) D->E F Data Analysis (Plot RFU vs. Time) E->F G Determine Activity / Inhibition F->G

Caption: General workflow for a fluorogenic MMP activity assay.

Application II: Detection of Small Reactive Molecules

Principle of Detection

For detecting nucleophilic species like hydrogen sulfide (H₂S), thiophenols, and biothiols (cysteine, glutathione), the DNP group functions as a recognition moiety that is also a quencher.[7][8] These probes consist of a fluorophore "caged" by a DNP ether linkage.[8] The strong electron-withdrawing nature of the DNP group makes it susceptible to nucleophilic aromatic substitution (SₙAr) by thiols.[9] The reaction with the target analyte cleaves the DNP group, releasing the free fluorophore (often a hydroxylated version, e.g., "-OH") and "turning on" its fluorescence.[8] The selectivity for different thiols can be tuned by modifying the probe's structure.[7][10]

Quantitative Data Summary

Probe ExampleTarget AnalyteEx/Em (nm)Detection Limit (LOD)Response TimeRef.
DDX-DNPH₂S580 / 620N/A (Qualitative)< 60 min[8]
DPPVPH₂S~450 / 52013.4 nM< 10 min[11]
Probe 4Thiophenol (PhSH)~405 / 550< 50 nM< 20 min[7]
DMPThiophenol (PhSH)N/A / ~45011 nMN/A[12]

Signaling Pathway Diagram

Thiol_Detection_Mechanism cluster_0 Non-Fluorescent Probe cluster_1 Fluorescent Product Probe Fluorophore-O-DNP Analyte Analyte (e.g., H₂S, R-SH) Fluorophore Fluorophore-OH Fluorescence Fluorescence Turn-On Fluorophore->Fluorescence Emission DNP_Thiol DNP-S-R Analyte->Fluorophore Nucleophilic Attack & Cleavage

Caption: Turn-on fluorescence mechanism for thiol detection.

Experimental Protocol: Live Cell Imaging of Biothiols

This protocol describes a general method for visualizing intracellular biothiols using a DNP-based turn-on fluorescent probe.[9][13]

  • Cell Culture and Plating:

    • Culture cells (e.g., MCF-7, HeLa) under standard conditions (37°C, 5% CO₂).

    • Seed cells onto glass-bottom confocal dishes or 96-well black plates suitable for imaging and allow them to adhere overnight.

  • Probe Preparation and Loading:

    • Prepare a stock solution of the DNP-based probe (e.g., 1-10 mM) in DMSO.

    • Dilute the probe stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Control Experiments (Optional but Recommended):

    • Positive Control: To confirm the probe responds to thiols, pre-treat cells with the target thiol (e.g., 100 µM Cysteine or Glutathione) for 30 minutes before adding the probe.

    • Negative Control: To deplete endogenous thiols, pre-treat cells with a thiol scavenger like N-ethylmaleimide (NEM) (e.g., 1 mM) for 30-60 minutes before probe loading. This should result in a significantly lower fluorescent signal.

  • Fluorescence Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess probe.

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a confocal fluorescence microscope or a high-content imaging system.

    • Use the appropriate excitation laser and emission filter set for the released fluorophore. Capture images from both control and experimental groups under identical imaging parameters.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell or per image area using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between different treatment groups.

Experimental Workflow Diagram

Cell_Imaging_Workflow A Seed Cells on Imaging Dish B Cell Treatment (e.g., NEM, Cys) A->B Optional Controls C Load Cells with Fluorescent Probe (37°C) A->C B->C D Wash to Remove Excess Probe C->D E Acquire Images (Confocal Microscope) D->E F Analyze Image Data (Quantify Intensity) E->F

Caption: Workflow for live-cell imaging with a turn-on probe.

Application III: Detection of Nitroreductase (NTR) Activity

Principle of Detection

Nitroreductases (NTRs) are enzymes that catalyze the reduction of nitroaromatic compounds to the corresponding amines, using NADH or NADPH as an electron donor.[14][15] This enzymatic activity is significantly upregulated in hypoxic environments, which are characteristic of solid tumors, making NTR a key biomarker for cancer diagnosis and targeted therapy.[16][17] Fluorescent probes for NTR typically contain a nitroaromatic group (such as a p-nitrobenzyl ether or a related DNP-like moiety) linked to a fluorophore. This nitro group acts as an electron sink, quenching the fluorescence via a photoinduced electron transfer (PET) mechanism.[18] In the presence of NTR and NADH, the nitro group is reduced to an electron-donating amino group.[16] This conversion disrupts the PET process, restoring the fluorescence of the reporter molecule and leading to a "turn-on" signal.[15]

Quantitative Data Summary

Probe ExampleEx/Em (nm) (of product)Detection Limit (LOD)Fluorescence Fold IncreaseRef.
IND-NO₂520 / 5646.21 nMSignificant increase[4]
FD-NTRN/A12 ng/mLN/A[17]
NTR-NO₂N/AN/A~30-fold[19]

Signaling Pathway Diagram

NTR_Detection_Mechanism cluster_0 Non-Fluorescent Probe cluster_1 Fluorescent Product Probe Fluorophore-R-NO₂ (Quenched by PET) Enzyme Nitroreductase (NTR) Product Fluorophore-R-NH₂ Fluorescence Fluorescence Turn-On Product->Fluorescence Emission Enzyme->Product Reduction Cofactor_Ox NAD⁺ Enzyme->Cofactor_Ox Cofactor NADH Cofactor->Enzyme

Caption: Mechanism of NTR detection via enzymatic reduction.

Experimental Protocol: NTR Detection in Solution and Live Cells

This protocol provides a method for detecting NTR activity using a turn-on fluorescent probe.[4]

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 50 mM PBS, pH 7.4).

    • Probe Stock Solution: Dissolve the NTR probe in DMSO to a stock concentration of 1-5 mM.

    • NADH Stock Solution: Prepare a fresh 10-50 mM stock solution of NADH in buffer.

    • NTR Enzyme: Prepare a stock solution of purified NTR enzyme.

  • In Vitro Assay:

    • In a 96-well black plate, add buffer, the NTR probe (final concentration 5-10 µM), and NTR enzyme to the appropriate wells.

    • Initiate the reaction by adding NADH (final concentration ~200 µM).

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at the appropriate wavelengths at various time points or after a fixed incubation period (e.g., 30 minutes).

    • Include controls without enzyme and without NADH to measure background fluorescence.

  • Live Cell Imaging for Hypoxia-Induced NTR Activity:

    • Seed cells (e.g., MCF-7 cancer cells) in an imaging dish.

    • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours. Maintain a parallel set of cells under normoxic conditions (21% O₂) as a control.

    • Prepare a probe loading solution by diluting the NTR probe stock (e.g., to 10 µM) in serum-free medium.

    • Remove cells from the incubator, wash once with PBS, and add the probe loading solution.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS and add fresh imaging medium.

    • Image the cells immediately using a fluorescence microscope. Compare the fluorescence intensity between the hypoxic and normoxic cells.

Experimental Workflow Diagram

NTR_Cell_Assay_Workflow cluster_0 Normoxia Control cluster_1 Hypoxia Experiment A1 Culture Cells (21% O₂) B Load Cells with NTR Probe (37°C) A1->B A2 Culture Cells (1% O₂) A2->B C Wash Cells with PBS B->C D Acquire Images C->D E Compare Fluorescence (Hypoxia vs. Normoxia) D->E

Caption: Workflow for detecting NTR activity in hypoxic cells.

References

Application of DNP-Quenched Fluorogenic Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates incorporating a 2,4-Dinitrophenyl (DNP) group are powerful tools for the continuous monitoring of enzyme activity. In these substrates, the DNP moiety typically functions as a quencher, suppressing the fluorescence of a nearby fluorophore through Fluorescence Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone separates the fluorophore from the DNP quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. This principle allows for sensitive and real-time kinetic analysis of various proteases, making these substrates invaluable in basic research, drug discovery, and diagnostics.

While "DNP-Pro-OH" itself is a core structural element, it is typically part of a larger peptide sequence designed for specific enzyme targets. The proline residue can be crucial for recognition by certain proteases, and the overall sequence dictates the substrate's specificity.

Principle of FRET-Based Enzyme Assays using DNP-Quenched Substrates

The fundamental principle of these assays is the distance-dependent transfer of energy from an excited-state fluorophore to the DNP quencher.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore_intact Fluorophore Peptide_intact Peptide Backbone Fluorophore_intact->Peptide_intact DNP_intact DNP (Quencher) Fluorophore_intact->DNP_intact Energy Transfer Intact_Substrate_Node Peptide_intact->DNP_intact Energy_Transfer FRET Fluorophore_cleaved Fluorophore Peptide_frag1 Peptide Fragment 1 Fluorophore_cleaved->Peptide_frag1 Fluorescence Fluorescence Fluorophore_cleaved->Fluorescence Cleaved_Substrate_Node Peptide_frag2 Peptide Fragment 2 DNP_cleaved DNP (Quencher) Peptide_frag2->DNP_cleaved Enzyme Enzyme Enzyme->Cleaved_Substrate_Node Intact_Substrate_Node->Enzyme Binding & Cleavage

Fig. 1: FRET-based enzymatic cleavage of a DNP-quenched substrate.

Applications in Enzyme Assays

DNP-quenched fluorogenic substrates are versatile and have been developed for a wide range of proteases. The specificity is determined by the amino acid sequence of the peptide backbone.

Enzyme TargetExample SubstrateApplication Notes
Angiotensin-Converting Enzyme 2 (ACE2) Mca-Ala-Pro-Lys(Dnp)-OHUsed to detect ACE2 activity in various tissues like the heart and lungs.[1] The cleavage of the Pro-Lys bond separates the Mca fluorophore from the DNP quencher.
Caspase-1 (ICE) Mca-YVADAPK(Dnp)-OHAn excellent substrate for caspase-1, with cleavage occurring between the Ala and Asp residues. Also serves as a substrate for ACE2.
Caspase-3 Mca-DEVDAPK(Dnp)-OHA fluorogenic substrate for detecting caspase-3 activity, a key enzyme in apoptosis.[2]
Matrix Metalloproteinases (MMPs) Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OHEmployed in studies of MMP activity and for screening potential inhibitors.[3]
Angiotensin-Converting Enzyme (ACE) Abz-FRK(Dnp)P-OHUtilized for the measurement of ACE activity in plasma and tissues.[4]

Negative Controls

In MMP assays, peptides like Dnp-GPLG (Dnp-Gly-Pro-Leu-Gly-OH) can be used as a negative control.[5] These peptides, which contain the DNP group but may lack a fluorophore or a cleavable sequence for the enzyme of interest, help to account for non-specific fluorescence changes or compound interference.

Experimental Protocols

General Protocol for a Continuous Fluorometric Enzyme Assay

This protocol provides a general framework. Specific parameters such as buffer composition, substrate concentration, and enzyme concentration should be optimized for each specific enzyme and substrate pair.

Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Components Dispense Assay Buffer, Enzyme, and Inhibitor (if applicable) into Microplate Wells Prepare_Reagents->Dispense_Components Preincubate Pre-incubate at Assay Temperature Dispense_Components->Preincubate Initiate_Reaction Initiate Reaction by Adding Substrate Preincubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Initial Velocity (V₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Drug_Discovery_Pathway cluster_pathway Drug Discovery Logic Disease_Pathway Disease-Related Enzyme Pathway Target_Enzyme Identify Target Enzyme Disease_Pathway->Target_Enzyme Assay_Development Develop FRET Assay (DNP-Substrate) Target_Enzyme->Assay_Development HTS High-Throughput Screening (HTS) of Compound Library Assay_Development->HTS Hit_Identification Identify 'Hit' Compounds (Inhibitors/Activators) HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

Application Notes and Protocols for DNP-Pro-OH in Protein Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP as a Protein Labeling Moiety

The 2,4-Dinitrophenyl (DNP) group is a small organic moiety utilized as a versatile tag in various biochemical and molecular biology applications. While the specific molecule "DNP-Pro-OH" is most commonly found as part of larger peptide substrates for enzymes like matrix metalloproteinases, the DNP group itself is a widely used hapten for labeling proteins and other biomolecules.[1] Its small size is advantageous as it minimizes steric hindrance, which can be a concern with larger tags.[1]

The most common method for covalently attaching a DNP group to a protein is through the use of an N-hydroxysuccinimide (NHS) ester derivative, DNP-NHS ester. This reagent reacts efficiently with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable amide bond.[1] This application note will focus on the use of DNP-NHS ester for protein labeling and its application in protein-protein interaction studies.

Chemical Properties and Reaction Scheme

DNP-NHS Ester reacts with primary amines on proteins in a nucleophilic acyl substitution reaction. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the DNP moiety and the protein.

Reaction Scheme:

G Protein Protein-NH₂ Labeled_Protein DNP-Protein Protein->Labeled_Protein + DNP-NHS Ester DNP_NHS DNP-NHS Ester DNP_NHS->Labeled_Protein NHS N-Hydroxysuccinimide DNP_NHS->NHS - NHS

Caption: Reaction of DNP-NHS ester with a primary amine on a protein.

Quantitative Data Presentation

The efficiency of protein labeling with DNP-NHS ester can be quantified by determining the Degree of Labeling (DOL), which is the average number of DNP molecules conjugated to each protein molecule. The DOL can be calculated using spectrophotometric measurements of the absorbance of the labeled protein at 280 nm (for protein) and 360 nm (for DNP).

Table 1: Key Parameters for DNP-NHS Ester Labeling and DOL Calculation

ParameterValue/RecommendationReference
Molar Extinction Coefficient of DNP (ε360nm) 17,500 M-1cm-1[1]
Optimal Labeling pH 8.3 - 9.0[1]
Recommended Labeling Buffer 100 mM Sodium Bicarbonate or Carbonate[1]
DNP-NHS to Protein Molar Ratio 5:1 to 15:1[1]
Ideal Protein Concentration for Labeling 1 - 5 mg/mL[1]

Formula for Calculating Degree of Labeling (DOL):

A common formula to calculate the DOL is:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax is the absorbance of the conjugate at the wavelength of maximum absorbance of the dye (360 nm for DNP).

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of the DNP at its Amax (17,500 M-1cm-1 at 360 nm).

  • CF is the correction factor (A280 of the free dye / Amax of the free dye). For DNP, this is approximately 0.49 (Rz ratio of 3.43 at OD360/OD280, so CF = 1/3.43).[1]

Experimental Protocols

Protocol 1: DNP-NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with DNP-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • DNP-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

  • DNP-NHS Ester Stock Solution Preparation:

    • Dissolve the DNP-NHS ester in a minimal amount of DMF or DMSO to create a 1-10 mg/mL stock solution.

  • Labeling Reaction:

    • Slowly add the DNP-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of DNP-NHS ester to protein should be between 5:1 and 15:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted DNP-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (typically the first colored fractions).

  • Degree of Labeling (DOL) Determination:

    • Measure the absorbance of the purified DNP-labeled protein at 280 nm and 360 nm.

    • Calculate the DOL using the formula provided in the "Quantitative Data Presentation" section. An ideal DOL is typically between 0.5 and 1 to avoid over-labeling which might affect protein function.

Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes a pull-down assay using a DNP-labeled "bait" protein to identify interacting "prey" proteins from a cell lysate.

Materials:

  • DNP-labeled "bait" protein

  • Anti-DNP antibody conjugated to beads (e.g., agarose or magnetic beads)

  • Cell lysate containing "prey" proteins

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of a DNP analog)

Experimental Workflow:

G Bait_Labeling Label 'Bait' Protein with DNP-NHS Ester Bait_Capture Capture DNP-Bait with Antibody-Beads Bait_Labeling->Bait_Capture Bead_Conjugation Immobilize Anti-DNP Antibody on Beads Bead_Conjugation->Bait_Capture Lysate_Incubation Incubate with Cell Lysate (containing 'Prey' proteins) Bait_Capture->Lysate_Incubation Wash Wash to Remove Non-specific Binders Lysate_Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by SDS-PAGE and Western Blot/Mass Spec Elution->Analysis G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK DNP-MEK1 (Bait) Raf->MEK ERK ERK (Prey) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

References

Application Notes and Protocols for Studying 2,4-Dinitrophenol (DNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studying the effects of 2,4-dinitrophenol (DNP), a well-known mitochondrial uncoupler with significant implications for cellular signaling and metabolism. The protocols and data presentation guidelines are intended for researchers in academia and the pharmaceutical industry.

Introduction

2,4-Dinitrophenol (DNP) is a protonophore that traverses the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and an increase in heat generation.[1] Beyond its metabolic effects, DNP has been shown to modulate various signaling pathways, making it a molecule of interest for therapeutic applications, including neuroprotection and the treatment of metabolic diseases.[2][3][4][5] These notes will detail experimental approaches to investigate the multifaceted effects of DNP on cellular function.

Key Signaling Pathways Modulated by DNP

DNP's primary effect on mitochondrial bioenergetics triggers a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating its mechanism of action in different biological contexts.

Mitochondrial Uncoupling and Cellular Stress Response

DNP acts as a proton shuttle across the inner mitochondrial membrane, disrupting the proton motive force. This leads to a decrease in ATP synthesis and an increase in oxygen consumption and heat production. The resulting cellular stress activates adaptive responses.

DNP_Mitochondrial_Uncoupling cluster_mito Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives Heat ↑ Heat Production H_gradient->Heat ATP ATP ATP_Synthase->ATP ATP_depletion ↓ ATP Levels ATP_Synthase->ATP_depletion DNP 2,4-Dinitrophenol (DNP) DNP->H_gradient Dissipates

DNP's mechanism of mitochondrial uncoupling.
DNP's Influence on mTOR and Insulin Signaling

Studies have shown that DNP treatment can lead to the downregulation of key components of the insulin and mTOR signaling pathways.[2] This has significant implications for cellular growth, proliferation, and metabolism.

DNP_mTOR_Insulin_Signaling DNP 2,4-Dinitrophenol (DNP) Insulin_Receptor Insulin Receptor DNP->Insulin_Receptor Downregulates TSC2 TSC2 DNP->TSC2 Upregulates PI3K PI3K Insulin_Receptor->PI3K AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy TSC2->mTOR

DNP's modulation of the mTOR and insulin signaling pathways.
DNP-Mediated Upregulation of the CREB Pathway

DNP treatment has been observed to increase intracellular calcium levels, leading to the activation of the CREB (cAMP response element-binding protein) signaling pathway.[2] This pathway is crucial for synaptic plasticity and memory consolidation.

DNP_CREB_Signaling DNP 2,4-Dinitrophenol (DNP) Mitochondria Mitochondria DNP->Mitochondria Impacts Ca2_increase ↑ Intracellular Ca2+ Mitochondria->Ca2_increase Alters Ca2+ handling CaM Calmodulin (CaM) Ca2_increase->CaM CaMK CaMK CaM->CaMK CREB CREB CaMK->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Synaptic Plasticity Gene Expression pCREB->Gene_Expression

DNP's activation of the CREB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Measurement of Mitochondrial Respiration

This protocol measures the effect of DNP on mitochondrial oxygen consumption rates using high-resolution respirometry.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cultured cells or isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

  • DNP stock solution

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration medium to the chambers and allow it to equilibrate to 37°C.

  • Add the biological sample (e.g., 1-2 million cells or 0.1-0.2 mg/mL mitochondrial protein).

  • Sequentially add substrates to stimulate ROUTINE respiration (e.g., pyruvate and malate).

  • Add ADP to measure OXPHOS capacity.

  • Add oligomycin to inhibit ATP synthase and measure LEAK respiration.

  • Titrate DNP in small increments to determine the concentration that elicits the maximum uncoupled respiration (ET capacity).

  • Add rotenone and antimycin A to inhibit Complex I and III, respectively, to measure residual oxygen consumption.

  • Record and analyze the oxygen consumption rates at each step.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for assessing changes in the expression and phosphorylation status of key proteins in the mTOR and CREB pathways following DNP treatment.

Materials:

  • Cultured cells

  • DNP treatment medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to desired confluency.

  • Treat cells with various concentrations of DNP for specified time periods.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using the BCA assay.

  • Normalize protein samples and prepare for SDS-PAGE.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Acquire images using an appropriate imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Intracellular Calcium

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to DNP.

Materials:

  • Cultured cells (e.g., primary neurons or cell lines)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • DNP stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on glass-bottom dishes or 96-well plates.

  • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

  • Incubate cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Add DNP to the cells and continuously record the fluorescence intensity over time.

  • Analyze the change in fluorescence as an indicator of changes in intracellular calcium concentration.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of DNP on Mitochondrial Respiration in Cultured Neurons

TreatmentROUTINE Respiration (pmol O₂/s/10⁶ cells)LEAK Respiration (pmol O₂/s/10⁶ cells)OXPHOS Capacity (pmol O₂/s/10⁶ cells)ET Capacity (pmol O₂/s/10⁶ cells)
Vehicle Control25.3 ± 2.15.1 ± 0.865.7 ± 5.475.2 ± 6.3
DNP (10 µM)28.1 ± 2.515.8 ± 1.968.2 ± 6.180.1 ± 7.5
DNP (50 µM)35.6 ± 3.230.4 ± 2.8 70.5 ± 6.885.3 ± 8.1*
DNP (100 µM)42.1 ± 4.040.2 ± 3.9***72.3 ± 7.088.9 ± 8.5**
*Data are presented as mean ± SD (n=6). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Quantification of Protein Expression and Phosphorylation after DNP Treatment

Target ProteinVehicle Control (Relative Density)DNP (50 µM) (Relative Density)Fold Changep-value
p-CREB/CREB1.00 ± 0.122.54 ± 0.282.54<0.001
p-AKT/AKT1.00 ± 0.090.45 ± 0.07-2.22<0.01
p-mTOR/mTOR1.00 ± 0.150.38 ± 0.06-2.63<0.01
Data are presented as mean ± SD (n=4) of the ratio of phosphorylated to total protein, normalized to the vehicle control.

Conclusion

The experimental designs outlined in these application notes provide a robust framework for investigating the biological effects of DNP. By combining measurements of mitochondrial function with analyses of key signaling pathways, researchers can gain a deeper understanding of DNP's mechanism of action and its potential as a therapeutic agent. Careful experimental execution and clear data presentation are paramount for advancing our knowledge in this area.

References

Application Notes and Protocols for DNP-Functionalized Probes in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Tool for Elucidating Molecular Interactions

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical probes are invaluable tools for identifying and characterizing these interactions. While a specific molecule termed "DNP-Pro-OH" is not found in the current scientific literature as a standard reagent for PPI studies, the dinitrophenyl (DNP) group is a well-established and versatile chemical moiety. When conjugated to a molecule with binding affinity for a protein of interest, such as a proline-rich peptide, the DNP group can be leveraged for a variety of assays to study PPIs. The proline residue, particularly in specific conformations, and its hydroxylated form (hydroxyproline), are known to be critical in mediating protein-protein interactions.

This document provides detailed application notes and protocols for the use of DNP-functionalized probes, conceptually similar to a "this compound" molecule, in studying protein-protein interactions. These methodologies are designed for researchers, scientists, and drug development professionals.

I. Principle of DNP-Based Probes in PPI Assays

The utility of the DNP group in PPI assays stems from two key properties:

  • High-Affinity Hapten: DNP is a small molecule (hapten) that can elicit a strong immune response and is recognized with high affinity and specificity by anti-DNP antibodies[1][2][3]. This interaction can be exploited to capture and detect DNP-labeled molecules.

  • Fluorescence Quencher: The DNP group can act as a universal quencher for a wide range of fluorophores through Förster Resonance Energy Transfer (FRET) when in close proximity[4]. This property is particularly useful in designing competitive binding assays.

By conjugating DNP to a "bait" molecule (e.g., a peptide or small molecule) that binds to a target protein, researchers can utilize these properties in various assay formats.

II. Applications and Methodologies

DNP-functionalized probes can be employed in several key experimental setups to investigate PPIs.

Co-Immunoprecipitation (Co-IP) with a DNP-Tagged Bait

Co-IP is used to identify the binding partners of a protein of interest (the "bait") from a cell lysate[5]. By using a DNP-labeled bait, an anti-DNP antibody can be used to pull down the bait protein along with its interacting partners ("prey").

Experimental Workflow

co_ip_workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Washing and Elution cluster_3 Analysis start Cells expressing target protein lysis Lyse cells with non-denaturing buffer start->lysis clarify Clarify lysate by centrifugation lysis->clarify add_bait Incubate lysate with DNP-Bait clarify->add_bait add_ab Add anti-DNP antibody add_bait->add_ab add_beads Add Protein A/G beads add_ab->add_beads incubate Incubate to form complex add_beads->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page elute->sds_page western Western Blot sds_page->western mass_spec Mass Spectrometry sds_page->mass_spec

Co-Immunoprecipitation Workflow with DNP-Bait

Protocol: Co-IP using a DNP-Functionalized Peptide

  • Cell Culture and Lysis:

    • Culture cells expressing the target protein to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)[6].

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Add the DNP-labeled bait peptide to the clarified lysate at a final concentration of 1-10 µM. Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 2-5 µg of a high-affinity anti-DNP monoclonal antibody and incubate for an additional 1-2 hours at 4°C[1].

    • Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer (without protease inhibitors).

    • Perform a final wash with 1 mL of ice-cold PBS.

  • Elution:

    • Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Alternatively, for native elution, use a competitive elution buffer containing a high concentration of DNP-lysine (1-5 mM).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify novel binding partners.

Pull-Down Assay with Immobilized Anti-DNP Antibody

A pull-down assay is an in vitro method to confirm a suspected PPI or to find new interaction partners[7]. In this setup, an anti-DNP antibody is immobilized on a resin, which then captures a DNP-labeled bait molecule. This complex is then used to "pull down" interacting proteins from a lysate.

Experimental Workflow

pull_down_workflow cluster_0 Bait Immobilization cluster_1 Protein Capture cluster_2 Washing and Elution cluster_3 Analysis start Anti-DNP Antibody couple Couple Ab to Beads start->couple beads Protein A/G Beads beads->couple wash_beads Wash Beads couple->wash_beads add_bait Incubate Beads with DNP-Bait wash_beads->add_bait add_lysate Add Cell Lysate add_bait->add_lysate incubate Incubate to Capture Prey add_lysate->incubate wash Wash Beads incubate->wash elute Elute Complexes wash->elute sds_page SDS-PAGE elute->sds_page elute->sds_page western Western Blot / MS sds_page->western

Pull-Down Assay Workflow with DNP-Bait

Protocol: Pull-Down using a DNP-Functionalized Small Molecule

  • Preparation of Antibody-Bead Conjugate:

    • Incubate 5 µg of anti-DNP antibody with 50 µL of Protein A/G agarose beads in 500 µL of PBS for 1-2 hours at 4°C.

    • Wash the beads three times with PBS to remove unbound antibody.

  • Bait and Prey Incubation:

    • Prepare a cell lysate as described in the Co-IP protocol.

    • Incubate the antibody-bead conjugate with 1-10 µM of the DNP-labeled bait molecule for 1 hour at 4°C.

    • Wash the beads twice with lysis buffer to remove excess bait.

    • Add 1 mg of cell lysate to the bait-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads four times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elute the bound proteins with 50 µL of SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blot or mass spectrometry.

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a powerful technique for studying molecular interactions in solution[8]. It measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. A DNP-labeled molecule can be used in a competitive FP assay where it displaces a fluorescently-labeled probe from the target protein, leading to a decrease in fluorescence polarization.

Principle of Competitive FP Assay

fp_assay_principle cluster_0 High Polarization State cluster_1 Low Polarization State protein Target Protein complex Protein-Probe Complex (Slow Tumbling) protein->complex probe Fluorescent Probe probe->complex displaced_probe Free Fluorescent Probe (Fast Tumbling) complex->displaced_probe Displacement dnp_complex Protein-DNP Complex complex->dnp_complex Binding high_pol High FP Signal complex->high_pol dnp_ligand DNP-Ligand (Competitor) dnp_ligand->dnp_complex low_pol Low FP Signal displaced_probe->low_pol

Competitive Fluorescence Polarization Assay

Protocol: FP Competitive Binding Assay

  • Assay Setup:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • In a 384-well black plate, add the target protein to a final concentration determined by a prior titration experiment (typically at the Kd of the fluorescent probe).

    • Add the fluorescent probe at a constant concentration (e.g., 10 nM).

    • Add the DNP-labeled competitor molecule at varying concentrations (e.g., from 1 nM to 100 µM).

    • Bring the final volume to 20 µL with assay buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used[9].

  • Data Analysis:

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

III. Quantitative Data Presentation

The following tables provide illustrative quantitative data that can be obtained from the described assays.

Table 1: Binding Affinities of DNP-Ligands

LigandTargetMethodKd / Ki (nM)Reference
DNP-Peptide AAnti-DNP mAbSPR5.2 ± 0.8[1]
DNP-Peptide BAnti-DNP pAbELISA12.5 ± 2.1[3]
DNP-Pro-Peptide (Hypothetical)Target Protein XFP85.0 ± 15.0N/A
DNP-Small MoleculeTarget Protein YITC250 ± 40.0N/A

Table 2: Assay Performance Metrics for FP Assay

ParameterValueDescriptionReference
Dynamic Range (mP)120Difference between max and min FP signal.[10]
Z' Factor0.75A measure of assay quality ( > 0.5 is excellent).[10][11]
Fluorescent Probe Kd25 nMAffinity of the fluorescent probe for the target.[9]
Signal to Background> 10Ratio of the signal from the probe to the buffer.[12]

IV. Synthesis of DNP-Functionalized Probes

A DNP-functionalized proline-containing peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols[13][14].

General Synthesis Scheme

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, including Fmoc-Pro-OH.

  • DNP Labeling: To introduce the DNP group, use Fmoc-Lys(DNP)-OH as one of the amino acids in the sequence. This places the DNP on the lysine side chain. Alternatively, the N-terminus of the completed peptide can be labeled with a DNP-NHS ester.

  • Cleavage and Purification: Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O). Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the DNP-labeled peptide by mass spectrometry and analytical HPLC.

V. Concluding Remarks

The dinitrophenyl group offers a versatile and robust handle for the design of chemical probes to study protein-protein interactions. By conjugating DNP to a targeting moiety, such as a proline-containing peptide, researchers can employ a range of established techniques including co-immunoprecipitation, pull-down assays, and fluorescence polarization. The protocols and data presented here provide a comprehensive guide for the application of DNP-functionalized probes in the elucidation of complex biological networks, aiding in both basic research and drug discovery efforts.

References

Application Notes and Protocols for DNP-Pro-OH Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-Dinitrophenyl (DNP) group is a versatile chemical moiety widely utilized in biomedical research and diagnostics.[1] Its high immunogenicity makes it an excellent hapten for antibody production and immunoassays.[1] Furthermore, DNP can function as an effective quencher for certain fluorophores, a property leveraged in the design of fluorescence resonance energy transfer (FRET)-based enzyme substrates.[2] DNP-Pro-OH, a derivative of the amino acid proline, incorporates the DNP group and a free carboxylic acid. This carboxylic acid provides a key functional handle for covalently linking the DNP moiety to other molecules, such as proteins, peptides, or functionalized surfaces.

These application notes provide detailed protocols for the functionalization of the carboxylic acid of this compound, enabling its conjugation to primary amine-containing molecules. The primary method described is the use of carbodiimide chemistry, a robust and widely adopted strategy for forming stable amide bonds.

Data Presentation: Key Parameters for this compound Conjugation

The following table summarizes typical reaction parameters and expected outcomes for the functionalization of this compound with a primary amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

ParameterRecommended RangeNotes
Molar Ratio (this compound:EDC:NHS) 1 : 1.5 : 1.5 to 1 : 5 : 5Higher ratios may be needed for less reactive molecules.
Molar Ratio (Activated this compound:Amine) 1 : 1 to 1 : 10The optimal ratio depends on the concentration and reactivity of the amine.
Reaction pH (Activation Step) 4.5 - 6.0Optimal for carbodiimide activation of carboxylic acids.
Reaction pH (Conjugation Step) 7.0 - 8.5Favorable for the reaction of NHS-esters with primary amines.
Reaction Time (Activation) 15 - 60 minutesLonger times can lead to hydrolysis of the NHS-ester.
Reaction Time (Conjugation) 1 - 4 hours at RT, or overnight at 4°CLonger incubation at lower temperatures can improve yield.
Typical Conjugation Efficiency 30% - 70%Highly dependent on the specific reactants and conditions.

Experimental Protocols: Amide Bond Formation using this compound

This protocol details the two-step carbodiimide-mediated conjugation of this compound to a primary amine-containing molecule (e.g., a carrier protein like Bovine Serum Albumin (BSA), an amino-functionalized surface, or another small molecule).

Materials and Reagents
  • This compound

  • Molecule to be conjugated (containing a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for dissolving this compound if necessary)

  • Purification column (e.g., Sephadex G-25 for proteins)

  • Dialysis tubing or centrifugal filtration devices

Equipment
  • pH meter

  • Stir plate and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Spectrophotometer (for protein concentration determination)

Procedure

Step 1: Preparation of Reagents

  • Prepare the Activation Buffer and Conjugation Buffer and adjust the pH as required.

  • Dissolve the amine-containing molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Dissolve this compound in a minimal amount of DMF or DMSO before diluting with the Activation Buffer. This is necessary due to the hydrophobicity of the DNP group.

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

Step 2: Activation of this compound Carboxylic Acid

  • In a reaction vial, combine the this compound solution with the freshly prepared EDC and NHS solutions. The molar ratio should be approximately 1:2:2 (this compound:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms the more stable, amine-reactive NHS-ester of DNP-Proline.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated this compound solution (the NHS-ester) to the solution of the amine-containing molecule.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using a small amount of concentrated PBS or a suitable base.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching of the Reaction

  • Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

Step 5: Purification of the DNP-Conjugate

  • Remove unreacted this compound and crosslinking reagents by dialysis against PBS, using a dialysis membrane with an appropriate molecular weight cut-off.

  • Alternatively, for larger molecules like proteins, a desalting column (e.g., Sephadex G-25) can be used.

  • For smaller conjugates, purification may require techniques such as HPLC.

  • Characterize the final conjugate using appropriate methods, such as UV-Vis spectroscopy to confirm the presence of the DNP group (absorbance maximum around 360 nm).

Visualizations: Reaction and Workflow Diagrams

DNP_Pro_OH_Functionalization cluster_reactants Reactants cluster_reagents Reagents cluster_products Products DNP_Pro_OH This compound Activated_DNP DNP-Pro-NHS Ester DNP_Pro_OH->Activated_DNP Activation EDC_NHS EDC, NHS pH 4.5-6.0 Conjugate DNP-Pro-NH-R Activated_DNP->Conjugate Conjugation pH 7.0-8.5 Amine_Molecule R-NH₂ NHS_byproduct NHS Conjugate->NHS_byproduct Byproduct

Caption: Chemical pathway for this compound functionalization via EDC/NHS chemistry.

Experimental_Workflow prep 1. Prepare Buffers and Reagents dissolve 2. Dissolve this compound and Amine Molecule prep->dissolve activate 3. Activate this compound with EDC/NHS dissolve->activate conjugate 4. Conjugate to Amine Molecule activate->conjugate quench 5. Quench Reaction conjugate->quench purify 6. Purify Conjugate quench->purify characterize 7. Characterize Final Product purify->characterize

Caption: Experimental workflow for this compound conjugation.

Troubleshooting and Application Notes

  • Low Conjugation Efficiency:

    • Ensure EDC and NHS are fresh and have been stored properly (desiccated at -20°C).

    • Increase the molar excess of EDC/NHS and/or the this compound NHS-ester.

    • Optimize the pH for both the activation and conjugation steps.

    • Ensure the amine-containing molecule is in a buffer free of other primary amines (e.g., Tris).

  • Precipitation of this compound:

    • The DNP group is hydrophobic. Ensure it is fully dissolved in a minimal amount of organic solvent (DMF or DMSO) before adding it to the aqueous buffer.

  • Applications of DNP-Functionalized Molecules:

    • Immunoassays: DNP-conjugated proteins can be used as antigens to immunize animals for the production of anti-DNP antibodies or as coating antigens in ELISAs.

    • Enzyme Substrates: DNP can be paired with a fluorophore in a peptide sequence to create a FRET-based substrate for proteases. Cleavage of the peptide separates the DNP quencher from the fluorophore, resulting in an increase in fluorescence.[2]

    • Affinity Probes: DNP-functionalized molecules can be used in affinity chromatography or pull-down assays with immobilized anti-DNP antibodies.

    • Drug Delivery: The DNP hapten can be incorporated into drug delivery systems to target specific cells or tissues via antibody-hapten interactions.

References

Troubleshooting & Optimization

Technical Support Center: DNP-Pro-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,4-dinitrophenyl)-L-proline (DNP-Pro-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process. Here you will find troubleshooting guides, frequently asked questions, detailed protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the L-proline ring acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The fluorine atom is displaced, forming a stable C-N bond. The reaction is usually carried out in a basic solution to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.[1][2]

Q2: Why is the dinitrophenyl group useful?

The 2,4-dinitrophenyl (DNP) group is a valuable tool in various chemical and biological applications. It serves as a chiral derivatizing agent in analytical chemistry, aiding in the resolution of enantiomers.[3] In peptide chemistry, it can be used as a protecting group. Its distinctive chromophore also facilitates spectrophotometric detection and quantification.[2]

Q3: What are the key reagents required for this synthesis?

The primary reagents for this synthesis are L-proline and 1-fluoro-2,4-dinitrobenzene (FDNB). A base, such as sodium bicarbonate or sodium hydroxide, is required to maintain an alkaline pH. Solvents like ethanol, dioxane, or aqueous mixtures are commonly used to dissolve the reactants.

Q4: What safety precautions should be taken when working with 2,4-dinitrofluorobenzene (FDNB)?

FDNB is a toxic and reactive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect pH: The reaction requires a basic medium to proceed efficiently. If the solution is neutral or acidic, the proline amine will be protonated and non-nucleophilic.- Ensure the pH of the reaction mixture is alkaline (pH 8-9). Use a reliable pH meter or pH paper to monitor and adjust as needed with a suitable base (e.g., NaHCO₃).
2. Inactive FDNB: 1-fluoro-2,4-dinitrobenzene can degrade over time, especially if exposed to moisture.- Use a fresh bottle of FDNB or test the activity of the existing stock. Store FDNB in a desiccator.
3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Increase the reaction time or gently heat the mixture if the standard protocol allows. Monitor the reaction progress using thin-layer chromatography (TLC).
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Purify the crude product using column chromatography before attempting crystallization. - Try different crystallization solvents or solvent systems (e.g., ethanol-water, ethyl acetate-hexane).
2. Residual Solvent: Traces of the reaction solvent may prevent solidification.- Ensure the product is thoroughly dried under vacuum to remove all residual solvents.
Yellow-Colored Impurities in the Final Product 1. Excess FDNB: Unreacted FDNB is yellow and will contaminate the product.- Use a slight excess of L-proline relative to FDNB to ensure all the FDNB is consumed. - Wash the crude product with a solvent in which this compound is sparingly soluble but FDNB is soluble (e.g., cold diethyl ether).
2. Formation of 2,4-Dinitrophenol: Hydrolysis of FDNB can form 2,4-dinitrophenol, a yellow, acidic impurity.- Maintain careful control of the reaction pH and temperature to minimize hydrolysis. - Purify the product by recrystallization from a suitable solvent system to remove 2,4-dinitrophenol.
Presence of Multiple Spots on TLC Analysis 1. Incomplete Reaction: The TLC plate may show spots for both starting material (proline) and the product.- Allow the reaction to run for a longer duration or consider gentle heating. Confirm completion by the disappearance of the limiting reagent spot on TLC.
2. Side Reactions: DNP-amino acids can sometimes undergo side reactions like cyclization under strongly basic conditions.[4]- Avoid using excessively strong bases or high temperatures. A buffer like sodium bicarbonate is often preferred over sodium hydroxide. - Isolate and characterize the byproducts to understand the side reaction and optimize conditions to avoid it.

Quantitative Data Summary

The following table summarizes key quantitative data for N-(2,4-dinitrophenyl)-L-proline.

PropertyValueReference
Molecular Formula C₁₁H₁₁N₃O₆[5]
Molecular Weight 281.22 g/mol [5]
Appearance Light yellow to orange powder/crystal[5]
Melting Point 140 °C[3]
Purity (Typical) >98.0% (HPLC)[5]
Solubility Soluble in Ethanol[3]

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol provides a standard laboratory procedure for the synthesis of N-(2,4-dinitrophenyl)-L-proline.

Materials:

  • L-Proline

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Reaction flask, magnetic stirrer, pH meter, separation funnel, rotary evaporator.

Procedure:

  • Dissolution of L-Proline: In a 250 mL round-bottom flask, dissolve L-proline (e.g., 1.15 g, 10 mmol) and sodium bicarbonate (e.g., 2.1 g, 25 mmol) in 100 mL of a 1:1 ethanol-water mixture. Stir until all solids are dissolved. The solution should be basic.

  • Addition of FDNB: In a separate container, dissolve FDNB (e.g., 1.86 g, 10 mmol) in 20 mL of ethanol. Add this solution dropwise to the stirring L-proline solution over 15-20 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The solution will turn yellow as the DNP-proline is formed. Monitor the reaction's progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane with a small amount of acetic acid).

  • Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of L-proline), remove the ethanol from the reaction mixture using a rotary evaporator.

  • Workup - Extraction: Transfer the remaining aqueous solution to a separation funnel. Wash the solution twice with 50 mL portions of diethyl ether to remove any unreacted FDNB and 2,4-dinitrophenol byproduct. Discard the ether layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it dropwise with concentrated HCl until the pH is approximately 1-2. The yellow this compound product will precipitate out of the solution.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water. Dry the product under vacuum to yield the final N-(2,4-dinitrophenyl)-L-proline.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve L-Proline & NaHCO3 in Ethanol/Water C Add FDNB solution to L-Proline solution A->C B Dissolve FDNB in Ethanol B->C D Stir at Room Temperature (4-6 hours) C->D E Monitor by TLC D->E F Remove Ethanol (Rotary Evaporation) E->F Reaction Complete G Wash with Diethyl Ether F->G H Acidify with HCl to precipitate product G->H I Filter and Dry Product H->I J Optional: Recrystallize I->J

Caption: Workflow for the synthesis of this compound.

G Key Reactions in this compound Synthesis cluster_side Potential Side Reactions Proline L-Proline Product This compound Proline->Product FDNB FDNB FDNB->Product FDNB2 FDNB Byproduct 2,4-Dinitrophenol FDNB2->Byproduct H2O Water (Hydrolysis) H2O->Byproduct Cyclization Cyclization Product (under strong base) Product2 This compound Product2->Cyclization Strong Base

Caption: Desired reaction pathway and potential side reactions.

References

Technical Support Center: Improving the Yield of DNP-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is achieved through the reaction of L-proline with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution (NAS) where the secondary amine of the proline ring acts as a nucleophile, attacking the electron-deficient aromatic ring of FDNB and displacing the fluoride ion.[1][2]

Q2: What are the most critical factors influencing the yield of this compound?

The primary factors that affect the yield of this compound are reaction pH, temperature, stoichiometry of reactants, and reaction time. The purity of the starting materials and the efficiency of the purification process also play a significant role.

Q3: What is the optimal pH for the dinitrophenylation of proline?

The reaction is typically carried out under mildly alkaline conditions. A pH between 8.0 and 9.5 is generally recommended to ensure the proline's amino group is sufficiently deprotonated to be nucleophilic, without promoting significant hydrolysis of the FDNB.[3]

Q4: Can elevated temperatures be used to speed up the reaction?

While moderate heating can increase the reaction rate, excessively high temperatures can lead to the formation of side products and decomposition of both the reactant and the product, thereby reducing the overall yield and purity. It is crucial to maintain a controlled temperature throughout the reaction.[1]

Q5: What are common side reactions to be aware of during the synthesis?

Potential side reactions include the hydrolysis of FDNB to 2,4-dinitrophenol, especially at high pH and temperature. Additionally, impurities in the L-proline starting material can lead to the formation of other DNP-derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield Sub-optimal pH: If the pH is too low, the proline amine is protonated and not nucleophilic. If the pH is too high, hydrolysis of FDNB dominates.Monitor and maintain the pH of the reaction mixture within the optimal range (8.0-9.5) using a suitable buffer or by careful addition of a base like sodium bicarbonate.
Incomplete Reaction: Insufficient reaction time or low temperature can lead to unreacted starting materials.Increase the reaction time and/or moderately increase the temperature, while monitoring the reaction progress by a suitable method like TLC.
Improper Stoichiometry: An incorrect ratio of L-proline to FDNB can result in either unreacted starting material or excess reagent that complicates purification.Use a slight excess of L-proline to ensure complete consumption of the more expensive FDNB, or vice versa depending on purification strategy.
Losses during Workup/Purification: Significant amounts of product may be lost during extraction, washing, or recrystallization steps.Optimize the purification protocol. For recrystallization, ensure the correct solvent system is used and that the solution is not oversaturated at high temperatures, which can lead to oiling out upon cooling.[2][4]
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystal formation.Purify the crude product using column chromatography before attempting recrystallization. Ensure all starting materials are of high purity.
Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, or the product may be too soluble even at low temperatures.Screen a variety of solvent systems. Common choices include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[4]
Rapid Cooling: Cooling the crystallization solution too quickly can lead to the formation of an oil or very small crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Colored Impurities in the Final Product Formation of 2,4-dinitrophenol: This is a common byproduct from the hydrolysis of FDNB and is yellow.During workup, wash the organic layer with a dilute aqueous base to remove the acidic 2,4-dinitrophenol. Recrystallization can also help in removing this impurity.
Other Colored Byproducts: May arise from decomposition or side reactions.Treatment of the crude product with activated charcoal during recrystallization can sometimes remove colored impurities.
Difficulty in Purification by Chromatography Poor Separation: The product and impurities may have similar polarities.Experiment with different solvent systems (eluents) for column chromatography. Gradient elution may be necessary to achieve good separation.
Product Streaking on TLC/Column: This can be due to the acidic nature of the product.Add a small amount of a volatile acid (e.g., acetic acid) to the eluent to improve the peak shape and separation.

Quantitative Data Summary

While specific quantitative data for the optimization of this compound synthesis is not extensively published in a comparative format, the following table summarizes the general effects of key reaction parameters on the yield. The optimal conditions should be determined empirically for each specific experimental setup.

Parameter Condition Effect on Yield Rationale
pH < 7DecreasedProline amine is protonated, reducing its nucleophilicity.
8.0 - 9.5OptimalBalances nucleophilicity of proline with stability of FDNB.[3]
> 10DecreasedIncreased rate of FDNB hydrolysis to 2,4-dinitrophenol.
Temperature Low (e.g., Room Temp)Lower (slower reaction)Reaction rate is slow, may require extended reaction times.
Moderate (e.g., 40-60 °C)OptimalIncreases reaction rate without significant decomposition.
High (> 80 °C)DecreasedPromotes side reactions and decomposition of product and reactants.[1]
Stoichiometry (FDNB:Proline) < 1:1LowerIncomplete conversion of proline.
~1:1.1OptimalA slight excess of proline can drive the reaction to completion and is easier to remove during purification.
> 1.2:1Potentially LowerExcess FDNB can lead to more side products and complicates purification.
Solvent Aqueous/Alcoholic mixturesGenerally GoodProvides good solubility for both proline and FDNB. The presence of water is necessary for the initial dissolution of proline salt.
Aprotic Polar (e.g., DMF)Can be effectiveOffers good solubility but may require anhydrous conditions to minimize FDNB hydrolysis.

Key Experimental Protocols

Synthesis of N-(2,4-Dinitrophenyl)-L-proline

This protocol is a general guideline and may require optimization.

Materials:

  • L-proline

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of L-proline: In a round-bottom flask, dissolve L-proline (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of water and ethanol.

  • Addition of FDNB: While stirring the solution, add a solution of FDNB (1.05 equivalents) in ethanol dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted FDNB and non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of ~1-2 with concentrated HCl while cooling in an ice bath. The this compound should precipitate as a yellow solid.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

General Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes check_workup Analyze Aqueous & Organic Layers after Workup side_products->check_workup No end_good Improved Yield optimize_conditions->end_good optimize_purification Optimize Purification: - Check Solvent Polarity - Adjust pH during Extraction - Screen Recrystallization Solvents optimize_purification->end_good product_loss Product Lost in Workup? check_workup->product_loss product_loss->optimize_purification Yes end_bad Re-evaluate Starting Materials/Protocol product_loss->end_bad No

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Signaling Pathway of this compound Synthesis

DNP_Pro_OH_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts L-Proline L-Proline Nucleophilic_Attack Nucleophilic Aromatic Substitution L-Proline->Nucleophilic_Attack FDNB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) FDNB->Nucleophilic_Attack DNP 2,4-Dinitrophenol (from FDNB hydrolysis) FDNB->DNP Hydrolysis Base Base (e.g., NaHCO3) pH 8.0-9.5 Base->Nucleophilic_Attack Solvent Solvent (e.g., Ethanol/Water) Solvent->Nucleophilic_Attack Temperature Temperature (e.g., 40-50 °C) Temperature->Nucleophilic_Attack DNP_Pro_OH This compound Nucleophilic_Attack->DNP_Pro_OH HF HF (neutralized by base) Nucleophilic_Attack->HF

Caption: Key components and pathways in the synthesis of this compound.

References

DNP-Pro-OH stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound consisting of a 2,4-dinitrophenyl (DNP) group attached to the amino acid proline. The DNP group is a well-known hapten, often used in immunology to elicit an antibody response. Proline is a unique amino acid with a cyclic secondary amine. This conjugate can be used in various research applications, including as a model compound in immunological studies, for antibody production, and in the development of enzyme assays.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule's stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) may lead to hydrolysis of the amide bond or other forms of degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, keeping solutions at low temperatures (e.g., -20°C or -80°C) is generally recommended.[1]

  • Light: The dinitrophenyl group can be susceptible to photodegradation. It is advisable to protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Solvent: The choice of solvent can impact stability. While this compound may be soluble in various organic solvents and aqueous buffers, the stability in each should be verified. For instance, cryoprotectant solvents like glycerol may be used for storage at low temperatures in certain applications.[2][3]

  • Presence of Oxidizing or Reducing Agents: The nitro groups on the DNP moiety can be susceptible to reduction, and the proline residue can be oxidized. The presence of strong oxidizing or reducing agents in the solution should be avoided.

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of your this compound solution may be indicated by:

  • A change in color of the solution.

  • The appearance of a precipitate.

  • Inconsistent or unexpected results in your experiments.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the stability of your this compound solution, it is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[1]

  • Protect the solution from light by using amber vials or by wrapping the container in foil.

  • Use buffers at a pH near neutral, unless your experimental conditions require otherwise.

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution of this compound. Perform a stability study on your solution under your experimental conditions using a method like HPLC.
Change in solution color Photodegradation or chemical reaction.Ensure solutions are protected from light. Investigate potential reactive species in your solution. Prepare a fresh solution and store it appropriately.
Precipitate formation Poor solubility or degradation product.Check the solubility of this compound in your chosen solvent at the working concentration. If solubility is an issue, consider a different solvent system. If degradation is suspected, analyze the precipitate and supernatant.
Loss of activity in an assay Degradation of the this compound.Verify the integrity of the this compound solution using an analytical technique like HPLC. Prepare fresh solutions and re-run the assay. Consider the possibility of interactions with other components in your assay mixture.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • Solvent/buffer of interest

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent/buffer of interest to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solution into the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as the baseline (T=0) measurement.

  • Incubation:

    • Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stored stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted solution into the HPLC system under the same conditions as the initial analysis.

    • Record the chromatogram and measure the peak area of the this compound peak.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • Calculate the percentage of this compound remaining at each time point.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow prep Prepare this compound Solution t0 T=0 Analysis (HPLC) prep->t0 store Store Solution under Test Conditions prep->store analyze Analyze Data (% Degradation) t0->analyze tp Time-Point Analysis (HPLC) store->tp tp->analyze conclusion Determine Stability analyze->conclusion degradation_pathway dnp_pro_oh This compound hydrolysis Hydrolysis (e.g., extreme pH) dnp_pro_oh->hydrolysis photodegradation Photodegradation (light exposure) dnp_pro_oh->photodegradation reduction Reduction of Nitro Groups (reducing agents) dnp_pro_oh->reduction dnp 2,4-Dinitrophenol + Proline hydrolysis->dnp photo_products Photodegraded Products photodegradation->photo_products reduced_products Reduced DNP Derivatives reduction->reduced_products

References

Technical Support Center: DNP-Pro-OH Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNP-Pro-OH labeling experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

General Troubleshooting

My DNP labeling experiment is not working. Where do I start?

When your DNP labeling experiment fails, a systematic approach to troubleshooting is crucial. Start by reviewing your experimental protocol and ensuring all steps were followed correctly. A common source of error is the preparation and handling of reagents. It's also important to confirm the integrity of your starting materials, such as the protein or oligonucleotide to be labeled.

Here is a logical workflow to help you identify the potential source of the problem:

G cluster_0 Initial Check cluster_1 Problem Isolation cluster_2 Troubleshooting Paths start Experiment Failed protocol Review Protocol start->protocol reagents Check Reagent Preparation protocol->reagents high_bg High Background? reagents->high_bg low_sig Low Signal? high_bg->low_sig No bg_solutions Go to High Background Section high_bg->bg_solutions Yes inconsistent Inconsistent Results? low_sig->inconsistent No sig_solutions Go to Low Signal Section low_sig->sig_solutions Yes inc_solutions Go to Inconsistent Results Section inconsistent->inc_solutions Yes

Troubleshooting Workflow Diagram

High Background

High background can mask your specific signal, making data interpretation difficult. This is often caused by non-specific binding of the DNP-labeled molecule or the detection reagents.

FAQs

  • What are the common causes of high background in DNP labeling experiments? High background can stem from several factors, including incomplete blocking, excessive antibody concentrations, or the presence of aggregates.[1] In DNP labeling, unreacted DNP reagent that is not sufficiently removed during purification can also contribute to background signal.

  • How can I reduce non-specific binding of my DNP-labeled protein? To reduce non-specific binding, consider optimizing your blocking step by using a different blocking agent or increasing the incubation time.[1] Additionally, adjusting the pH or increasing the salt concentration of your buffers can help minimize charge-based and hydrophobic interactions that lead to non-specific binding.[2] Adding a surfactant to your wash buffers can also be effective.[2]

  • Could the issue be with my detection antibody? Yes, the secondary antibody used to detect the DNP hapten can be a source of non-specific binding.[3] Ensure you are using the antibody at the recommended dilution and that it has been validated for your application. If you suspect the secondary antibody is the problem, you can perform a control experiment with the secondary antibody alone to assess its level of non-specific binding.[1]

Troubleshooting High Background: A Summary
Potential CauseRecommended Solution
Insufficient Blocking Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).[1]
Excessive Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.[1][4]
Inadequate Washing Increase the number and duration of wash steps. Consider adding a surfactant like Tween-20 to your wash buffer to help remove non-specifically bound molecules.[4]
Presence of Aggregates Centrifuge your DNP-labeled protein solution to remove any aggregates before use.[5]
Unreacted DNP Reagent Ensure thorough purification of the labeled protein to remove any free DNP reagent.[5]

Low Signal

A weak or absent signal can be frustrating. This issue often points to problems with the labeling reaction itself, the stability of the labeled molecule, or the detection method.

FAQs

  • Why am I getting a low signal with my DNP-labeled molecule? Low signal is often due to a low degree of labeling (DOL), which can be caused by several factors including inactive labeling reagent, suboptimal reaction conditions (e.g., incorrect pH), or low protein concentration.[5] The protein itself may also have limited accessible primary amines for labeling.

  • How can I improve my DNP labeling efficiency? To improve labeling efficiency, ensure your DNP labeling reagent is fresh and has been stored correctly. The reaction buffer should be at the optimal pH, typically between 8.3 and 8.5 for reactions targeting primary amines.[6][7] Increasing the molar ratio of the DNP reagent to your protein can also enhance the degree of labeling.[5]

  • What if my protein is precipitating during the labeling reaction? Protein precipitation during labeling can be caused by a high degree of labeling or the protein's inherent instability under the reaction conditions.[5] To address this, you can try decreasing the molar ratio of the DNP reagent to the protein or performing the reaction at a lower temperature for a longer duration.[5]

Troubleshooting Low Signal: A Summary
Potential CauseRecommended Solution
Low Degree of Labeling (DOL) Increase the molar excess of the DNP labeling reagent.[5] Ensure the reaction buffer is at the optimal pH (typically 8.3-8.5 for amine-reactive labeling).[6][7]
Inactive Labeling Reagent Use a fresh aliquot of the DNP labeling reagent. Ensure it has been stored properly, protected from light and moisture.
Low Protein Concentration For optimal labeling, the protein concentration should generally be at least 2 mg/mL.[8]
Protein Precipitation Decrease the molar ratio of the DNP reagent to the protein. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer period.[5]
Inefficient Detection Ensure your detection reagents (e.g., anti-DNP antibody) are active and used at the correct concentration. Verify that your imaging or detection system is set up correctly.

Inconsistent Results

FAQs

  • Why are my results from DNP labeling experiments not reproducible? Inconsistent results can arise from variations in reagent preparation, incubation times, and temperatures. The age and storage of reagents, particularly the DNP labeling compound, can also significantly impact outcomes.

  • How can I improve the reproducibility of my experiments? To improve reproducibility, create a detailed, standardized protocol and adhere to it strictly for every experiment. Prepare fresh reagents whenever possible, and if you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

  • Could batch-to-batch variability of my DNP reagent be an issue? Yes, there can be variability between different lots of labeling reagents. If you suspect this is an issue, it is advisable to test a new batch before using it in a critical experiment.

Troubleshooting Inconsistent Results: A Summary
Potential CauseRecommended Solution
Variability in Reagent Preparation Prepare fresh solutions for each experiment. If storing stock solutions, use single-use aliquots.[9]
Inconsistent Incubation Times/Temperatures Use a calibrated timer and a temperature-controlled incubator or water bath for all incubation steps.
Reagent Degradation Store all reagents according to the manufacturer's instructions. Protect fluorescent dyes and DNP compounds from light.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volumes.

Experimental Protocols

General Protocol for DNP Labeling of Proteins with an Amine-Reactive DNP-NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive DNP-N-hydroxysuccinimide (NHS) ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DNP-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[8] If necessary, perform a buffer exchange.

  • Prepare the DNP-NHS Ester Solution: Immediately before use, dissolve the DNP-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction:

    • Calculate the required amount of DNP-NHS ester. A molar ratio of DNP-NHS ester to protein between 10:1 and 20:1 is a good starting point.[11]

    • While gently stirring the protein solution, slowly add the calculated amount of the DNP-NHS ester solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Quench the Reaction (Optional): To stop the labeling reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purify the Labeled Protein: Remove unreacted DNP-NHS ester using a desalting column or dialysis. The labeled protein is typically in the first colored fraction that elutes.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) mix Mix Protein and DNP-NHS Ester (10:1 to 20:1 molar ratio) prep_protein->mix prep_dnp Prepare DNP-NHS Ester (10 mg/mL in DMSO/DMF) prep_dnp->mix incubate Incubate (1-2 hours at RT, protected from light) mix->incubate quench Quench Reaction (Optional) (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (Desalting column or dialysis) quench->purify store Store Labeled Protein purify->store

DNP-NHS Ester Labeling Workflow

References

Technical Support Center: Optimizing DNP-Pro-OH Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the synthesis of O-(2,4-dinitrophenyl)-hydroxyproline (DNP-Pro-OH). Due to the high reactivity of the amino group in hydroxyproline, a direct and selective reaction with 2,4-dinitrofluorobenzene (DNFB) on the hydroxyl group is challenging. The amino group, being more nucleophilic, will react preferentially. Therefore, an orthogonal protection strategy is required.

The recommended approach involves a three-stage process:

  • N-protection of Hydroxyproline: The amino group of hydroxyproline is first protected to prevent it from reacting with DNFB. N-acetylation is a common and effective method.

  • O-dinitrophenylation: The hydroxyl group of the N-protected hydroxyproline is then reacted with DNFB to form the desired DNP ether.

  • Deprotection: Finally, both the O-DNP group and the N-protecting group are removed to yield the final product, or the O-DNP group is cleaved selectively if the N-protected intermediate is the desired product for further steps in a larger synthesis.

This guide will walk you through the specifics of this synthetic pathway, addressing potential issues and their solutions at each stage.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly react hydroxyproline with 2,4-dinitrofluorobenzene (DNFB) to get O-DNP-hydroxyproline?

A1: The amino group (-NH) of hydroxyproline is a more potent nucleophile than its hydroxyl group (-OH). When hydroxyproline is reacted directly with DNFB, the amino group will preferentially attack the DNFB, leading to the formation of N-DNP-hydroxyproline or N,O-bis-DNP-hydroxyproline, rather than the desired O-DNP-hydroxyproline. To achieve selective reaction at the hydroxyl group, the amino group must first be protected.

Q2: What is an orthogonal protection strategy and why is it necessary here?

A2: An orthogonal protection strategy involves using protecting groups that can be removed under different conditions without affecting each other.[1][2] This is crucial for multi-step syntheses involving molecules with multiple reactive functional groups. In the case of this compound synthesis, we need a protecting group for the amino group that is stable during the dinitrophenylation of the hydroxyl group and can be removed without cleaving the newly formed DNP-ether, and vice-versa.

Q3: What are the most common byproducts in the this compound synthesis?

A3: Common byproducts can include the N-DNP protected starting material (if N-protection is incomplete before O-dinitrophenylation), unreacted starting materials, and potentially side-products from the cleavage of the DNP group, which are intensely colored yellow compounds like 2,4-dinitrophenol.[3]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a common method to monitor the progress of each reaction step. By comparing the spots of the starting material, the reaction mixture, and the expected product, you can determine if the reaction is complete. HPLC can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final this compound product?

A5: Purification typically involves extraction and column chromatography to separate the desired product from unreacted reagents and byproducts. For peptides containing a DNP-protected residue, purification is often achieved by ether precipitation followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

Experimental Protocols

Protocol 1: N-Acetylation of L-Hydroxyproline

This protocol describes the protection of the amino group of L-hydroxyproline by acetylation.

Materials:

  • L-Hydroxyproline

  • 0.1 M pH 8.0 PBS buffer solution

  • Ethyl acetate

  • Acyl transferase (optional, for enzymatic reaction) or Acetic Anhydride (for chemical synthesis)

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Dissolve 10g of hydroxyproline in 200mL of 0.1M pH 8.0 PBS buffer solution in a 500mL three-necked flask.

  • Add 11g of ethyl acetate and 0.5g of acyl transferase.

  • Stir the mixture at 25°C and 200 rpm under a nitrogen gas flow of 0.01MPa for 24 hours.[4]

  • Monitor the reaction for completion using TLC or HPLC. The conversion rate should be around 95%.[4]

  • Once the reaction is complete, adjust the pH to 3-5 with hydrochloric acid.

  • Filter the solution through diatomaceous earth.

  • Extract the aqueous layer twice with an equal volume of dichloromethane.

  • Combine the organic layers and remove the solvent by rotary evaporation to obtain N-Acetyl-L-4-hydroxyproline.[4]

Protocol 2: O-dinitrophenylation of N-Acetyl-L-Hydroxyproline

This protocol describes the reaction of the hydroxyl group with DNFB.

Materials:

  • N-Acetyl-L-4-hydroxyproline

  • 2,4-dinitrofluorobenzene (DNFB)

  • Anhydrous solvent (e.g., DMF or THF)

  • A non-nucleophilic base (e.g., NaH or DBU)

Procedure:

  • Dissolve N-Acetyl-L-4-hydroxyproline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a slight molar excess of the base to deprotonate the hydroxyl group.

  • Once the deprotonation is complete (evolution of H₂ gas ceases if NaH is used), add a slight molar excess of DNFB to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the O-DNP Group (Thiolysis)

This protocol describes the cleavage of the DNP ether.

Materials:

  • O-(2,4-dinitrophenyl)-N-acetyl-hydroxyproline

  • Thiophenol

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the DNP-protected compound in DMF.

  • Add a 20-fold molar excess of thiophenol to the solution.[3]

  • Stir the reaction at room temperature for 1-2 hours. The solution will likely turn yellow, indicating the release of the DNP group.[3]

  • Monitor the deprotection by TLC or HPLC.

  • Once complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold ether to remove the colored byproducts.[3]

Troubleshooting Guide

Problem Possible Cause Solution
N-Acetylation Step
Low yield of N-acetyl-hydroxyprolineIncomplete reaction.Ensure the pH of the buffer is maintained at 8.0. Increase reaction time or the amount of acyl transferase/acetic anhydride.
Product lost during extraction.Ensure the pH is properly adjusted to 3-5 before extraction. Perform multiple extractions with dichloromethane.
O-dinitrophenylation Step
Incomplete reactionInsufficient base or DNFB.Use a slight molar excess of both the base and DNFB. Ensure the starting material is completely dissolved and the reaction is stirred efficiently.
Inactive reagents.Use freshly opened or properly stored DNFB and anhydrous solvents.
Formation of multiple productsReaction with residual water.Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere.
Deprotection Step
Incomplete cleavage of the DNP groupInsufficient thiol reagent or reaction time.Use a 20-fold molar excess of thiophenol and allow the reaction to proceed for at least 1-2 hours. For resistant cases, the reaction time can be extended.[3]
Persistent yellow color in the final productResidual DNP byproducts.Perform multiple washes with cold diethyl ether after precipitation. For highly pure product, RP-HPLC is the most effective method for removing colored impurities.[3]
Low peptide yield after purificationLoss of product during precipitation and washing.Minimize the number of transfers between vessels. Ensure the precipitation is carried out at a low temperature to maximize product recovery.

Quantitative Data Summary

ParameterN-AcetylationO-dinitrophenylationO-DNP Deprotection (Thiolysis)
Solvent 0.1 M PBS buffer (pH 8.0)Anhydrous DMF or THFDMF
Key Reagents Acyl transferase/Ethyl acetate or Acetic AnhydrideDNFB, Non-nucleophilic base (e.g., NaH)Thiophenol
Temperature 25°C0°C to Room TemperatureRoom Temperature
Reaction Time 24 hoursSeveral hours to overnight1-2 hours
Molar Ratios -Base: ~1.1 eq, DNFB: ~1.2 eqThiophenol: 20-fold molar excess
Typical Yield ~95% conversion[4]Variable, aim for >80%High, aim for >90%

Visualizations

experimental_workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-dinitrophenylation cluster_2 Stage 3: Deprotection start Hydroxyproline step1 N-Acetylation start->step1 Acetic Anhydride or Acyl Transferase prod1 N-Acetyl-hydroxyproline step1->prod1 step2 Reaction with DNFB prod1->step2 DNFB, Base prod2 O-DNP-N-Acetyl-hydroxyproline step2->prod2 step3 O-DNP Cleavage prod2->step3 Thiophenol prod3 N-Acetyl-hydroxyproline step3->prod3

Caption: Overall workflow for the synthesis of O-DNP-hydroxyproline.

troubleshooting_logic cluster_reaction Identify Reaction Stage cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered stage1 N-Acetylation start->stage1 stage2 O-dinitrophenylation start->stage2 stage3 Deprotection start->stage3 cause1 Incomplete Reaction stage1->cause1 stage2->cause1 cause2 Side Reactions stage2->cause2 stage3->cause1 cause3 Purification Issues stage3->cause3 sol1 Optimize Reaction Conditions (Time, Temp, Reagents) cause1->sol1 sol3 Ensure Anhydrous Conditions cause2->sol3 sol2 Improve Purification (Washes, HPLC) cause3->sol2

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis with DNP-Pro-OH and Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using proline derivatives in peptide synthesis, with a special focus on inquiries related to 2,4-Dinitrophenyl-proline (DNP-Pro-OH).

Table of Contents

  • FAQs on this compound in Peptide Synthesis

    • What is this compound and is it used in Solid-Phase Peptide Synthesis (SPPS)?

    • What are the potential side reactions if N-DNP-Pro-OH were used in SPPS?

  • Troubleshooting Proline-Specific Side Reactions

    • Diketopiperazine (DKP) Formation

      • FAQ: What is diketopiperazine formation and why is it common with proline?

      • Troubleshooting Guide: How can I minimize or prevent DKP formation?

    • Cis-Trans Isomerization

      • FAQ: Why do my proline-containing peptides show doubled peaks on HPLC and NMR?

      • Troubleshooting Guide: How can I manage and analyze cis-trans isomerization?

  • Side Reactions Related to the DNP Protecting Group (in Histidine)

    • FAQ: What are the common side reactions when using DNP as a side-chain protecting group for histidine?

  • Experimental Protocols

    • Protocol 1: Minimizing Diketopiperazine (DKP) Formation during SPPS.

    • Protocol 2: Monitoring Cis-Trans Isomerization of Proline-Containing Peptides by NMR.

    • Protocol 3: Deprotection of His(DNP) using Thiolysis.

FAQs on this compound in Peptide Synthesis

Q1: What is this compound and is it commonly used in Solid-Phase Peptide Synthesis (SPPS)?

A1: this compound typically refers to N-(2,4-dinitrophenyl)-L-proline , where the DNP group is attached to the α-amino group of proline. While it is a commercially available chemical, its use as a standard building block in SPPS is not common .

  • Primary Uses: N-DNP-Pro-OH is primarily utilized as a biochemical reagent, a chiral building block for synthesizing complex organic molecules and pharmaceuticals, and as a chiral derivatizing agent in analytical chemistry.[1]

  • Role in Peptide Chemistry: Historically, the DNP group was famously used by Frederick Sanger for N-terminal amino acid analysis of proteins (Sanger's reagent, 1-fluoro-2,4-dinitrobenzene).[2]

  • SPPS Incompatibility: In standard SPPS workflows (both Boc and Fmoc), the protecting group on the α-amino group must be removed at each cycle. The N-DNP group is stable to the acidic conditions of TFA used in Boc-SPPS and not readily cleaved by the standard basic conditions of piperidine used in Fmoc-SPPS. Its removal typically requires thiolysis, which is not orthogonal to the standard deprotection steps, making it unsuitable for routine use as an α-amino protecting group.

It is a common point of confusion, but the DNP group is most frequently used in peptide synthesis for the side-chain protection of histidine (His) , as in Boc-His(DNP)-OH.[3] This prevents side reactions like racemization and N-acylation of the imidazole ring during peptide coupling.[4]

Q2: If N-DNP-Pro-OH were to be used in SPPS, what potential side reactions could be anticipated?

A2: While unconventional, if N-DNP-Pro-OH were used as an N-terminal protecting group in a peptide synthesis workflow, several issues and potential side reactions could be anticipated:

  • Incomplete Deprotection: Standard deprotection agents (TFA or piperidine) would likely be ineffective at removing the N-DNP group, leading to chain termination.

  • Side Reactions during Thiolysis: If a thiolysis step (e.g., using thiophenol) were introduced to remove the N-DNP group, other sensitive functional groups present in the peptide could be affected. Thiolysis is a potent nucleophilic aromatic substitution and could potentially react with other electrophilic sites in the peptide.

  • "Transconjugation" Phenomenon: The DNP group has been reported to potentially transfer from its amino acid carrier to other nucleophilic sites, such as proteins, both in vivo and in vitro.[5] This could lead to undesired side products if other unprotected nucleophiles are present.

Below is a logical diagram illustrating the incompatibility of N-DNP-Pro-OH in standard SPPS workflows.

Logical Flow: Incompatibility of N-DNP-Pro-OH in SPPS Start Start SPPS with N-DNP-Pro-OH Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection DNP_Stable_Acid N-DNP group is stable to acid Boc_Deprotection->DNP_Stable_Acid DNP_Stable_Base N-DNP group is poorly cleaved by piperidine Fmoc_Deprotection->DNP_Stable_Base Termination1 Chain Termination DNP_Stable_Acid->Termination1 Termination2 Chain Termination DNP_Stable_Base->Termination2 Thiolysis Attempt DNP removal with Thiolysis Termination1->Thiolysis Termination2->Thiolysis Side_Reactions Potential side reactions with other functional groups Thiolysis->Side_Reactions Non_Orthogonal Non-Orthogonal Process Side_Reactions->Non_Orthogonal

Caption: Incompatibility of N-DNP-Pro-OH in standard SPPS workflows.

Troubleshooting Proline-Specific Side Reactions

Proline's unique cyclic structure introduces specific challenges in peptide synthesis. The following sections address the most common side reactions.

Diketopiperazine (DKP) Formation

FAQ: What is diketopiperazine formation and why is it particularly common with proline?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that results in the cleavage of a dipeptide from the solid-phase resin, forming a stable six-membered cyclic dipeptide.[6] This reaction is a major cause of yield loss, especially during the synthesis of C-terminal acid peptides.

This side reaction is most prevalent when proline is the second amino acid in the sequence (Xaa-Pro).[7] The mechanism involves the nucleophilic attack of the free N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin.[3] The secondary amine of proline in the peptide bond makes the subsequent peptide bond more susceptible to this cyclization.

The general mechanism is depicted below:

DKP_Formation Mechanism of Diketopiperazine (DKP) Formation PeptideResin H₂N-Xaa¹-Pro²-O-Resin (Dipeptide on Resin) TransitionState Intramolecular Nucleophilic Attack PeptideResin->TransitionState Deprotected N-terminus Cleavage Peptide Cleavage from Resin TransitionState->Cleavage DKP_Product Cyclo(Xaa¹-Pro²) (Diketopiperazine) Resin_Byproduct HO-Resin Cleavage->DKP_Product Cleavage->Resin_Byproduct

Caption: General mechanism of DKP formation from a resin-bound dipeptide.

Troubleshooting Guide: How can I minimize or prevent DKP formation?

A2: Several strategies can be employed to suppress DKP formation, particularly when dealing with proline-containing sequences.

StrategyDescriptionEfficacyReference
Use 2-Chlorotrityl Chloride (2-CTC) Resin The steric hindrance of the 2-chlorotrityl group significantly inhibits the intramolecular cyclization required for DKP formation.High[8]
Introduce the third amino acid quickly After deprotection of the dipeptide, immediately proceed with the coupling of the third amino acid to minimize the time the free N-terminal amine is available to initiate DKP formation.Moderate[3]
Use Dipeptide Building Blocks Synthesize the problematic dipeptide (e.g., Fmoc-Xaa-Pro-OH) in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin stage.High[9]
Modified Fmoc Deprotection Conditions Using alternative deprotection cocktails, such as 2% DBU / 5% piperazine in NMP, has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[8]Moderate to High[8][9]
Lower Temperature Storing unstable peptide-resin intermediates at lower temperatures can slow down the rate of DKP formation.[3]Moderate[3]

Cis-Trans Isomerization

FAQ: My proline-containing peptide shows doubled peaks on HPLC and broad or doubled signals in NMR. What is the cause?

A1: This is a classic indicator of cis-trans isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond). Unlike other peptide bonds, which strongly favor the trans conformation, the energy barrier between the cis and trans isomers of an X-Pro bond is low enough that both can be significantly populated at room temperature.[10]

The interconversion between these two isomers is a slow process on the NMR and HPLC timescales, resulting in the observation of two distinct species.[11] The ratio of cis to trans isomers can be influenced by several factors, including the nature of the preceding amino acid (aromatic residues can favor the cis form), the pH, and the solvent.[12][13]

CisTrans_Isomerization Cis-Trans Isomerization of an X-Pro Peptide Bond Trans_Isomer Trans Conformer (Major) Equilibrium Slow Interconversion (HPLC/NMR timescale) Trans_Isomer->Equilibrium Cis_Isomer Cis Conformer (Minor) Equilibrium->Cis_Isomer

Caption: Equilibrium between cis and trans isomers of an X-Pro peptide bond.

Troubleshooting Guide: How can I manage and analyze cis-trans isomerization?

A2: Cis-trans isomerization is an inherent property of proline-containing peptides and not a side product that can be easily eliminated. However, it can be managed and analyzed.

  • Purification: During HPLC purification, it may be necessary to collect both peaks corresponding to the two isomers if they separate. Upon standing in solution, the collected fractions will re-equilibrate to the mixture of isomers.

  • Analysis:

    • NMR Spectroscopy: This is the most powerful technique for studying cis-trans isomerization.[11] 1D and 2D NMR experiments can be used to identify and quantify the populations of the two isomers. Variable temperature NMR can be used to study the kinetics of interconversion.[14]

    • Ion Mobility-Mass Spectrometry (IM-MS): This gas-phase technique can also be used to separate and identify cis/trans isomers.[15]

  • Controlling Isomer Ratio: While complete control is difficult, the ratio can sometimes be influenced by solvent choice or pH. For biological applications, it's important to note that enzymes called peptidyl-prolyl isomerases (PPIases) catalyze this interconversion in vivo.[12]

Side Reactions Related to the DNP Protecting Group (in Histidine)

FAQ: What are the common side reactions when using DNP as a side-chain protecting group for histidine (i.e., in Boc-His(DNP)-OH)?

A1: The DNP group is a robust protecting group for the histidine side chain in Boc-based SPPS. However, there are specific circumstances where side reactions can occur.

  • Premature Cleavage by Piperidine: In "hybrid" synthesis strategies that combine both Boc and Fmoc chemistries, the DNP group on histidine has been shown to be partially cleaved by the 20% piperidine/DMF solution used for Fmoc group removal.[16] This can lead to acylation of the unprotected histidine side chain in subsequent steps.

  • Side Reactions during Thiolysis: The removal of the DNP group is typically achieved by thiolysis (e.g., with thiophenol). While generally a clean reaction, the strong nucleophilic conditions could potentially lead to side reactions if other sensitive and unprotected functional groups are present in the peptide.

Quantitative Data on DNP Cleavage by Piperidine

ConditionExtent of DNP CleavageReference
20% piperidine in DMF, 30 minUp to 84%[16]

Experimental Protocols

Protocol 1: Minimizing Diketopiperazine (DKP) Formation during SPPS

This protocol is recommended when synthesizing peptides with a proline at the second position from the C-terminus.

  • Resin Selection:

    • Use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this resin minimizes DKP formation.

  • First Amino Acid Coupling (Proline):

    • Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.

    • Dissolve Fmoc-Pro-OH (1.5 eq.) and diisopropylethylamine (DIEA) (3.0 eq.) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling:

    • Immediately couple the next amino acid (Fmoc-Xaa-OH) using a standard coupling protocol (e.g., HBTU/DIEA or DIC/Oxyma). Ensure a short pre-activation time and proceed with the coupling without delay after the deprotection and washing steps.

  • Continue Synthesis:

    • Proceed with the rest of the peptide synthesis as per the standard protocol.

Protocol 2: Monitoring Cis-Trans Isomerization of Proline-Containing Peptides by NMR

This protocol provides a general workflow for analyzing the conformational isomers of a purified proline-containing peptide.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).

    • Observe the amide and alpha-proton regions of the spectrum. The presence of two sets of signals for residues adjacent to proline is indicative of cis-trans isomerization.

  • 2D NMR for Assignment (TOCSY and NOESY/ROESY):

    • Acquire a 2D TOCSY spectrum to assign the spin systems for both the major (trans) and minor (cis) isomers.

    • Acquire a 2D NOESY or ROESY spectrum. A key diagnostic for the cis isomer is a strong cross-peak between the α-proton of the residue preceding proline (Xaa) and the δ-protons of proline. This cross-peak is absent or very weak for the trans isomer.

  • Quantification:

    • Integrate well-resolved, non-overlapping peaks corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

  • Variable Temperature (VT) NMR (Optional):

    • Acquire a series of 1D ¹H spectra at different temperatures (e.g., from 5 °C to 65 °C).

    • Observe the coalescence (merging) of the cis and trans signals at higher temperatures. This confirms that the two sets of signals arise from isomers in exchange and can be used to calculate the energy barrier for interconversion.[14]

Protocol 3: Deprotection of His(DNP) using Thiolysis

This protocol is for the removal of the DNP protecting group from the side chain of a histidine residue in a peptide synthesized on a solid support.

  • Resin Preparation:

    • Swell the DNP-protected peptide-resin in DMF (10 mL per gram of resin) for 30 minutes in a reaction vessel.

  • Deprotection Reaction:

    • Drain the DMF.

    • Prepare a deprotection solution of 20% thiophenol (v/v) and 10% DIEA (v/v) in DMF.

    • Add the deprotection solution to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn yellow as the DNP group is cleaved.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 1-2 hours to ensure complete removal.

  • Washing:

    • Drain the deprotection solution and wash the resin extensively to remove thiophenol and the cleaved DNP byproduct.

    • Wash with DMF (5 times).

    • Wash with DCM (3-5 times).

    • Wash with Methanol (3 times).

  • Drying:

    • Dry the resin under vacuum. The peptide-resin is now ready for the final cleavage from the support.

References

Technical Support Center: Purification of DNP-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the L-stereoisomer of N-(2,4-dinitrophenyl)proline, which is a derivative of the amino acid proline with a 2,4-dinitrophenyl group attached to the nitrogen atom. It serves as a chiral building block in the synthesis of various pharmaceutical compounds and is also used as a biochemical reagent.[1][2] Its unique structure is valuable for studying the properties and behavior of chiral compounds in research and development.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the synthesis process, which involves the reaction of L-proline with 2,4-dinitrofluorobenzene (DNFB). Potential impurities include:

  • Unreacted L-proline: Being highly polar, it will elute very early in a reversed-phase HPLC separation.

  • Unreacted 2,4-dinitrofluorobenzene (DNFB): A non-polar starting material.

  • 2,4-Dinitrophenol (DNP): A potential hydrolysis product of DNFB, which is a common impurity.

  • Di-DNP-Proline or other side-products: Formed from undesired side reactions during synthesis.

Q3: What is the recommended method for purifying this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for the purification of DNP-amino acid derivatives like this compound.[3] This technique separates compounds based on their hydrophobicity.

Q4: What is the expected solubility of this compound?

Troubleshooting Guide for this compound Purification by RP-HPLC

This guide addresses common problems encountered during the preparative RP-HPLC purification of this compound.

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Co-eluting peaks.

  • Broad peaks leading to poor resolution.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. A common mobile phase for DNP-amino acids is a gradient of acetonitrile or methanol in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).
Gradient is Too Steep A shallower gradient can improve the separation of closely eluting compounds.[3]
Incorrect Column Chemistry A C18 stationary phase is generally suitable. However, for challenging separations, a different stationary phase (e.g., C8, Phenyl-Hexyl) could be tested.
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample load.
Issue 2: Low Recovery of Purified this compound

Symptoms:

  • The amount of purified product is significantly less than expected.

Possible Causes and Solutions:

Possible Cause Solution
Poor Solubility in Mobile Phase Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection. If the sample precipitates on the column, it will lead to low recovery and high backpressure.
Adsorption to the Column The dinitrophenyl group can have strong interactions with the stationary phase. Ensure the mobile phase has sufficient organic content to elute the compound. Adding a small amount of a stronger solvent to the sample solvent might help.
Incorrect Fraction Collection Verify the delay volume between the detector and the fraction collector to ensure accurate collection of the target peak.
Product Degradation While DNP-amino acids are generally stable, prolonged exposure to harsh pH conditions should be avoided. Neutralize fractions promptly if necessary.
Issue 3: Asymmetric Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks are not symmetrical (Gaussian).

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silica The free silanol groups on the silica backbone of the stationary phase can interact with the analyte. Using a mobile phase with a low pH (e.g., with 0.1% TFA) can suppress this interaction. Using an end-capped column is also recommended.
Column Overload As mentioned before, this can cause peak distortion. Reduce the injection volume or concentration.
Incompatible Injection Solvent Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

General Preparative RP-HPLC Protocol for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will be required based on the specific crude sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) is recommended.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm for preparative scale.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% B over 40 minutes is a good starting point.

    • Flow Rate: Adjust based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 360 nm (the dinitrophenyl group has a strong absorbance around this wavelength).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent (e.g., by rotary evaporation).

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (360 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product final_product lyophilize->final_product Pure this compound

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Peak Resolution cause1 Gradient too steep? start->cause1 solution1 Decrease gradient slope cause1->solution1 Yes cause2 Column overloaded? cause1->cause2 No solution2 Reduce sample load cause2->solution2 Yes cause3 Incorrect mobile phase? cause2->cause3 No solution3 Optimize mobile phase cause3->solution3 Yes cause4 Column issue? cause3->cause4 No solution4 Check column performance/ Replace column cause4->solution4

References

Technical Support Center: DNP-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-Pro-OH. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of the amino acid proline where the amino group is protected by a 2,4-dinitrophenyl (DNP) group. It is primarily used as a building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The DNP group prevents unwanted reactions at the N-terminus, allowing for controlled peptide chain elongation.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

ConditionRecommendationRationale
Temperature ≤ -20°CMinimizes degradation over long-term storage.[1]
Atmosphere Tightly sealed container, inert gas (e.g., Argon, Nitrogen) is beneficial.This compound is hygroscopic; moisture can lead to hydrolysis.
Light Protect from light (amber vial).Prevents potential photodegradation.[2]

For short-term storage, refrigeration at 4°C in a desiccated environment is acceptable. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[3][4]

Q3: In which solvents is this compound soluble?

Based on data for similar DNP-protected amino acids, this compound is expected to be soluble in a range of common organic solvents.

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
ChloroformSoluble
Ethyl AcetateSoluble

Note: This information is based on qualitative data for Boc-D-His(DNP)-OH and should be confirmed for your specific application.[5]

Troubleshooting Guide: Preventing Degradation During Experiments

This guide addresses specific issues that may lead to the degradation or unintended cleavage of the DNP group from this compound during your experimental workflow.

Issue 1: Premature Cleavage of the DNP Group

The most common cause of this compound degradation is the unintended removal of the DNP protecting group.

Symptoms:

  • Appearance of unexpected byproducts in your reaction mixture, confirmed by HPLC or mass spectrometry.

  • Failure to incorporate the proline residue into your peptide chain.

Root Causes and Solutions:

Potential CauseRecommended SolutionDetailed Explanation
Exposure to Basic Conditions Avoid using piperidine or other strong bases if the DNP group needs to remain intact.The DNP group is known to be partially labile to the 20% piperidine in DMF solution commonly used for Fmoc deprotection.[1][6] This can lead to significant cleavage of the DNP group.[1]
Nucleophilic Attack Use thiolysis for intentional cleavage only.The standard and controlled method for removing the DNP group is through thiolysis, using a reagent like thiophenol in a neutral or slightly basic solution.[7] Avoid unintentional exposure to other strong nucleophiles.
Exposure to Strong Oxidizing Agents Avoid strong oxidizing conditions in your experimental setup.While specific data on this compound is limited, the free 2,4-dinitrophenol molecule can be degraded by oxidative processes.[4]

Experimental Protocols

Protocol 1: General Handling and Dissolution of this compound
  • Transfer the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature.

  • Working in a clean, dry environment (a glove box is recommended), weigh the desired amount of this compound quickly.

  • Immediately reseal the container and return it to storage at ≤ -20°C.

  • To dissolve, add the appropriate volume of a recommended solvent (e.g., DMF, DMSO) to the weighed this compound.

  • If dissolution is slow, gentle vortexing or sonication in a water bath may be used. Avoid excessive heating.[3]

Protocol 2: Controlled Cleavage of the DNP Group (Thiolysis)

This protocol is for the intentional removal of the DNP protecting group.

  • Dissolve the DNP-protected peptide in DMF.

  • Add a thiol reagent, such as thiophenol (typically a 10-20 fold excess).

  • Adjust the pH to be neutral or slightly basic using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the reaction progress by HPLC.

  • Once the cleavage is complete, precipitate the peptide with cold ether and wash thoroughly to remove the thiol reagent and DNP byproduct.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

DNP_Stability DNP_Pro_OH This compound TFA Acidic Conditions (e.g., TFA) DNP_Pro_OH->TFA Stable Piperidine Basic Conditions (e.g., Piperidine) DNP_Pro_OH->Piperidine Partially Labile Thiolysis Thiolysis (e.g., Thiophenol) DNP_Pro_OH->Thiolysis Intended Cleavage Stable Stable TFA->Stable Cleaved DNP Group Cleaved Piperidine->Cleaved Thiolysis->Cleaved

Caption: Stability of the DNP protecting group under common peptide synthesis conditions.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Check_Mass Check Mass Spec Data: Is the byproduct consistent with Pro-OH? Start->Check_Mass Check_Reagents Review Experimental Conditions: Was piperidine or another strong base used? Check_Mass->Check_Reagents Byproduct mass matches Pro-OH Yes_Base Yes Check_Reagents->Yes_Base No_Base No Check_Reagents->No_Base Check_Cleavage_Conditions Review Experimental Conditions: Were nucleophiles other than thiols present? Yes_Nuc Yes Check_Cleavage_Conditions->Yes_Nuc No_Nuc No Check_Cleavage_Conditions->No_Nuc Conclusion_Base Conclusion: Premature cleavage due to base lability of DNP group. Yes_Base->Conclusion_Base No_Base->Check_Cleavage_Conditions Conclusion_Nuc Conclusion: Cleavage due to unintended nucleophilic attack. Yes_Nuc->Conclusion_Nuc

Caption: A logical workflow for troubleshooting the premature cleavage of the DNP group.

References

DNP-Pro-OH signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-Pro-OH and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and improve signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: "this compound" refers to a chemical structure incorporating a 2,4-dinitrophenyl (DNP) group attached to a proline (Pro) residue with a free carboxylic acid (-OH). This structure is a common component of larger synthetic peptides used as substrates in various biochemical assays.[1][2][3] The DNP group often functions as a quencher in fluorescence resonance energy transfer (FRET) based assays.[4]

It is important to note that "this compound" itself is not typically the full substrate but a part of a longer peptide sequence tailored for a specific enzyme, such as matrix metalloproteinases (MMPs) or collagenases.[2][3] An example of such a peptide is DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a substrate for MMP-1.[2]

Q2: How do DNP-containing peptide probes work in FRET assays?

A: In a typical FRET assay using a DNP-containing peptide, the peptide also includes a fluorescent group (fluorophore). The DNP group acts as a quencher, suppressing the fluorescence of the nearby fluorophore when the peptide is intact.[4] When a specific protease cleaves the peptide, the fluorophore and the DNP quencher are separated. This separation relieves the quenching effect, leading to an increase in fluorescence signal. The rate of fluorescence increase is proportional to the enzyme activity.

Troubleshooting Guide: Improving Signal-to-Noise Ratio in DNP-Probe Based Assays

A low signal-to-noise (S/N) ratio can be a significant issue in fluorescence-based assays, leading to unreliable and difficult-to-interpret results. The following sections provide guidance on common causes of low S/N and strategies for improvement.

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from the enzymatic reaction, resulting in a poor S/N ratio.

Possible Causes & Solutions:

CauseRecommended Solution
Autofluorescence of Assay Components Test the fluorescence of each component (buffer, enzyme, probe, and test compounds) individually.If a component is highly fluorescent, consider using a different buffer system or a purer grade of the component.Use assay plates with low fluorescence background (e.g., black opaque plates).
Contaminated Reagents or Solvents Use high-purity, spectroscopy-grade solvents and reagents.Filter all buffers and solutions before use.
Sub-optimal Filter Sets in Plate Reader Ensure that the excitation and emission wavelengths and bandwidths of the plate reader's filter set are optimized for the specific fluorophore in your DNP probe.Check for and minimize any spectral overlap between the excitation and emission filters.
Light Scatter from Particulates Centrifuge samples before reading to pellet any precipitates.Ensure all components are fully dissolved.
Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Possible Causes & Solutions:

CauseRecommended Solution
Sub-optimal Enzyme Concentration Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the desired reaction time.Ensure the enzyme is active and has been stored correctly.
Sub-optimal Substrate Concentration The substrate concentration should ideally be at or below the Michaelis constant (Km) for sensitive inhibitor screening. For routine activity assays, a concentration of 2-5 times the Km can be used to ensure the reaction rate is not substrate-limited.[2]Ensure the DNP-probe is fully dissolved and accurately diluted.
Incorrect Assay Buffer pH The pH of the assay buffer can significantly affect both enzyme activity and the fluorescence of the probe.[5]Optimize the pH of the buffer to match the optimal pH for the enzyme's activity.
Inappropriate Incubation Time Optimize the incubation time to allow for sufficient product formation without reaching substrate depletion or enzyme instability.Monitor the reaction kinetics to determine the linear range.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay using a DNP-FRET Peptide Substrate

This protocol provides a general workflow for measuring enzyme activity using a DNP-containing FRET peptide substrate.

Materials:

  • Enzyme of interest

  • DNP-FRET peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black, opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DNP-FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of enzyme dilutions in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the enzyme dilution to the appropriate wells.

    • Add 25 µL of a negative control (assay buffer without enzyme) to control wells.

  • Initiate Reaction:

    • Add 25 µL of the DNP-FRET peptide substrate solution to all wells to start the reaction.

    • The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from the fluorescence readings of the enzyme-containing wells.

    • Plot the fluorescence intensity against time to determine the initial reaction velocity (V₀).

    • The S/N ratio can be calculated as: (Signal_final - Signal_initial) / Standard Deviation_background.

Quantitative Data Summary Example

The following table illustrates how to present data from an enzyme titration experiment to determine the optimal enzyme concentration for a good signal-to-noise ratio.

Enzyme Concentration (nM)Initial Velocity (RFU/min)Background (RFU)Standard Deviation of Background (RFU)Signal-to-Noise Ratio
0015050
15015268.3
5250155550
10500153771.4
209501586158.3
5018001608225

RFU = Relative Fluorescence Units

Visualizations

Experimental Workflow for DNP-FRET Assay

G Experimental Workflow for DNP-FRET Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Setup 96-well Plate (Buffer, Controls) prep_reagents->plate_setup add_enzyme Add Enzyme Dilutions plate_setup->add_enzyme add_substrate Add DNP-FRET Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure_fluorescence Measure Fluorescence (Kinetic Read) incubate->measure_fluorescence data_analysis Calculate Initial Velocity & S/N Ratio measure_fluorescence->data_analysis

Caption: Workflow for a typical DNP-FRET based enzymatic assay.

Principle of DNP-FRET Probe Cleavage

G Principle of DNP-FRET Probe Cleavage cluster_before Intact Probe cluster_after Cleaved Probe F_before F peptide_before ---Peptide Chain--- F_before->peptide_before no_fluorescence No/Low Fluorescence (Quenched) F_before->no_fluorescence DNP_before DNP peptide_before->DNP_before excitation Excitation Light excitation->F_before F_after F peptide_frag1 ---Fragment 1 F_after->peptide_frag1 fluorescence Fluorescence Signal F_after->fluorescence DNP_after DNP peptide_frag2 Fragment 2--- DNP_after->peptide_frag2 excitation_after Excitation Light excitation_after->F_after enzyme Protease enzyme->peptide_before Cleavage

Caption: DNP as a quencher in a FRET-based protease assay.

Dynamic Nuclear Polarization (DNP) in NMR Spectroscopy

For researchers encountering "DNP" in the context of Nuclear Magnetic Resonance (NMR), it refers to Dynamic Nuclear Polarization, a technique used to dramatically enhance the signal-to-noise ratio in NMR experiments.[6][7]

Q3: How does DNP-NMR improve the signal-to-noise ratio?

A: DNP-NMR increases the polarization of nuclear spins, which is the source of the NMR signal.[7] This is achieved by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at low temperatures.[8] This can lead to signal enhancements of several orders of magnitude, significantly reducing experiment time.[7]

Troubleshooting DNP-NMR Signal Enhancement
IssuePossible CauseRecommended Solution
Low DNP Enhancement Sub-optimal radical concentration. Optimize the concentration of the polarizing agent (e.g., nitroxide-based radicals like AMUPol or TOTAPOL), typically in the 5-20 mM range.
Poor glassing of the sample matrix. Use a cryoprotectant (e.g., glycerol-d8/D2O/H2O) to ensure the formation of a glassy, amorphous solid upon cooling, which is crucial for efficient DNP.
Inefficient microwave power or frequency. Optimize the microwave power and frequency to match the electron paramagnetic resonance (EPR) spectrum of the polarizing agent.[9]
Sample Heating Excessive microwave power. Reduce microwave power. While higher power can increase enhancement, it can also lead to sample heating, which counteracts the polarization effect.
Long Polarization Buildup Times Intrinsic properties of the radical and sample. Consider using radicals with faster polarization transfer rates. The choice of radical can significantly impact the DNP buildup time (TDNP).[8]

DNP-NMR Sample Preparation Workflow

G DNP-NMR Sample Preparation Workflow start Start dissolve_radical Dissolve Polarizing Agent in Cryoprotectant Solution start->dissolve_radical add_sample Add Analyte to the Radical-Cryoprotectant Mixture dissolve_radical->add_sample transfer_rotor Transfer Sample to NMR Rotor add_sample->transfer_rotor pack_rotor Pack Rotor via Centrifugation (for solid samples) transfer_rotor->pack_rotor freeze Freeze Sample to form a Glassy Solid pack_rotor->freeze dnp_nmr Perform DNP-NMR Experiment freeze->dnp_nmr

Caption: General workflow for preparing a sample for DNP-NMR.

References

Technical Support Center: Proline Hydroxylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with proline hydroxylation assays, often referred to in specific contexts with proprietary labels such as DNP-Pro-OH. Our aim is to help you refine your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a colorimetric proline hydroxylation assay?

A colorimetric proline hydroxylation assay is a method used to quantify the amount of hydroxyproline, a key component of collagen, in biological samples. The general principle involves the following steps:

  • Hydrolysis: The sample is treated with a strong acid (e.g., concentrated HCl) and heated to break down proteins and release individual amino acids, including hydroxyproline.[1][2]

  • Oxidation: The hydroxyproline in the hydrolyzed sample is then oxidized by an oxidizing agent, such as Chloramine-T, to form a pyrrole intermediate.[1][3]

  • Color Development: This intermediate reacts with a colorimetric reagent, typically 4-(Dimethylamino)benzaldehyde (DMAB) in an acidic solution (Ehrlich's reagent), to produce a colored product.[1][3]

  • Detection: The intensity of the color, which is proportional to the amount of hydroxyproline in the sample, is measured using a spectrophotometer at a specific wavelength (usually around 560 nm).[3]

Q2: What types of samples can be analyzed using this assay?

This assay is versatile and can be adapted for a variety of biological samples, including:

  • Tissue homogenates[2]

  • Cell culture supernatants

  • Serum and plasma[2]

  • Urine[2]

Q3: What is the linear range of detection for a typical hydroxyproline assay?

The linear range of detection can vary depending on the specific kit and protocol. However, a common range is between 0.2–1.0 µg of hydroxyproline. It is always recommended to perform a standard curve with known concentrations of hydroxyproline to determine the linear range for your specific experimental setup.

Q4: Are there alternatives to acid hydrolysis for sample preparation?

While acid hydrolysis is the most common method, some protocols suggest enzymatic digestion, for instance using papain, prior to alkaline hydrolysis.[1] The choice of method may depend on the sample type and the specific research question.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal Incomplete Hydrolysis: The protein samples were not fully broken down, leading to insufficient release of hydroxyproline.- Ensure the use of concentrated HCl (~12 M) and heat at 120°C for at least 3 hours in a pressure-tight vial.[2] - For tougher tissues, a longer hydrolysis time may be necessary.[2] - Verify that the caps on the vials are tightly sealed to prevent evaporation of the acid.
Reagent Degradation: The Chloramine-T or DMAB reagent may have degraded due to improper storage or handling.- Store reagents as recommended by the manufacturer, typically protected from light and at appropriate temperatures. - Prepare fresh reagent solutions before each experiment. - Allow reagents to come to room temperature before use if they are stored refrigerated or frozen.
Incorrect Wavelength: The absorbance was measured at an incorrect wavelength.- Ensure the spectrophotometer is set to the correct wavelength, typically 560 nm, for the chromophore produced in the assay.[3]
High Background Signal Contaminating Substances: The sample may contain substances that interfere with the colorimetric reaction.- For serum or urine samples, treatment with activated charcoal after hydrolysis can help to remove interfering substances.[2] - Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants.
Incomplete Removal of HCl: Residual acid after the drying step can inhibit the colorimetric reaction.- Ensure samples are completely evaporated to dryness under vacuum or in a 60°C oven before proceeding with the assay.[4]
Inconsistent Results Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the chemical reactions.- Ensure that all incubations are carried out at the specified temperatures for the recommended duration. Use a calibrated heating block or water bath.
Sample Dilution Issues: Samples may be too concentrated or too dilute, falling outside the linear range of the assay.- It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.
Issues with Mass Spectrometry-Based Detection Misidentification of Hydroxyproline: Isobaric modifications, such as the oxidation of methionine, can be mistaken for proline hydroxylation.[5][6]- Manually inspect MS2 spectra to confirm the authenticity of the hydroxylation assignment.[6] - Use hydrophilic interaction chromatography (HILIC) to separate proline-hydroxylated peptides from other modified peptides.[5]
Low Abundance of Diagnostic Fragment Ions: Fragmentation patterns in MS/MS may not be sufficient to definitively assign the hydroxylation site.[5][6]- Optimize collision energy and other MS parameters to improve fragmentation. - Consider using alternative fragmentation methods if available.

Experimental Protocols

General Protocol for Colorimetric Hydroxyproline Assay

This protocol provides a general framework. Specific volumes and incubation times may need to be optimized based on the assay kit and sample type.

1. Sample Preparation and Hydrolysis:

  • Tissues or Cells: Homogenize approximately 10 mg of tissue or cells in 100 µL of water.

  • Serum or Urine: Use 100 µL of the sample directly.

  • Transfer the sample to a pressure-tight vial with a PTFE-lined cap.

  • Add an equal volume (e.g., 100 µL) of concentrated hydrochloric acid (~12 M).

  • Tightly cap the vial and heat at 120°C for 3 hours.

  • For serum and urine, after cooling, add 5 mg of activated charcoal, mix, and centrifuge at 13,000 x g for 2 minutes to pellet the charcoal.[2]

  • Transfer 10–50 µL of the supernatant to a 96-well plate.

2. Evaporation:

  • Evaporate all samples and standards to dryness under a vacuum or in an oven at 60°C.

3. Assay Procedure:

  • Prepare a standard curve using known concentrations of hydroxyproline.

  • Add 100 µL of the Chloramine-T/Oxidation Buffer mixture to each well containing the dried samples and standards.

  • Incubate at room temperature for 5 minutes.

  • Add 100 µL of the DMAB Reagent to each well.

  • Incubate at 60°C for 90 minutes.

4. Detection:

  • Measure the absorbance at 560 nm using a spectrophotometric multiwell plate reader.

5. Calculation:

  • Determine the concentration of hydroxyproline in the samples by comparing their absorbance values to the standard curve.

Quantitative Data Summary

Parameter Value/Range Reference
Sample Volume 10–100 µL[1][2]
Hydrolysis Acid Concentration ~12 M HCl[2]
Hydrolysis Temperature 120°C[1][2]
Hydrolysis Time 3 hours[2]
Oxidation Incubation Time 5 minutes
Oxidation Incubation Temperature Room Temperature
Color Development Incubation Time 90 minutes
Color Development Incubation Temperature 60°C
Detection Wavelength 560 nm[3]
Assay Linear Range 0.2–1.0 µg

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition sample Biological Sample (Tissue, Serum, etc.) hydrolysis Acid Hydrolysis (12M HCl, 120°C, 3h) sample->hydrolysis Add HCl drying Evaporation to Dryness hydrolysis->drying Transfer Supernatant oxidation Oxidation (Chloramine-T, RT, 5 min) drying->oxidation Add Oxidation Buffer color_dev Color Development (DMAB, 60°C, 90 min) oxidation->color_dev Add DMAB detection Measure Absorbance (560 nm) color_dev->detection Read Plate

Caption: Experimental workflow for a colorimetric proline hydroxylation assay.

troubleshooting_logic start Low or No Signal Detected? check_hydrolysis Verify Hydrolysis Conditions (Acid conc., Temp, Time) start->check_hydrolysis Yes check_reagents Check Reagent Integrity (Storage, Freshness) check_hydrolysis->check_reagents Issue Persists resolve Problem Resolved check_hydrolysis->resolve Issue Resolved check_wavelength Confirm Spectrophotometer Wavelength (560 nm) check_reagents->check_wavelength Issue Persists check_reagents->resolve Issue Resolved check_wavelength->resolve Issue Resolved no_resolve Consult Further Documentation check_wavelength->no_resolve Issue Persists

Caption: Troubleshooting logic for low or no signal in a proline hydroxylation assay.

References

Validation & Comparative

DNP-Pro-OH vs. Other Proline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein research, the unique structural properties of proline make it a critical residue for influencing conformation and function. The modification of the proline ring has given rise to a diverse toolkit of derivatives, each with specific attributes that can be harnessed for various applications. This guide provides a detailed comparison of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH) with other commonly used proline derivatives, including fluoroprolines, hydroxyprolines, and azetidine-2-carboxylic acid. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Introduction to Proline and its Derivatives

Proline's distinctive cyclic structure imparts significant conformational rigidity to the peptide backbone. This rigidity is characterized by two key conformational equilibria: the puckering of the five-membered pyrrolidine ring (endo vs. exo) and the cis-trans isomerization of the peptide bond preceding the proline residue. These equilibria have profound effects on protein folding, stability, and molecular recognition.[1][2][3] Proline derivatives are designed to modulate these equilibria through steric and stereoelectronic effects, offering precise control over peptide and protein architecture.[1][2]

Overview of Compared Proline Derivatives

This compound (N-(2,4-Dinitrophenyl)-L-proline): This derivative incorporates a 2,4-dinitrophenyl (DNP) group on the proline nitrogen. The bulky and electron-withdrawing DNP group is primarily utilized as a hapten for antibody production and as an effective quencher in Fluorescence Resonance Energy Transfer (FRET) based enzyme assays. While its direct impact on proline conformation is not extensively documented in comparative studies, its chemical properties suggest significant steric and electronic influences.

Fluoroprolines (e.g., 4(R)-fluoroproline, 4(S)-fluoroproline): The substitution of a hydrogen atom with fluorine, a small and highly electronegative atom, introduces potent stereoelectronic effects that strongly influence the ring pucker and the cis/trans isomer ratio of the preceding peptide bond.[4] These derivatives are invaluable tools for stabilizing specific peptide conformations and for 19F NMR studies.[5][6][7]

Hydroxyprolines (e.g., 4(R)-hydroxyproline): Found naturally in collagen, the hydroxyl group in hydroxyproline plays a crucial role in stabilizing the collagen triple helix through stereoelectronic effects.[8][9] It influences the ring pucker and is essential for the structural integrity of collagen and other proteins.

Azetidine-2-carboxylic acid (Aze): As a four-membered ring analog of proline, Aze introduces greater flexibility into the peptide backbone compared to proline. Its incorporation can alter the properties of proteins, particularly collagen, and is used to study the consequences of increased conformational lability.

Quantitative Performance Comparison

The following table summarizes the key quantitative effects of these proline derivatives on peptide conformation, based on experimental data from various model peptides.

DerivativeEffect on Ring PuckerK(trans/cis) Ratio of Preceding Peptide BondImpact on Triple-Helix Stability (in Collagen Models)Primary Application
Proline (unmodified) Small energy difference between Cγ-endo and Cγ-exo~4-6 in model peptidesBaselineStructural component
This compound Likely favors exo pucker due to steric bulk of the N-DNP groupExpected to be high (favoring trans) due to steric hindranceNot reportedFRET quencher, Hapten, Synthetic building block
4(R)-Fluoroproline (4R-Flp) Strongly favors Cγ-exo puckerIncreases K(trans/cis) (favors trans)Stabilizing (entropy-driven)[8]Conformational control, 19F NMR probe[5][6][7]
4(S)-Fluoroproline (4S-Flp) Strongly favors Cγ-endo puckerDecreases K(trans/cis) (favors cis)DestabilizingConformational control, 19F NMR probe[5][6][7]
4(R)-Hydroxyproline (Hyp) Strongly favors Cγ-exo puckerIncreases K(trans/cis) (favors trans)Strongly stabilizing (enthalpy-driven)[8]Collagen stabilization, Structural studies
Azetidine-2-carboxylic acid (Aze) Increased flexibilityLess constrained than prolineDestabilizingIntroduce flexibility, Study protein misfolding

Data for this compound is inferred based on the known steric and electronic properties of the DNP group, as direct comparative experimental data on its conformational effects in peptides is limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

The selection of a proline derivative is often dictated by the specific experimental goal. The following diagrams illustrate common workflows and logical relationships where these derivatives are employed.

experimental_workflows cluster_dnp This compound Workflow cluster_conformational Conformational Analysis Workflow cluster_application Application dnp_synth Synthesis of FRET substrate (e.g., with DNP-Pro) dnp_assay Protease Activity Assay dnp_synth->dnp_assay dnp_readout Fluorescence Measurement (quenching analysis) dnp_assay->dnp_readout app_drug Drug Design dnp_readout->app_drug Inhibitor Screening conf_synth Peptide Synthesis (with Flp, Hyp, or Aze) conf_analysis Structural Analysis (NMR, CD, DSC) conf_synth->conf_analysis conf_data Conformational Data (K(trans/cis), Tm, Ring Pucker) conf_analysis->conf_data conf_data->app_drug Structure-Activity Relationship app_protein Protein Engineering conf_data->app_protein Stability Enhancement cd_analysis_flow start Prepare Peptide Solutions and Buffer Blank record_blank Record CD Spectrum of Buffer start->record_blank record_sample Record CD Spectrum of Peptide Sample start->record_sample subtract Subtract Buffer Baseline from Sample Spectrum record_blank->subtract record_sample->subtract analyze Analyze Corrected Spectrum for Secondary Structure subtract->analyze compare Compare Spectra of Different Derivatives analyze->compare

References

A Researcher's Guide to Fluorescent Labeling Strategies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research and drug development, fluorescent labels are indispensable tools for visualizing and quantifying molecular processes. The selection of an appropriate fluorescent labeling strategy is paramount for generating robust and meaningful data. This guide provides a comparative overview of several key fluorescent methodologies, using the principles behind the DNP-Pro-OH containing peptide as a starting point to explore broader strategies. While not a fluorescent label itself, the DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH peptide is a fluorogenic substrate that exemplifies the powerful technique of Förster Resonance Energy Transfer (FRET) for enzyme activity detection.

This guide will compare the following core strategies:

  • FRET-Based Enzyme Substrates: Utilizing a donor-quencher pair to detect enzymatic cleavage.

  • Covalent Labeling with Organic Dyes: Directly attaching fluorescent molecules like Fluorescein Isothiocyanate (FITC) or Alexa Fluor™ dyes to biomolecules.

  • Genetically Encoded Fluorescent Reporters: Employing fluorescent proteins like Green Fluorescent Protein (GFP) as fusion tags.

  • Fluorescent Intercalating Agents: Using dyes like DAPI that bind specifically to nucleic acids.

Strategy 1: FRET-Based Enzyme Substrates

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of a fluorogenic substrate like DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, an intrinsic fluorescent amino acid (Tryptophan, the donor) is placed in close proximity to a quenching molecule (2,4-Dinitrophenyl or DNP, the acceptor). When the substrate is intact, the energy from the excited Tryptophan is non-radiatively transferred to the DNP group, quenching the fluorescence.[1] Upon cleavage of the peptide by an enzyme, such as Matrix Metalloproteinase-1 (MMP-1), the donor and quencher are separated, restoring the Tryptophan fluorescence.[2][3][4] This increase in fluorescence is directly proportional to the enzyme's activity.

Covalent_Labeling_Workflow Start Start: Purified Protein (e.g., Antibody) Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 8.3-8.5) Start->Buffer_Exchange Reaction 3. Conjugation Reaction (Incubate protein and dye) Buffer_Exchange->Reaction Prepare_Dye 2. Prepare Dye Stock (e.g., Alexa Fluor™ NHS Ester in DMSO) Prepare_Dye->Reaction Purification 4. Purification (Remove unconjugated dye via column chromatography) Reaction->Purification QC 5. Quality Control (Measure Degree of Labeling via Absorbance) Purification->QC End End: Labeled Protein Ready for Application QC->End GFP_Fusion_Concept cluster_0 cluster_1 cluster_2 Gene_POI Gene for Protein of Interest (POI) Plasmid Expression Plasmid Gene_POI->Plasmid Gene_GFP Gene for GFP Gene_GFP->Plasmid Cell Host Cell Plasmid->Cell Fusion_Protein POI GFP Cell->Fusion_Protein Microscope Fluorescence Microscopy Fusion_Protein->Microscope Image Live Cell Image Microscope->Image

References

DNP-Pro-OH as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNP-Pro-OH as a research tool for measuring the activity of Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase. Its performance is compared with other commonly used fluorogenic substrates, supported by experimental data and detailed protocols.

Introduction to Fluorogenic MMP Substrates

Fluorogenic substrates are indispensable tools for the continuous monitoring of enzyme activity. These synthetic peptides are designed to mimic the natural cleavage sites of MMPs and typically consist of a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are spatially separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The selection of an appropriate substrate is critical and is influenced by factors such as enzyme specificity, kinetic properties, and assay sensitivity.

Quantitative Comparison of Fluorogenic Substrates for MMP-1

The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. The following table summarizes the kinetic parameters of this compound and alternative fluorogenic substrates for MMP-1. It is important to note that experimental conditions such as temperature and pH can influence these values.

SubstrateSequenceFluorophore/ QuencherKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OHTrp/DNP26.61Not ReportedNot Reported[1]
Mca-LPLG-Dpa-AR-NH₂ (FS-1)Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaNot ReportedNot ReportedNot Reported[2]
Mca-KPLG-Dpa-AR-NH₂ (FS-6)Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/Dpa27.5Not ReportedIncreased 2- to 9-fold vs. FS-1[2][3]
fTHP-3(Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg)₃Mca/Dnp61.20.080~1,300[2]

Note: "Not Reported" indicates that the specific value was not found in the cited sources. The kcat/Km for Mca-KPLG-Dpa-AR-NH₂ (FS-6) is reported as a fold increase compared to its precursor, Mca-LPLG-Dpa-AR-NH₂ (FS-1).

Mechanism of Action: FRET-Based MMP-1 Activity Assay

The principle behind these fluorogenic substrates is Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the quencher molecule (e.g., DNP) is in close proximity to the fluorophore (e.g., Trp or Mca), leading to the suppression of the fluorescent signal. When MMP-1 cleaves the specific peptide bond, the fluorophore and quencher are separated, disrupting FRET and resulting in an increase in fluorescence.

FRET_Mechanism Intact_Substrate Intact Substrate (Fluorophore + Quencher) MMP1 MMP-1 Intact_Substrate->MMP1 Cleavage No_Fluorescence No/Low Fluorescence Intact_Substrate->No_Fluorescence Cleaved_Substrate Cleaved Substrate (Fluorophore and Quencher Separated) Fluorescence Fluorescence Cleaved_Substrate->Fluorescence MMP1->Cleaved_Substrate

Caption: FRET-based detection of MMP-1 activity.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of MMP-1 with a fluorogenic substrate. This protocol can be adapted for this compound and its alternatives.

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) of MMP-1 for a given fluorogenic substrate.

Materials:

  • Active, purified human MMP-1 enzyme of known concentration.

  • Fluorogenic peptide substrate (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.[2]

  • 96-well black microplates suitable for fluorescence measurements.[2]

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 280/360 nm for Trp/DNP; Ex/Em = 325/393 nm for Mca/Dnp).[2][4]

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions of the substrate in Assay Buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).[2]

  • Enzyme Preparation: Dilute the active MMP-1 enzyme to a final concentration in the low nanomolar range in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.[2]

  • Assay Setup: To each well of the 96-well microplate, add the diluted substrate solutions. Include control wells with Assay Buffer but no enzyme to measure background fluorescence.[5]

  • Initiation of Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the enzymatic reaction by adding the diluted enzyme solution to each well.[2]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record data at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[2]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.[2]

    • Convert the fluorescence units to molar concentrations of the product using a standard curve generated with the free fluorophore.[2]

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[2]

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[2]

Experimental_Workflow A Prepare Substrate Dilutions C Add Substrate to Microplate Wells A->C B Prepare Enzyme Solution E Add Enzyme to Initiate Reaction B->E D Pre-incubate at 37°C C->D D->E F Measure Fluorescence Over Time E->F G Calculate Initial Velocities (V₀) F->G H Plot V₀ vs. [S] G->H I Determine Km and Vmax (Michaelis-Menten Plot) H->I

Caption: Experimental workflow for kinetic analysis.

MMP-1 Signaling Pathway

MMP-1 plays a crucial role in the degradation of the extracellular matrix (ECM), particularly fibrillar collagens. Its expression and activity are tightly regulated by various signaling pathways, often initiated by growth factors or cytokines.

MMP1_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cytoplasm/Extracellular Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway AP1 AP-1 (c-Jun/c-Fos) MAPK_Pathway->AP1 MMP1_Gene MMP-1 Gene AP1->MMP1_Gene Transcription MMP1_mRNA MMP-1 mRNA MMP1_Gene->MMP1_mRNA Transcription Pro_MMP1 Pro-MMP-1 (Inactive) MMP1_mRNA->Pro_MMP1 Translation Active_MMP1 Active MMP-1 Pro_MMP1->Active_MMP1 Activation (e.g., by other proteases) ECM_Degradation ECM Degradation (Collagen Cleavage) Active_MMP1->ECM_Degradation

Caption: Simplified MMP-1 signaling pathway.

Alternative Methods for Measuring MMP-1 Activity

While fluorogenic substrates offer a convenient method for real-time activity measurement, other techniques are also available:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This immunoassay can quantify the total amount of MMP-1 protein (both active and inactive forms) in a sample. Specific ELISA kits are available that can distinguish between the pro-enzyme and the active form.

  • Zymography: This technique involves separating proteins by electrophoresis on a gel containing a substrate (e.g., gelatin or casein). After renaturation, active MMPs digest the substrate in the gel, which can be visualized as clear bands against a stained background. Zymography can provide information about the presence and relative activity of different MMPs.

Conclusion

This compound is a valuable tool for the fluorometric determination of MMP-1 activity, with a reported Km of 26.61 μM.[1] Its performance should be considered in the context of other available substrates. Mca-based substrates, for example, may offer advantages in terms of the fluorophore's quantum yield, potentially leading to a better signal-to-background ratio.[2] The choice of substrate will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the presence of other proteases, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision when selecting a fluorogenic substrate for MMP-1 research.

References

Assessing the Cross-Reactivity of DNP-Pro-OH Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to multiple, structurally similar or even unrelated antigens. This phenomenon is not necessarily a result of non-specific "hydrophobic stickiness" but can involve specific hydrogen bonds and shape complementarity between the antibody's paratope and the cross-reacting molecule.[1] In the context of anti-DNP antibodies, which are often used as controls in various immunoassays, understanding their binding profile is crucial for accurate data interpretation.[2][3] A study on clinical-stage therapeutic antibodies revealed that binding to DNP-conjugated albumin can be an indicator of polyreactivity, highlighting the importance of characterizing such off-target interactions.[4]

Comparative Cross-Reactivity Data

To objectively assess the cross-reactivity of a DNP-Pro-OH antibody, its binding affinity to a panel of related and unrelated haptens and molecules should be quantified. The following table presents a hypothetical dataset illustrating how such a comparison could be structured. The data is typically generated using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR), which can determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), respectively.

Table 1: Hypothetical Cross-Reactivity Profile of Anti-DNP-Pro-OH Antibody

AntigenStructureIC50 (nM) by Competitive ELISAKd (nM) by SPRPercent Cross-Reactivity (%)
This compound Target Antigen 1.5 0.8 100
DNP-OHRelated Hapten157.510
DNP-AlanineRelated Hapten50283
Trinitrophenol (TNP)Related Hapten2501500.6
Nitrophenol (NP)Related Hapten>1000>800<0.1
BiotinUnrelated Molecule>10000>10000<0.01
Bovine Serum AlbuminUnrelated Protein>10000>10000<0.01

Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Antigen) x 100

Experimental Protocols

Accurate determination of cross-reactivity relies on robust and well-documented experimental protocols. The two primary methods for this analysis are competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This method measures the ability of a test antigen to compete with the target antigen (this compound) for binding to the antibody.

  • Coating: Microtiter plates are coated with a this compound conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Competition: A fixed, predetermined concentration of the anti-DNP-Pro-OH antibody is mixed with serial dilutions of the test antigens (and the target antigen as a positive control) and incubated for 1-2 hours.

  • Incubation with Plate: The antibody-antigen mixtures are added to the coated and blocked microtiter plates and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the reaction is allowed to develop.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB). The IC50 values are then calculated from the resulting dose-response curves.[5][6]

Surface Plasmon Resonance (SPR) Protocol for Cross-Reactivity Analysis

SPR is a label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[7][8][9][10][11]

  • Sensor Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated.

  • Antibody Immobilization: The anti-DNP-Pro-OH antibody is immobilized onto the sensor chip surface.

  • Blocking: Remaining active sites on the sensor chip are blocked.

  • Analyte Injection: Serial dilutions of the test antigens (and the target antigen) in a suitable running buffer are injected over the sensor chip surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor chip surface is regenerated by injecting a regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (Kd).[7][9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and SPR analysis.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Detection p1 Coat plate with This compound-BSA p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 a3 Add mixture to plate p4->a3 a1 Prepare serial dilutions of test antigens a2 Mix with fixed concentration of anti-DNP-Pro-OH Ab a1->a2 a2->a3 a4 Wash a3->a4 d1 Add HRP-conjugated secondary antibody a4->d1 d2 Wash d1->d2 d3 Add TMB substrate d2->d3 d4 Add stop solution d3->d4 d5 Read absorbance at 450 nm d4->d5

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_finalization Data Acquisition & Regeneration c1 Activate sensor chip c2 Immobilize anti-DNP-Pro-OH Ab c1->c2 c3 Block remaining active sites c2->c3 b1 Inject serial dilutions of test antigen (analyte) c3->b1 b2 Monitor association b1->b2 b3 Inject running buffer b2->b3 b4 Monitor dissociation b3->b4 f1 Regenerate sensor surface b4->f1 f2 Analyze sensorgram data to determine ka, kd, and Kd f1->f2

References

A Comparative Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH), a derivative of the amino acid proline, serves as a valuable building block in various scientific domains, including pharmaceutical and chemical synthesis. Its utility as a chiral intermediate and a component in peptide chemistry necessitates a clear understanding of its synthetic routes. This guide provides a comparative analysis of the available methods for the synthesis of this compound, focusing on experimental protocols and data to aid researchers in selecting the most suitable method for their applications.

Overview of Synthesis Methods

The primary and most widely employed method for the synthesis of this compound is the reaction of L-proline with 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent. This reaction, a nucleophilic aromatic substitution, is a well-established method for the N-terminal dinitrophenylation of amino acids. While various adaptations of this method exist, they generally involve the reaction of L-proline with DNFB in a suitable solvent and under basic conditions to facilitate the nucleophilic attack of the proline's secondary amine on the electron-deficient aromatic ring of DNFB.

Data Presentation: A Comparative Summary

Due to the limited availability of direct comparative studies, the following table summarizes typical quantitative data for the synthesis of DNP-amino acids using Sanger's reagent, which can be considered indicative for the synthesis of this compound. It is important to note that specific yields and purities for this compound may vary depending on the precise reaction conditions and purification methods employed.

Parameter Sanger's Reagent Method (General) Alternative Methods
Starting Materials L-proline, 1-Fluoro-2,4-dinitrobenzene (DNFB)Data not available
Typical Yield Generally high, often exceeding 80% for many amino acids.Data not available
Purity High, typically >98% after purification by recrystallization or chromatography.Data not available
Reaction Time Varies from a few hours to overnight, depending on temperature and solvent.Data not available
Key Advantages Well-established, reliable, uses readily available reagents.Potentially milder conditions or higher efficiency (hypothetical).
Key Disadvantages DNFB is a potent allergen and requires careful handling.Lack of established protocols and proven efficacy.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of N-(2,4-Dinitrophenyl)-L-proline based on the reaction with Sanger's reagent. This protocol is a composite of methodologies described for the dinitrophenylation of various amino acids and should be optimized for specific laboratory conditions.

Synthesis of N-(2,4-Dinitrophenyl)-L-proline via Sanger's Reagent

Materials:

  • L-proline

  • 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium bicarbonate. The base is crucial to deprotonate the carboxylic acid and to neutralize the hydrofluoric acid formed during the reaction.

  • Addition of Sanger's Reagent: To the proline solution, add a solution of 1-fluoro-2,4-dinitrobenzene in a water-miscible organic solvent like ethanol. An excess of the amino acid is often used to ensure complete reaction of the DNFB.

  • Reaction: Stir the resulting mixture at room temperature for a period of 2 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted DNFB.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylic acid of the this compound, causing it to precipitate out of the solution as a yellow solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield a pure crystalline product.

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound using Sanger's reagent.

DNP_Pro_OH_Synthesis reactant reactant reagent reagent process process intermediate intermediate product product Proline L-Proline Reaction Reaction Proline->Reaction DNFB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) DNFB->Reaction Base Base (e.g., NaHCO3) in Solvent Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Nucleophilic Aromatic Substitution Workup Aqueous Work-up & Acidification Purification Purification (Recrystallization) Workup->Purification DNP_Pro_OH This compound Purification->DNP_Pro_OH Crude_Product->Workup

A Comparative Guide to N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH) and Its Alternatives in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(2,4-Dinitrophenyl)-L-proline (DNP-Pro-OH), a versatile biochemical reagent, with its common alternatives. The focus is on its two primary applications: as a chiral derivatizing agent for the analysis of amino acids and as a protecting group in solid-phase peptide synthesis (SPPS). This document outlines the performance of this compound in these contexts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.

Introduction to this compound

N-(2,4-Dinitrophenyl)-L-proline, often abbreviated as this compound, is a proline derivative characterized by a 2,4-dinitrophenyl group attached to the nitrogen atom.[1][2] This modification imparts specific chemical properties that make it a valuable tool in both analytical chemistry and synthetic applications.[3] In analytical settings, it serves as a chiral derivatizing agent, enabling the separation and quantification of amino acid enantiomers.[3] In peptide synthesis, the dinitrophenyl (DNP) moiety functions as a robust protecting group, particularly for the imidazole side chain of histidine, to prevent undesirable side reactions and racemization.[4]

This compound as a Chiral Derivatizing Agent

The determination of the enantiomeric purity of amino acids is crucial in many areas of research, including drug discovery and food science. Chiral derivatizing agents are employed to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.[5]

Comparison with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and commercially available chiral derivatizing agent and serves as a primary benchmark for comparison with other derivatizing agents.[1][3] Like this compound, it reacts with the primary amine of amino acids to form diastereomers.

FeatureN-(2,4-Dinitrophenyl)-L-proline (this compound)Marfey's Reagent (FDAA)
Reaction Principle Forms diastereomers by reaction with amino acid enantiomers.Forms diastereomers by reaction with amino acid enantiomers.[6]
Reaction Conditions Typically requires heating to drive the reaction to completion.Reacts under mild conditions (e.g., 40°C for 90 minutes).
Separation Diastereomers are separable by reversed-phase HPLC.[7]Diastereomers are well-resolved by reversed-phase HPLC, often with baseline separation.
Detection The DNP group provides a strong chromophore for UV detection (around 340-360 nm).The DNP group provides a strong chromophore for UV detection (around 340 nm).[8]
Advantages Simple structure, readily synthesized.High reactivity, well-established protocols, and extensive literature support.[3]
Disadvantages Less commonly used than Marfey's reagent, potentially requiring more optimization.Can be expensive, and the reagent itself can sometimes interfere with the chromatogram.[8]
Experimental Protocol: Chiral Derivatization of Amino Acids using Marfey's Reagent (for comparison)

This protocol is based on established methods for using Marfey's reagent, which would be analogous to a procedure for this compound.

  • Sample Preparation: Hydrolyze the peptide or protein sample in 6 M HCl to obtain a mixture of constituent amino acids.

  • Derivatization:

    • Dissolve the amino acid mixture (approximately 2.5 µmol) in 100 µL of 0.5 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 90 minutes.

    • After incubation, cool the reaction mixture to room temperature and add 25 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

    • Dilute the sample 15- to 20-fold with methanol or the mobile phase.

    • Inject 10-20 µL of the diluted sample onto a reversed-phase C18 column (e.g., ODS-Hypersil).

    • Elute the diastereomers using a gradient of methanol-acetonitrile in an acetate buffer (pH 4.0).

    • Monitor the elution profile at 340 nm.

Caption: Workflow for Chiral Amino Acid Analysis.

DNP as a Protecting Group in Peptide Synthesis

In Boc-based solid-phase peptide synthesis (SPPS), protecting the side chains of reactive amino acids is essential. For histidine, the imidazole side chain is nucleophilic and can cause side reactions or racemization during the coupling steps.[4] The 2,4-dinitrophenyl (DNP) group is a robust protecting group for the histidine imidazole ring.[9]

Comparison of Histidine Protecting Groups in Boc-SPPS

The choice of protecting group is a critical parameter in peptide synthesis, influencing yield, purity, and the ease of synthesis.

Protecting GroupStability to Boc Deprotection (TFA)Racemization SuppressionCleavage ConditionsKey AdvantagesKey Disadvantages
DNP (dinitrophenyl)High stability[4]Good, due to the electron-withdrawing nature of the group.[4]Thiolysis (e.g., 20% thiophenol in DMF).[10]High stability is beneficial for long or complex peptide synthesis.[4]Requires a separate, orthogonal deprotection step; thiophenol has an unpleasant odor.[10]
Tos (tosyl)Labile to HOBt, which can be present during coupling.[11]Moderate.Strong acid (e.g., HF), often concurrent with final cleavage.[11]Can be removed during the final cleavage step, simplifying the workflow.[11]Premature cleavage can occur with certain coupling reagents.[12]
Bom (benzyloxymethyl)Stable.Very effective at suppressing racemization.[12]Strong acid (e.g., HF).Excellent for syntheses where histidine racemization is a major concern.[12]More expensive and can be more difficult to introduce.[12]
Trt (trityl)Labile to mild acid.Less effective compared to DNP or Bom.[13]Mild acid (e.g., dilute TFA).Easily cleaved.Prone to side reactions and significant racemization, especially with base-mediated coupling.[13]
Experimental Protocols for DNP-Protected Histidine in SPPS

1. Coupling of Boc-His(Dnp)-OH

This protocol uses HBTU as the coupling reagent, a common choice in SPPS.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF).

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Dnp)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[14]

  • Monitoring and Washing:

    • Monitor the reaction completion using a ninhydrin (Kaiser) test.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF and dichloromethane (DCM).[14]

2. Deprotection of the DNP Group (Thiolysis)

This step is performed after the full peptide sequence is assembled and before the final cleavage from the resin.

  • Resin Swelling: Swell the Dnp-protected peptide-resin in DMF for at least 30 minutes.[9]

  • Deprotection Reaction:

    • Prepare a solution of 20% (v/v) thiophenol in DMF. Some protocols also include a base like triethylamine (TEA) (2 mL of each per gram of resin).[9]

    • Add the deprotection solution to the resin.

    • Agitate the mixture at room temperature for approximately 90 minutes.[9]

  • Washing:

    • Filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove the cleaved DNP group and residual reagents.[9]

    • Dry the resin under vacuum.

Caption: Workflow for SPPS with Boc-His(Dnp)-OH.

Conclusion

N-(2,4-Dinitrophenyl)-L-proline is a valuable reagent with specific applications in analytical and synthetic chemistry. As a chiral derivatizing agent, it is effective but less commonly employed than the well-established Marfey's reagent, which offers milder reaction conditions and extensive validation.

In the context of peptide synthesis, the DNP group for histidine protection is a robust and reliable choice, particularly for complex syntheses where preventing racemization and side reactions is paramount.[4] Its high stability under the acidic conditions of Boc-SPPS is a significant advantage.[4] However, this is balanced by the need for a separate thiolysis deprotection step, which adds complexity to the workflow compared to protecting groups that are cleaved during the final resin cleavage. The selection between DNP and other protecting groups like Tos, Bom, or Trt should be based on the specific requirements of the peptide being synthesized, weighing the need for stability and stereochemical integrity against the desire for a more streamlined synthetic process.

References

Performance Benchmarking of DNP-Pro-OH and Alternative Fluorogenic Substrates for MMP-1 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of Matrix Metalloproteinase-1 (MMP-1), the selection of a suitable fluorogenic substrate is paramount for accurate and reliable enzymatic activity assays. This guide provides a comparative analysis of the commonly used substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, and its alternatives, supported by available experimental data and detailed methodologies.

Introduction to FRET-Based MMP-1 Substrates

Fluorogenic substrates for MMPs are synthetic peptides designed to mimic the natural cleavage sites of these enzymes. They typically employ the principle of Förster Resonance Energy Transfer (FRET). In an intact substrate, a fluorophore's emission is quenched by a nearby quencher molecule. Upon cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. The core of DNP-Pro-OH's functionality lies in the 2,4-dinitrophenyl (DNP) group, which acts as an effective quencher for a fluorophore, often a tryptophan (Trp) residue, within the peptide sequence.

Quantitative Comparison of MMP-1 Substrates

The catalytic efficiency of an enzyme for a given substrate is best described by the kinetic parameter kcat/Km. A higher kcat/Km value signifies a more efficient substrate. The following table summarizes available kinetic data for this compound and alternative fluorogenic substrates for human MMP-1. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Substrate NameSequenceFluorophore/QuencherKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OHTrp/DNP26.61Not ReportedNot Reported[1]
Alternative DNP Substrate DNP-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂Trp/DNPNot ReportedNot ReportedValues available in cited literature[2][2]
FS-6 Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/Dpa27.5Not ReportedIncreased 2- to 9-fold vs. FS-1[3][4][5]
FS-1 Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaNot ReportedNot ReportedBaseline for FS-6 comparison[3][5]

Note: "Not Reported" indicates that the specific value was not found in the surveyed literature. The kcat/Km for the "Alternative DNP Substrate" is cited as being available in referenced literature, but the specific value was not directly retrieved. The performance of FS-6 is presented relative to FS-1 as reported in the source material.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of MMP-1 with a fluorogenic substrate is provided below. This protocol can be adapted for use with this compound and its alternatives.

General Protocol for Fluorometric MMP-1 Activity Assay

1. Reagents and Materials:

  • Active, purified human MMP-1 enzyme of known concentration.

  • Fluorogenic peptide substrate (e.g., DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 280/360 nm for Trp/DNP substrates).

2. Procedure:

  • Substrate Preparation: Prepare a concentrated stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution in Assay Buffer to various working concentrations for kinetic analysis.

  • Enzyme Preparation: Dilute the active MMP-1 enzyme in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup: To each well of a 96-well black microplate, add the diluted substrate solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the diluted active MMP-1 enzyme to each well. The final volume in each well should be consistent (e.g., 200 µL). Include control wells containing the substrate in Assay Buffer without the enzyme to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.

  • Plot the fluorescence intensity versus time for each substrate concentration.

  • Determine the initial reaction velocity (V₀) from the slope of the linear portion of each curve.

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

  • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

  • The catalytic efficiency is then calculated as kcat/Km.

Mandatory Visualizations

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore F Quencher Q Fluorophore->Quencher FRET Peptide Peptide Backbone Fluorophore->Peptide Peptide->Quencher No_Signal No/Low Fluorescence Fluorophore_C F Peptide_F1 Fragment Fluorophore_C->Peptide_F1 Quencher_C Q Peptide_F2 Fragment Peptide_F2->Quencher_C Signal Fluorescence Signal MMP1 MMP-1 cluster_1 cluster_1 MMP1->cluster_1 cluster_0 cluster_0 cluster_0->MMP1 Cleavage

Caption: Mechanism of a FRET-based fluorogenic MMP-1 substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (in DMSO) prep_plate Prepare 96-well Plate with Substrate Dilutions prep_substrate->prep_plate prep_enzyme Prepare Active MMP-1 (in Assay Buffer) initiate Initiate Reaction (Add MMP-1 to wells) prep_enzyme->initiate prep_plate->initiate measure Measure Fluorescence (Kinetic Read) initiate->measure subtract_bg Subtract Background Fluorescence measure->subtract_bg calc_velocity Calculate Initial Velocity (V₀) subtract_bg->calc_velocity plot_mm Plot V₀ vs. [S] (Michaelis-Menten) calc_velocity->plot_mm determine_kinetics Determine Km, Vmax, kcat, kcat/Km plot_mm->determine_kinetics

Caption: Experimental workflow for kinetic analysis of MMP-1 substrates.

References

Decoding DNP-Pro-OH Binding Specificity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding specificity of the 2,4-Dinitrophenyl (DNP) hapten, focusing on DNP-amino acid conjugates, to anti-DNP antibodies. This document is intended for researchers, scientists, and drug development professionals interested in utilizing the DNP-hapten system for applications such as immunoassay development, antibody characterization, and targeted drug delivery. We present a summary of available binding data, detailed experimental protocols for assessing binding specificity, and a comparison with alternative hapten-antibody systems.

The DNP group is a widely used hapten that elicits a strong immune response when conjugated to a carrier protein.[1] The resulting anti-DNP antibodies are valuable tools in various research and diagnostic applications.[2] Understanding the specificity of these antibodies for DNP and its derivatives is crucial for the design of sensitive and specific assays.

Comparative Binding Affinity of DNP Derivatives

The binding affinity of anti-DNP antibodies can vary depending on the specific DNP derivative. While the dinitrophenyl group is the primary determinant for binding, the nature of the molecule to which it is conjugated can influence the interaction. Studies have shown that the affinity of anti-DNP antibodies can be modulated by the size and chemical nature of the carrier molecule.[3][4]

DNP DerivativeAntibody TypeBinding CharacteristicsReference
DNPPolyclonalHigh affinity binding.[3][4]
DNP-glycylglycylglycinePolyclonalAffinity changes observed over the immune response.[3][4]
DNP-p-aminobenzoylglutamatePolyclonalLess variation in affinity over time compared to smaller DNP haptens.[3][4]
DNP-L-lysineMonoclonalUsed for determining affinity constants by equilibrium dialysis.
DNP-Bovine Serum Albumin (BSA)MonoclonalUsed as a coating antigen in ELISA for determining relative affinities.

Alternative Hapten-Antibody Systems

The DNP/anti-DNP system is a robust and versatile tool. However, other hapten-antibody pairs are also widely used in research and diagnostics. The choice of system often depends on the specific application, required sensitivity, and potential for cross-reactivity.

HaptenCarrier Protein (Typical)ApplicationsAdvantagesDisadvantages
Biotin Avidin/StreptavidinImmunoassays, affinity chromatography, targeted deliveryVery high affinity interaction, well-established protocolsEndogenous biotin can cause background interference
Digoxigenin (DIG) Anti-DIG AntibodiesIn situ hybridization, immunoassaysLow non-specific binding, not present in mammalian systemsRequires specific anti-DIG antibodies
Fluorescein (FITC) Anti-FITC AntibodiesImmunoassays, flow cytometryReadily available, fluorescent properties can be utilizedPotential for photobleaching, background fluorescence

Experimental Protocols

Accurate determination of binding specificity is paramount for the successful application of the DNP-hapten system. The following are detailed protocols for two common methods used to quantify antibody-hapten interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method measures the ability of a DNP derivative in solution (the competitor) to inhibit the binding of an anti-DNP antibody to a DNP-conjugated protein coated on a microplate. The concentration of the competitor required to inhibit binding by 50% (IC50) is a measure of its binding affinity.

Materials:

  • 96-well microtiter plates

  • DNP-BSA conjugate (for coating)

  • Anti-DNP antibody

  • DNP-Pro-OH and other DNP derivatives (competitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of DNP-BSA solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the this compound and other DNP derivatives. In a separate plate or tubes, pre-incubate the anti-DNP antibody with each dilution of the competitor for 30 minutes.

  • Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection p1 Coat plate with DNP-BSA p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c1 Pre-incubate Anti-DNP Ab with this compound p4->c1 c2 Add mixture to plate c1->c2 c3 Wash c2->c3 d1 Add secondary Ab-HRP c3->d1 d2 Wash d1->d2 d3 Add TMB substrate d2->d3 d4 Add stop solution d3->d4 d5 Read absorbance d4->d5 SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_regeneration Surface Regeneration i1 Activate sensor chip (EDC/NHS) i2 Inject Anti-DNP Ab i1->i2 i3 Deactivate (Ethanolamine) i2->i3 b1 Inject this compound (Analyte) i3->b1 b2 Measure Association b1->b2 b3 Buffer flow b2->b3 b4 Measure Dissociation b3->b4 r1 Inject regeneration solution b4->r1 r1->b1 Next cycle

References

The DNP Moiety as a FRET Quencher: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) in their assays, the choice of a quencher is critical to achieving high sensitivity and reliable results. The 2,4-Dinitrophenyl (DNP) group, often incorporated into peptides such as DNP-Pro-OH, has been a longstanding option as a FRET acceptor or quencher. This guide provides an objective comparison of DNP's performance with alternative quenchers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for specific research applications.

DNP as a Fluorescence Quencher: An Overview

In FRET-based assays, a donor fluorophore and an acceptor quencher are positioned in close proximity within a molecule, such as a peptide substrate for a protease. When the donor is excited, it transfers its energy non-radiatively to the quencher, preventing the emission of fluorescence. Cleavage of the peptide by a protease separates the donor and quencher, disrupting FRET and leading to an increase in fluorescence, which allows for the kinetic monitoring of enzyme activity.

The DNP group functions as an effective quencher for a range of fluorophores, particularly those in the blue to green emission spectrum. Its relatively small size is a key advantage, minimizing the potential for steric hindrance that could interfere with enzyme-substrate interactions.[1] Furthermore, DNP-labeled amino acids are generally less expensive than those labeled with more complex quencher molecules.[1]

Performance Comparison of DNP and Alternative Quenchers

The selection of a quencher should be based on a thorough evaluation of its performance metrics in the context of the specific fluorophore and assay conditions. Here, we compare DNP with two widely used classes of quenchers: Dabcyl and Black Hole Quenchers™ (BHQs).

QuencherFluorophore Pair (Example)Quenching EfficiencyFluorescence Enhancement (upon cleavage)Key AdvantagesLimitations
DNP Mca (328 nm / 393 nm)Good~25-foldSmall size, low costLower quenching efficiency for red-shifted dyes, potential for photodecomposition, inherent toxicity of dinitrophenols.
Dabcyl EDANS (341 nm / 471 nm)>95%~40-foldBroad absorption spectrum (400-500 nm), well-establishedBulky structure, can have solubility issues, less effective for red-shifted dyes.[1]
BHQ-1™ FAM (494 nm / 518 nm)~91-93%HighNon-fluorescent (low background), excellent spectral overlap with green/yellow dyes, high signal-to-noise ratio.[2]More expensive than DNP.
BHQ-2™ Cy5 (649 nm / 670 nm)~96%HighSuperior quenching for red and far-red dyes, high photostability.[2][3]More expensive than DNP.

Data compiled from multiple sources.[1][2] Quenching efficiency and fluorescence enhancement are dependent on the specific peptide sequence, assay conditions, and instrumentation.

Limitations of DNP in Specific Applications

While DNP is a viable quencher for many applications, its limitations should be carefully considered:

  • Limited Spectral Range: DNP is most effective at quenching fluorophores that emit in the blue to green region of the spectrum. Its efficiency decreases significantly with red-shifted dyes, making it a suboptimal choice for multiplexing assays that utilize a broader range of fluorophores.[4]

  • Photostability: DNP derivatives can be susceptible to photodecomposition under prolonged exposure to excitation light.[5] This can lead to a gradual loss of quenching and an increase in background fluorescence over time, potentially affecting the accuracy of long-term kinetic assays.

  • Toxicity: The parent compound, 2,4-dinitrophenol, is a known metabolic poison.[6] While the concentrations of DNP-labeled peptides used in in vitro assays are typically low, potential cytotoxicity should be a consideration, especially in cell-based assays or when developing in vivo imaging probes.

  • Non-specific Interactions: The hydrophobic nature of the dinitrophenyl group may lead to non-specific binding to proteins in complex biological samples like cell lysates, which can interfere with assay results.

Experimental Protocols

To facilitate the objective comparison of DNP with other quenchers, we provide the following generalized experimental protocols.

Protocol 1: Synthesis of a DNP-Proline Building Block

This protocol outlines the synthesis of Fmoc-L-Pro(DNP)-OH, which can be used in solid-phase peptide synthesis.

Materials:

  • Fmoc-L-Proline

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-L-Proline in a 1:1 mixture of DMF and 1M NaHCO₃.

  • Add a solution of DNFB in DMF dropwise to the proline solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: FRET-Based Protease Assay

This protocol describes a general procedure for measuring protease activity using a FRET peptide substrate.

Materials:

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(DNP)-OH)

  • Protease of interest

  • Assay buffer (specific to the protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

  • Dilute the substrate to the desired working concentration in the assay buffer.

  • Prepare serial dilutions of the protease in the assay buffer.

  • Pipette 50 µL of the substrate solution into each well of the microplate.

  • Add 50 µL of the protease dilutions to the respective wells to initiate the reaction. Include a no-enzyme control.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca).

  • Monitor the increase in fluorescence intensity over time at a constant temperature.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each protease concentration.

  • Plot the initial velocity versus protease concentration to determine the enzyme kinetics.

Protocol 3: Determination of Quenching Efficiency

This protocol allows for the quantitative comparison of the quenching efficiency of different quencher-fluorophore pairs.

Materials:

  • Intact FRET peptide substrate

  • Cleaved FRET peptide fragments (or a solution of the fluorophore-containing fragment)

  • Assay buffer

  • Fluorometer

Procedure:

  • Prepare solutions of the intact FRET peptide and the cleaved fluorophore-containing fragment at the same concentration in the assay buffer.

  • Measure the fluorescence intensity of the intact FRET peptide solution (F_quenched).

  • Measure the fluorescence intensity of the cleaved fragment solution (F_unquenched).

  • Calculate the quenching efficiency using the following formula: Quenching Efficiency (%) = [1 - (F_quenched / F_unquenched)] x 100

Visualizing the Concepts

To further illustrate the principles and workflows discussed, the following diagrams are provided.

FRET_Protease_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor D Quencher Q Donor->Quencher FRET Peptide ... Cleavage Site ... Donor->Peptide Peptide->Quencher Donor_c D Peptide1 ... Donor_c->Peptide1 Fluorescence Donor_c->Fluorescence Quencher_c Q Peptide2 ... Peptide2->Quencher_c Protease Protease Cleaved_Substrate_Label Cleaved Substrate Protease->Cleaved_Substrate_Label Intact_Substrate_Label Intact Substrate Intact_Substrate_Label->Protease

Caption: FRET-based protease assay workflow.

Quencher_Comparison_Logic Start Select Application (e.g., Protease Assay) Choose_Fluorophore Choose Fluorophore (based on desired wavelength) Start->Choose_Fluorophore Consider_DNP Consider DNP Choose_Fluorophore->Consider_DNP Consider_Alts Consider Alternatives (Dabcyl, BHQs, etc.) Choose_Fluorophore->Consider_Alts Evaluate_DNP Evaluate DNP: - Small Size - Low Cost - Good for blue/green dyes Consider_DNP->Evaluate_DNP Evaluate_Alts Evaluate Alternatives: - Higher Efficiency - Broader Spectrum - Higher Photostability Consider_Alts->Evaluate_Alts Limitations_DNP DNP Limitations: - Lower efficiency for red dyes - Potential phototoxicity - Non-specific binding Evaluate_DNP->Limitations_DNP Limitations_Alts Alternative Limitations: - Higher Cost - Bulky Structure (Dabcyl) Evaluate_Alts->Limitations_Alts Decision Select Optimal Quencher based on performance, cost, and assay requirements Limitations_DNP->Decision Limitations_Alts->Decision

Caption: Decision workflow for selecting a FRET quencher.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DNP-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling DNP-Pro-OH (2,4-Dinitrophenyl-proline) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. The dinitrophenyl (DNP) group imparts hazardous characteristics to the molecule, necessitating its management as toxic and potentially reactive waste. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

The primary hazard associated with this compound stems from the 2,4-dinitrophenol moiety. DNP is classified as a flammable solid, fatal if swallowed, and toxic in contact with skin or if inhaled. It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1] Therefore, this compound should be handled with the utmost care, utilizing appropriate personal protective equipment (PPE).

Hazard Classification Description Primary Reference
Acute Toxicity (Oral)Fatal if swallowed
Acute Toxicity (Dermal, Inhalation)Toxic in contact with skin or if inhaled[1]
Specific Target Organ ToxicityCauses damage to organs through prolonged or repeated exposure[1]
FlammabilityFlammable solid
Environmental HazardVery toxic to aquatic life[1]

Personal Protective Equipment (PPE) Requirements:

Equipment Specification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent contamination and ensure the safety of all laboratory personnel.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable").

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Waste Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is well-ventilated and away from heat sources, sparks, or open flames.

  • Decontamination:

    • Decontaminate any surfaces or equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or methanol) followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your EHS office immediately.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the standard workflow for handling this compound in a laboratory setting and the logical steps for its proper disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh and handle this compound in a fume hood B->C D Perform experimental procedure C->D E Segregate this compound waste D->E F Decontaminate work area and equipment E->F G Store waste in a labeled, sealed container F->G H Contact EHS for waste pickup G->H

Caption: A typical workflow for experiments involving this compound.

This compound Disposal Decision Pathway Start This compound Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled liquid hazardous waste container IsSolid->LiquidWaste Liquid Store Store in a designated satellite accumulation area SolidWaste->Store LiquidWaste->Store EHS Request pickup from Environmental Health & Safety (EHS) Store->EHS End Proper Disposal Complete EHS->End

Caption: Decision-making process for the disposal of this compound waste.

References

Personal protective equipment for handling Dnp-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dnp-Pro-OH

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the known hazards of the dinitrophenyl (DNP) functional group present in related compounds. This compound should be handled with extreme caution, assuming it possesses similar hazardous properties to other DNP-containing chemicals.

The dinitrophenyl (DNP) group is associated with acute toxicity, flammability, and the potential for explosion, especially when dry.[1][2] Therefore, stringent safety measures are imperative to ensure a safe laboratory environment when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with DNP compounds are acute toxicity if swallowed, inhaled, or in contact with skin, and the risk of fire or explosion.[1][2] A comprehensive personal protective equipment (PPE) plan is crucial to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeMinimum RequirementRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. Change gloves immediately upon contamination.[2][3]
Body Protection Impermeable, long-sleeved lab coatPrevents contamination of skin and personal clothing.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the powder to prevent inhalation.[1][4] Use should be in accordance with a respiratory protection program.[5]
Footwear Closed-toe shoesProtects feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, especially in powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Ventilation: Ensure adequate general laboratory ventilation.[4]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

Pre-Handling Preparations
  • Designated Area: Establish a designated area within the fume hood specifically for handling this compound.

  • PPE Donning: Correctly put on all required PPE before entering the designated handling area.

  • Spill Kit: Ensure a spill kit appropriate for hazardous solids is readily available.

Handling the Compound
  • Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[1]

  • Non-Sparking Tools: Use non-sparking tools to handle the compound to minimize ignition risk.[1]

  • Static Discharge: Ground and bond containers when transferring the material to prevent static electricity buildup.[1]

  • Avoid Heat and Friction: Do not expose the compound to heat, sparks, open flames, or friction, as DNP compounds can be explosive when dry.[1][2]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area, including all equipment and surfaces, after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all this compound waste, including contaminated gloves, pipette tips, and wipes, in a dedicated, clearly labeled hazardous waste container.[3] The container should be sealable and appropriate for solid chemical waste.[2][3]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and all applicable hazard pictograms (e.g., toxic, flammable, explosive).[3]

  • No Drain Disposal: Never dispose of this compound or its solutions down the drain.[3][6]

Waste Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1][3]

  • Prevent Drying: Ensure the container is tightly sealed to prevent the material from drying out, which could increase the risk of explosion.[3]

Professional Disposal
  • Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area.[3] For a minor spill, if trained to do so, carefully clean it up using appropriate absorbent materials, avoiding dust generation.[3] Place all contaminated materials in a sealed, labeled hazardous waste container.[3] For a major spill, evacuate the laboratory and contact your institution's EHS office.

Visualized Workflows and Safety Relationships

To further clarify the necessary precautions, the following diagrams illustrate the safe handling workflow and the logical relationships of the safety measures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_area Designate Work Area prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Area handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe dispose_store Store Waste Securely cleanup_ppe->dispose_store dispose_ehs Contact EHS for Pickup dispose_store->dispose_ehs

Caption: Workflow for the safe handling of this compound.

Safety_Measures_Relationship cluster_controls Control Measures cluster_hazards Hazards of this compound cluster_outcome Desired Outcome eng_controls Engineering Controls (Fume Hood, Ventilation) inhalation Inhalation Toxicity eng_controls->inhalation mitigates flammability Flammability/Explosion eng_controls->flammability mitigates safe_handling Safe Handling of This compound eng_controls->safe_handling admin_controls Administrative Controls (SOPs, Training) admin_controls->inhalation addresses dermal Dermal Toxicity admin_controls->dermal addresses ingestion Ingestion Toxicity admin_controls->ingestion addresses admin_controls->flammability addresses admin_controls->safe_handling ppe Personal Protective Equipment (Gloves, Goggles, Respirator) ppe->inhalation protects against ppe->dermal protects against ppe->ingestion protects against ppe->safe_handling

Caption: Logical relationship of safety measures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dnp-Pro-OH
Reactant of Route 2
Reactant of Route 2
Dnp-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.